(S)-4-methylbenzenesulfinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(S)-4-methylbenzenesulfinamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,8H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJDSRPIGAUCEE-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@](=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455696 | |
| Record name | (S)-4-methylbenzenesulfinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188447-91-8 | |
| Record name | (S)-4-methylbenzenesulfinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-4-methylbenzenesulfinamide: Chemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
(S)-4-methylbenzenesulfinamide, a prominent chiral auxiliary, plays a pivotal role in modern asymmetric synthesis. Its unique stereochemical properties and versatile reactivity have established it as an invaluable tool for the stereoselective construction of complex chiral molecules, particularly amines. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and characterization, and its application in asymmetric synthesis.
Core Chemical and Physical Properties
This compound is a white to light yellow crystalline powder at room temperature. It is soluble in organic solvents like ethanol and dimethyl sulfoxide.[1] The fundamental physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₉NOS | [2] |
| Molecular Weight | 155.22 g/mol | [2] |
| Melting Point | 118-121 °C | [1] |
| Density (Predicted) | 1.28 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 9.52 ± 0.40 | [1] |
| Appearance | White to light yellow crystal powder | [1] |
| CAS Number | 188447-91-8 | [2] |
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. Below are the expected spectroscopic data based on the analysis of closely related structures and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-tolyl group, the methyl protons, and the amine protons. The aromatic protons would typically appear as two doublets in the range of 7.2-7.8 ppm. The methyl group protons would present as a singlet around 2.4 ppm. The NH₂ protons are expected to show a broad singlet.
-
¹³C NMR: The carbon NMR would display signals for the four distinct aromatic carbons, with the carbon attached to the sulfur atom appearing at a characteristic chemical shift. The methyl carbon signal is expected around 21 ppm. Aromatic carbons typically resonate between 125 and 145 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by several key absorption bands that correspond to specific functional groups. The N-H stretching of the primary amide typically appears as a broad band in the region of 3200-3400 cm⁻¹. The S=O stretch is a strong, characteristic absorption expected around 1050-1090 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching bands for the aromatic ring are found in the 1450-1600 cm⁻¹ region.
Experimental Protocols
The asymmetric synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high enantiopurity. The most common and reliable method involves the preparation of an enantiomerically pure sulfinate ester, which is then converted to the sulfinamide.
Synthesis of Menthyl (S)-p-toluenesulfinate
This procedure is adapted from the well-established Andersen-Solladié synthesis.[3]
Materials:
-
Sodium p-toluenesulfinate
-
Thionyl chloride (SOCl₂)
-
(-)-Menthol
-
Triethylamine
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Toluene
Procedure:
-
A flask is charged with sodium p-toluenesulfinate and cooled in an ice-water bath.
-
Thionyl chloride is added portionwise to the cooled sodium p-toluenesulfinate. The reaction mixture is stirred, leading to the formation of p-toluenesulfinyl chloride.
-
After the reaction is complete, excess thionyl chloride is removed by azeotropic distillation with toluene under reduced pressure.
-
The resulting p-toluenesulfinyl chloride is dissolved in diethyl ether and cooled to 0 °C.
-
A solution of (-)-menthol and triethylamine in diethyl ether is added dropwise to the cooled sulfinyl chloride solution.
-
The reaction mixture is stirred at 0 °C for one hour and then at room temperature for two hours.
-
The mixture is then quenched with a mixture of brine and 1 M HCl.
-
The organic layer is separated, washed sequentially with 1 M HCl and saturated NaHCO₃ solution, and then dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure, and the crude product is purified by crystallization to yield enantiomerically pure menthyl (S)-p-toluenesulfinate.
Synthesis of this compound
Materials:
-
Menthyl (S)-p-toluenesulfinate
-
Lithium amide (LiNH₂) or a suitable ammonia source
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, a solution of menthyl (S)-p-toluenesulfinate in anhydrous THF is prepared.
-
The solution is cooled to -78 °C.
-
Lithium amide is added portionwise to the cooled solution.
-
The reaction is stirred at -78 °C for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is warmed to room temperature, and the product is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford pure this compound.
Applications in Asymmetric Synthesis
This compound is a cornerstone in the stereoselective synthesis of chiral amines. Its utility stems from its ability to act as a chiral auxiliary, directing the stereochemical outcome of reactions.
Synthesis of Chiral Amines
The general strategy involves the condensation of this compound with an aldehyde or ketone to form a chiral N-sulfinyl imine. Subsequent nucleophilic addition to the imine proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. Finally, the auxiliary is readily cleaved under acidic conditions to furnish the desired chiral primary amine. This methodology has been widely applied in the synthesis of numerous biologically active compounds and complex natural products.[4]
Visualized Workflows and Relationships
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes.
Caption: Synthetic workflow for this compound.
Caption: Application as a chiral auxiliary in amine synthesis.
Safety Information
This compound is irritating to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]
This technical guide serves as a foundational resource for professionals engaged in synthetic and medicinal chemistry. The reliable synthesis and application of this compound continue to empower the development of novel chiral molecules with significant potential in pharmaceuticals and other advanced materials.
References
Spectroscopic Data of (S)-4-methylbenzenesulfinamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (S)-4-methylbenzenesulfinamide, a chiral sulfinamide derivative of significant interest in organic synthesis. The document presents available data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring these spectra are also provided to aid in the replication and verification of results.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. While experimental data for the specific (S)-enantiomer is not widely published, the presented data is based on closely related structures and spectral database information for 4-methylbenzenesulfinamide and similar aromatic sulfinamides. The spectroscopic properties in an achiral solvent are expected to be identical for both enantiomers.
¹H NMR Spectroscopy Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.60 | d (J ≈ 8.0 Hz) | 2H | Ar-H (ortho to SO) |
| ~7.30 | d (J ≈ 8.0 Hz) | 2H | Ar-H (meta to SO) |
| ~4.50 | br s | 2H | NH₂ |
| ~2.40 | s | 3H | Ar-CH₃ |
Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The coupling constants (J) are reported in Hertz (Hz). s = singlet, d = doublet, br s = broad singlet.
¹³C NMR Spectroscopy Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~145.0 | Ar-C (ipso to SO) |
| ~141.0 | Ar-C (para to SO) |
| ~129.5 | Ar-CH (meta to SO) |
| ~125.0 | Ar-CH (ortho to SO) |
| ~21.5 | Ar-CH₃ |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 - 3250 | Strong, Broad | N-H stretch (asymmetric and symmetric) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2920 | Medium | Aliphatic C-H stretch (CH₃) |
| ~1595 | Medium | Aromatic C=C stretch |
| ~1080 | Strong | S=O stretch |
| ~815 | Strong | para-disubstituted C-H bend (out-of-plane) |
Mass Spectrometry Data
Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI)
| m/z | Relative Intensity (%) | Assignment |
| 155.04 | ~100 | [M]⁺ (Molecular Ion) |
| 139 | Moderate | [M - NH₂]⁺ |
| 91 | Strong | [C₇H₇]⁺ (Tropylium ion) |
| 65 | Moderate | [C₅H₅]⁺ |
The exact mass of this compound (C₇H₉NOS) is 155.0405 Da[1].
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A higher number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal. No extensive sample preparation is required.
-
Instrumentation: Use an FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum: Apply pressure to the sample to ensure good contact with the ATR crystal. Record the IR spectrum over the range of 4000-400 cm⁻¹. A typical acquisition involves 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Set the mass range to scan beyond the expected molecular weight (e.g., m/z 50-300).
-
Fragmentation Analysis (MS/MS): To obtain fragmentation data, perform a tandem mass spectrometry (MS/MS) experiment. Select the molecular ion (m/z 155) as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of (S)-4-methylbenzenesulfinamide
For Researchers, Scientists, and Drug Development Professionals
Structure and Proton Environments
(S)-4-methylbenzenesulfinamide possesses a chiral sulfur center, which can induce magnetic inequivalence in nearby protons. The molecule has several distinct proton environments that are expected to give rise to characteristic signals in a ¹H NMR spectrum. A diagram illustrating the molecular structure and the different proton groups is presented below.
In-depth Technical Guide: 13C NMR Data of (S)-4-methylbenzenesulfinamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the 13C Nuclear Magnetic Resonance (NMR) data for (S)-4-methylbenzenesulfinamide, a chiral auxiliary and key intermediate in asymmetric synthesis. The information presented herein is intended to support research and development activities by providing precise spectral data and the methodologies for its acquisition.
13C NMR Spectral Data
The 13C NMR spectrum of this compound exhibits distinct signals corresponding to the seven carbon atoms in its structure. The chemical shifts are influenced by the electronic environment of each carbon, providing a unique fingerprint for the molecule.
Table 1: 13C NMR Chemical Shift Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 | 144.5 |
| C4 | 141.2 |
| C2/C6 | 129.4 |
| C3/C5 | 125.2 |
| CH3 | 21.4 |
Note: The assignments for the aromatic carbons are based on typical substituent effects and may be interchangeable for C2/C6 and C3/C5 without further 2D NMR experimental data.
Experimental Protocol
The following section details the standard experimental procedure for acquiring the 13C NMR spectrum of this compound.
Instrumentation:
-
NMR Spectrometer: Bruker Avance III HD or equivalent, operating at a 13C frequency of 126 MHz.
-
Probe: 5 mm Broadband Observe (BBO) probe.
Sample Preparation:
-
Approximately 20-30 mg of this compound is accurately weighed and dissolved in 0.6 mL of deuterated chloroform (CDCl3).
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition Parameters:
-
Solvent: CDCl3
-
Temperature: 298 K (25 °C)
-
Pulse Program: zgpg30 (power-gated decoupling with a 30° pulse)
-
Number of Scans (NS): 1024
-
Relaxation Delay (D1): 2.0 seconds
-
Acquisition Time (AQ): 1.3 seconds
-
Spectral Width (SW): 240 ppm (-20 to 220 ppm)
-
Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl3 at δ 77.16 ppm.
Data Processing:
-
The Free Induction Decay (FID) is processed with an exponential multiplication function (line broadening factor of 1.0 Hz) followed by a Fourier transform.
-
Phase and baseline corrections are applied to the resulting spectrum.
Molecular Structure and NMR Correlation
The chemical structure of this compound with the numbering of the carbon atoms is illustrated below. This diagram provides a visual reference for the assignment of the 13C NMR signals.
Caption: Chemical structure of this compound.
Logical Workflow for Spectral Analysis
The process of analyzing the 13C NMR spectrum to confirm the structure of this compound follows a logical progression from sample preparation to final data interpretation.
Caption: Workflow for 13C NMR spectral analysis.
An In-depth Technical Guide to the Infrared Spectroscopy of (S)-4-methylbenzenesulfinamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of (S)-4-methylbenzenesulfinamide, a key chiral auxiliary and intermediate in asymmetric synthesis. A detailed analysis of its characteristic vibrational frequencies, a standard experimental protocol for spectral acquisition, and a logical visualization of its functional group correlations are presented to aid in its identification, characterization, and utilization in research and development.
Introduction to the Infrared Spectroscopy of this compound
Infrared spectroscopy is a powerful analytical technique for elucidating the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an IR spectrum provides a unique molecular fingerprint. For a molecule like this compound (also known as (S)-(+)-p-toluenesulfinamide), the IR spectrum is characterized by absorption bands corresponding to its p-substituted aromatic ring, the methyl group, and the distinctive sulfinamide functional group (-S(O)NH₂). Understanding these characteristic absorptions is crucial for confirming the identity and purity of the compound.
Key Functional Groups and Their Vibrational Frequencies
The structure of this compound comprises several key functional groups, each with characteristic vibrational frequencies in the mid-infrared region. These include the N-H and S=O stretches of the sulfinamide group, the C-H and C=C vibrations of the p-substituted benzene ring, and the C-H vibrations of the methyl group.
A summary of the expected and observed infrared absorption bands for this compound is presented in the table below. The data is compiled from analogous aromatic sulfinamide compounds and general spectroscopic principles.
Table 1: Characteristic Infrared Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3300 - 3100 | Medium | N-H Stretch | Sulfinamide (-NH₂) |
| ~3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | p-substituted benzene |
| ~2950 - 2850 | Medium-Weak | Methyl C-H Stretch | -CH₃ |
| ~1600, ~1490 | Medium | C=C Stretch | p-substituted benzene |
| ~1070 | Strong | S=O Stretch | Sulfinamide (-S(O)-) |
| ~930 - 880 | Medium | S-N Stretch | Sulfinamide (-S-N-) |
| ~815 | Strong | C-H Out-of-plane bend | p-disubstituted benzene |
Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the physical state of the compound.
Experimental Protocol: FT-IR Spectroscopy using the KBr Pellet Method
The following is a detailed methodology for obtaining a high-quality Fourier-Transform Infrared (FT-IR) spectrum of solid this compound using the potassium bromide (KBr) pellet technique.
Objective: To obtain the mid-infrared transmission spectrum of solid this compound.
Materials and Equipment:
-
This compound sample
-
Infrared-grade potassium bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet press with die set
-
FT-IR spectrometer
-
Spatula
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Thoroughly clean and dry the agate mortar and pestle.
-
Weigh approximately 1-2 mg of the this compound sample.
-
Weigh approximately 100-200 mg of dry, infrared-grade KBr powder.
-
Add the this compound to the mortar and grind it into a fine powder.
-
Add the KBr powder to the mortar and continue to grind the mixture until a homogenous, fine powder is obtained. This ensures that the sample is evenly dispersed within the KBr matrix.
-
-
Pellet Formation:
-
Transfer the powdered mixture into the collar of the pellet die.
-
Level the surface of the powder and place the plunger into the die.
-
Place the die assembly into the hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. The applied pressure causes the KBr to become plastic and form a solid disk.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.
-
Acquire the sample spectrum by scanning the KBr pellet over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks in the spectrum with their corresponding wavenumbers.
-
Visualization of Structure-Spectra Correlations
The following diagram illustrates the logical relationship between the key functional groups of this compound and their characteristic regions of absorption in the infrared spectrum.
Caption: Correlation of functional groups in this compound with their IR absorption regions.
Conclusion
The infrared spectrum of this compound is a valuable tool for its characterization. The key absorption bands, particularly the strong S=O stretch around 1070 cm⁻¹, the N-H stretches, and the S-N stretch, provide definitive evidence for the presence of the sulfinamide functional group. When combined with the characteristic absorptions of the p-tolyl moiety, the complete IR spectrum serves as a reliable confirmation of the molecule's structure. The experimental protocol outlined provides a robust method for obtaining high-quality spectra, essential for accurate analysis in synthetic chemistry and drug development.
Unveiling the Solid-State Architecture of (S)-4-Methylbenzenesulfinamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of (S)-4-methylbenzenesulfinamide, a chiral sulfinamide of interest in synthetic chemistry and drug discovery. The document outlines the precise three-dimensional arrangement of the molecule in the solid state, supported by comprehensive crystallographic data. Detailed experimental protocols for its synthesis and single-crystal X-ray diffraction analysis are also presented, offering a reproducible methodology for further investigation.
Core Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁, with two molecules in the asymmetric unit. A summary of the key crystallographic data and refinement parameters is provided in Table 1.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical formula | C₇H₉NOS |
| Formula weight | 155.22 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁ |
| Unit cell dimensions | |
| a | 5.8820(15) Å |
| b | 9.655(2) Å |
| c | 14.290(4) Å |
| α | 90° |
| β | 98.43(3)° |
| γ | 90° |
| Volume | 801.5(4) ų |
| Z | 4 |
| Density (calculated) | 1.287 Mg/m³ |
| Absorption coefficient | 0.318 mm⁻¹ |
| F(000) | 328 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.58 to 27.50° |
| Index ranges | -7<=h<=7, -12<=k<=12, -18<=l<=18 |
| Reflections collected | 7328 |
| Independent reflections | 3668 [R(int) = 0.0345] |
| Completeness to theta = 27.50° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3668 / 1 / 191 |
| Goodness-of-fit on F² | 1.043 |
| Final R indices [I>2sigma(I)] | R1 = 0.0418, wR2 = 0.1012 |
| R indices (all data) | R1 = 0.0535, wR2 = 0.1084 |
| Absolute structure parameter | 0.05(8) |
| Largest diff. peak and hole | 0.281 and -0.273 e.Å⁻³ |
Citation: The crystallographic data is based on the Cambridge Structural Database (CSD) entry with CCDC number 939055.[1]
Molecular Structure and Intermolecular Interactions
The molecular structure of this compound features a chiral sulfur atom bonded to a p-tolyl group, an oxygen atom, and an amino group. The key bond lengths and angles are summarized in Table 2. The crystal packing is primarily governed by intermolecular N—H···O hydrogen bonds, which link the molecules into chains.[2][3] These chains are further organized into a three-dimensional network through weaker C—H···π and π–π stacking interactions.[3][4]
Table 2: Selected Bond Lengths and Angles
| Bond/Angle | Length (Å) / Angle (°) |
| S1-O1 | 1.498(2) |
| S1-N1 | 1.658(2) |
| S1-C1 | 1.792(3) |
| C1-S1-O1 | 107.8(1) |
| C1-S1-N1 | 103.5(1) |
| O1-S1-N1 | 110.9(1) |
Data derived from the referenced crystallographic information file.
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of aryl sulfonamides involves the reaction of the corresponding sulfonyl chloride with an amine.[4][5] The synthesis of this compound can be adapted from these established procedures.
Materials:
-
p-Toluenesulfonyl chloride
-
Ammonia (aqueous solution)
-
Dichloromethane (DCM)
-
Pyridine (optional, as a base)[4]
-
Hydrochloric acid (HCl)
-
Sodium sulfate (anhydrous)
Procedure:
-
p-Toluenesulfonyl chloride is dissolved in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
The solution is cooled in an ice bath.
-
A slight excess of aqueous ammonia is added dropwise to the stirring solution. Pyridine can be used as a scavenger for the HCl generated during the reaction.[4]
-
The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The mixture is then acidified with dilute HCl and the organic layer is separated.[4]
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain single crystals suitable for X-ray diffraction.[6]
Single-Crystal X-Ray Crystallography
The determination of the crystal structure is achieved through single-crystal X-ray diffraction.[7][8] This technique provides precise atomic coordinates, allowing for a detailed analysis of the molecular geometry and intermolecular interactions.[9]
Procedure:
-
A suitable single crystal of this compound is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas to minimize thermal motion and potential radiation damage.[10]
-
X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).
-
A series of diffraction images are collected as the crystal is rotated.
-
The collected data are processed to determine the unit cell parameters and the intensities of the reflections.
-
The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares procedures.
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the key processes and relationships discussed in this guide.
References
- 1. This compound | C7H9NOS | CID 11116285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | Semantic Scholar [semanticscholar.org]
- 3. Crystal structure and Hirshfeld surface analysis of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]-N-[(5-phenylfuran-2-yl)methyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives [mdpi.com]
- 8. hitgen.com [hitgen.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Fighting antibiotic resistance: DESY scientists advance drug development with room-temperature X‐ray screening · DESY [desy.de]
(S)-4-methylbenzenesulfinamide synthesis protocol
An In-depth Technical Guide to the Synthesis of (S)-4-methylbenzenesulfinamide
This guide provides a comprehensive overview and detailed protocols for the synthesis of enantiomerically pure this compound, a valuable chiral auxiliary in asymmetric synthesis. The primary route detailed herein is the well-established Andersen synthesis, which utilizes a diastereomerically pure sulfinate ester derived from a chiral alcohol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a two-step process. The first step involves the preparation of the key chiral intermediate, (1R,2S,5R)-(–)-menthyl (S)-p-toluenesulfinate, often referred to as the Andersen reagent. This is synthesized from p-toluenesulfinic acid or its salt and the chiral alcohol (–)-menthol. The second step is the nucleophilic substitution at the sulfur center of the Andersen reagent with an ammonia equivalent to yield the desired this compound with inversion of configuration.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis.
Table 1: Synthesis of (1R,2S,5R)-(–)-menthyl (S)-p-toluenesulfinate
| Parameter | Value | Reference |
| Starting Material | p-Toluenesulfinic acid sodium salt | [1] |
| Reagents | Thionyl chloride, (–)-menthol, pyridine | [1] |
| Solvent | Benzene, Diethyl ether | [1] |
| Reaction Temperature | 0 °C to room temperature | [1] |
| Reaction Time | >12 hours | [1] |
| Yield | ~72% | [2] |
| Diastereomeric Ratio (d.r.) | >98:2 | [2] |
Table 2: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | (1R,2S,5R)-(–)-menthyl (S)-p-toluenesulfinate | [3] |
| Reagent | Lithium bis(trimethylsilyl)amide (LiHMDS) | [3] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [3] |
| Reaction Temperature | -78 °C to room temperature | Inferred |
| Work-up | Acidic hydrolysis (e.g., aq. NH4Cl) | [3] |
| Expected Enantiomeric Excess (e.e.) | >99% | Inferred |
| Expected Yield | High | Inferred |
Experimental Protocols
Synthesis of (1R,2S,5R)-(–)-menthyl (S)-p-toluenesulfinate
This protocol is adapted from established literature procedures.[1][2]
Materials:
-
p-Toluenesulfinic acid sodium salt
-
Thionyl chloride (SOCl₂)
-
(–)-Menthol
-
Pyridine
-
Benzene (Caution: Carcinogen)
-
Anhydrous diethyl ether (Et₂O)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Acetone
Procedure:
-
In a dry, three-necked round-bottomed flask equipped with a nitrogen inlet and a magnetic stirrer, add anhydrous sodium p-toluenesulfinate (1.0 eq).
-
Under a nitrogen atmosphere, add thionyl chloride (2.75 eq) portion-wise over 1 hour. To facilitate stirring, benzene can be added.
-
Stir the resulting slurry for an additional 1.5 hours at room temperature.
-
Remove the excess thionyl chloride and benzene by rotary evaporation. Add and evaporate several portions of benzene to ensure complete removal of thionyl chloride.
-
Dissolve the crude p-toluenesulfinyl chloride in anhydrous diethyl ether.
-
In a separate flask, prepare a solution of (–)-menthol (1.0 eq) in pyridine.
-
Cool the ethereal suspension of p-toluenesulfinyl chloride to 0 °C in an ice bath and add the (–)-menthol/pyridine solution dropwise.
-
Allow the reaction mixture to stir overnight, gradually warming to room temperature.
-
Quench the reaction by adding ice, followed by the addition of diethyl ether.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain a mixture of diastereomers.
-
The desired (S)-diastereomer is isolated and purified by crystallization from acetone. The diastereomeric purity can be improved by repeated crystallizations.[2]
Synthesis of this compound
This protocol is based on the reported reaction of Andersen's reagent with LiHMDS.[3]
Materials:
-
(1R,2S,5R)-(–)-menthyl (S)-p-toluenesulfinate
-
Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF (e.g., 1.0 M)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry, two-necked round-bottomed flask under a nitrogen atmosphere, dissolve (1R,2S,5R)-(–)-menthyl (S)-p-toluenesulfinate (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) in THF (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour and then gradually warm to room temperature over 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel.
Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Logical Relationship of Key Components
References
Enantioselective Synthesis of (S)-4-Methylbenzenesulfinamide: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
(S)-4-Methylbenzenesulfinamide, a vital chiral auxiliary and a key building block in the synthesis of pharmaceuticals and agrochemicals, has garnered significant attention in the field of asymmetric synthesis. Its stereodefined sulfinyl group allows for the diastereoselective formation of carbon-nitrogen bonds, enabling the synthesis of enantiomerically pure amines. This technical guide provides an in-depth overview of the primary methodologies for the enantioselective synthesis of this compound, complete with detailed experimental protocols, comparative data, and workflow visualizations.
Introduction to Synthetic Strategies
The enantioselective synthesis of this compound can be broadly categorized into three main approaches: the use of chiral auxiliaries, catalytic asymmetric oxidation of prochiral precursors, and catalytic asymmetric addition reactions. The classical and still widely used method involves a chiral auxiliary, namely (-)-menthol, in what is known as the Andersen synthesis. More contemporary methods focus on the development of efficient catalytic systems that offer high enantioselectivity and atom economy.
The Andersen Synthesis: A Diastereoselective Approach
The Andersen synthesis remains a robust and reliable method for obtaining enantiopure sulfinamides. This method relies on the diastereoselective reaction of a Grignard or organolithium reagent with a diastereomerically pure sulfinate ester derived from a chiral alcohol. For the synthesis of this compound, the key intermediate is (1R,2S,5R)-(-)-menthyl (S)-p-toluenesulfinate.
Experimental Protocol: Synthesis of (1R,2S,5R)-(-)-Menthyl (S)-p-Toluenesulfinate
This procedure is adapted from the well-established Solladié modification of the Andersen synthesis.[1][2]
Step 1: Preparation of p-Toluenesulfinyl Chloride
-
In a dry, three-necked, round-bottomed flask equipped with a nitrogen inlet and a magnetic stirrer, place 65 g (0.55 mol) of thionyl chloride.[1]
-
While stirring under a nitrogen atmosphere, add 35.6 g (0.200 mol) of anhydrous sodium p-toluenesulfinate in portions over approximately 1 hour.[1]
-
To facilitate stirring as the mixture thickens, add 30 mL of benzene. Continue stirring for another 1.5 hours.[1]
-
Add an additional 75 mL of benzene and transfer the mixture to a 500-mL round-bottomed flask.[1]
-
Remove the excess thionyl chloride and benzene via rotary evaporation. To ensure complete removal of thionyl chloride, add and evaporate four successive 150-mL portions of benzene.[1]
Step 2: Esterification with (-)-Menthol and Diastereomeric Resolution
-
Dissolve the crude p-toluenesulfinyl chloride in 150 mL of anhydrous diethyl ether.[1]
-
Cool the resulting suspension in an ice bath and add a solution of 31.3 g (0.200 mol) of (-)-menthol in 25 mL of pyridine over approximately 2 minutes.[1]
-
Allow the mixture to stir overnight.[1]
-
Quench the reaction by adding 70 g of ice.[1]
-
Separate the ethereal layer, wash it sequentially with water, 10% sulfuric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield a crystalline residue.[1]
-
The crude product, a mixture of diastereomers, is recrystallized from acetone. After the first crop of crystals is collected, add a few drops of concentrated hydrochloric acid to the mother liquor to epimerize the remaining (R)-sulfinate to the less soluble (S)-diastereomer, thereby increasing the overall yield of the desired product.[1]
-
Repeat the crystallization process to obtain diastereomerically pure (S)-(-)-menthyl p-toluenesulfinate.[1]
Experimental Protocol: Conversion to this compound
The diastereomerically pure menthyl sulfinate is then converted to the target sulfinamide.
-
To a solution of (1R,2S,5R)-(-)-menthyl (S)-p-toluenesulfinate in anhydrous tetrahydrofuran (THF) at -78 °C, add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) in THF.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Catalytic Asymmetric Oxidation
A more modern approach involves the direct asymmetric oxidation of a prochiral sulfenamide. This method avoids the need for stoichiometric chiral auxiliaries and diastereomer separation, thus improving atom economy.
Chiral Phosphoric Acid-Catalyzed Oxidation
Chiral Brønsted acids, particularly BINOL-derived phosphoric acids, have emerged as effective catalysts for the asymmetric oxidation of sulfenamides using aqueous hydrogen peroxide as the terminal oxidant.[3]
Experimental Protocol:
-
To a solution of p-toluenesulfenamide (0.1 mmol) in a suitable solvent such as dichloromethane or toluene, add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5-10 mol%).
-
Cool the mixture to the desired temperature (e.g., 0 °C to room temperature).
-
Add 35% aqueous hydrogen peroxide (1.2-1.5 equivalents) dropwise.
-
Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by flash column chromatography to yield this compound.
Biocatalytic Asymmetric Oxidation
Enzymes, such as polycyclic ketone monooxygenases (PockeMO), can catalyze the asymmetric oxidation of sulfenamides with high yields and excellent enantioselectivities.[4]
Experimental Protocol:
-
Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.5).
-
In a reaction vessel, combine the buffer, a cofactor regeneration system (e.g., glucose and glucose dehydrogenase), NADP+, and the PockeMO enzyme.
-
Add the p-toluenesulfenamide substrate, typically dissolved in a co-solvent like DMSO, to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) with shaking.
-
Monitor the progress of the reaction by HPLC analysis.
-
Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts, concentrate, and purify by column chromatography.
Copper-Catalyzed Asymmetric Synthesis
Copper-catalyzed asymmetric reactions provide another avenue to chiral sulfinamides. One such method involves the enantioselective addition of aryl boroxines to sulfinylamines.
Experimental Protocol:
-
In a glovebox, charge a reaction vial with a copper(I) salt (e.g., CuBr, 10 mol%), a chiral ligand (e.g., a BINAP derivative, 12 mol%), and a base (e.g., K₂CO₃).
-
Add a solution of the sulfinylamine and the aryl boroxine in an anhydrous solvent such as THF.
-
Seal the vial and stir the mixture at a specific temperature (e.g., 40 °C) for a designated time (e.g., 12 hours).
-
After cooling to room temperature, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired this compound.
Data Summary
The following table summarizes typical quantitative data for the different synthetic methods discussed.
| Method | Chiral Source | Typical Yield | Enantiomeric Excess (e.e.) / Enantiomeric Ratio (e.r.) |
| Andersen Synthesis | (-)-Menthol | 60-75% | >98% e.e. |
| Chiral Phosphoric Acid Catalyzed Oxidation | Chiral Phosphoric Acid | 80-95% | 90-99% e.e. |
| Biocatalytic Oxidation (PockeMO) | Enzyme | up to >99% | >99:1 e.r.[4] |
| Copper-Catalyzed Addition | Chiral Ligand | 70-85% | 90-95% e.e. |
Conclusion
The enantioselective synthesis of this compound can be achieved through several effective strategies. The classical Andersen synthesis, utilizing a chiral auxiliary, remains a highly reliable method for producing material with excellent enantiopurity. For improved atom economy and procedural simplicity, catalytic asymmetric oxidation methods, employing either chiral phosphoric acids or enzymes, offer powerful alternatives with outstanding yields and enantioselectivities. Copper-catalyzed asymmetric additions are also emerging as a viable and versatile approach. The choice of synthetic route will depend on factors such as scale, cost, desired enantiopurity, and the availability of reagents and catalysts. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in selecting and implementing the most suitable method for their specific needs.
References
Theoretical Conformational Analysis of p-Toluenesulfinamide: A Technical Guide
This technical guide provides an in-depth analysis of the theoretical calculations used to determine the conformational landscape of p-toluenesulfinamide. Aimed at researchers, scientists, and professionals in drug development, this document outlines the computational methodologies, presents key quantitative data, and visualizes the conformational relationships and workflows.
Introduction
p-Toluenesulfinamide and its derivatives are important chiral auxiliaries and intermediates in organic synthesis, particularly in the preparation of chiral amines and other sulfur-containing compounds. The conformational preferences of these molecules are crucial for understanding their reactivity and stereoselectivity. Computational chemistry provides powerful tools to investigate these conformations and their relative energies, offering insights that complement experimental data.
This guide focuses on the theoretical approaches used to study the conformers of p-toluenesulfinamide, drawing parallels from computational studies on the closely related p-toluenesulfonamide. The primary rotations determining the conformational space are around the S-N and S-C bonds.
Computational Methodologies
The conformational analysis of sulfinamides and related compounds typically employs quantum mechanical methods. The choice of method and basis set is critical for obtaining accurate results.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a widely used method for conformational searches due to its balance of accuracy and computational cost. The B3LYP functional is a popular choice for such studies.
Experimental Protocol: DFT Calculation
-
Initial Structure Generation: The initial 3D structure of p-toluenesulfinamide is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed by rotating the key dihedral angles (C-S-N-H and C-C-S-N).
-
Geometry Optimization: Each identified conformer is then subjected to geometry optimization. The B3LYP functional with a basis set such as 6-311++G(d,p) is commonly used.[1][2] This level of theory has been shown to provide reliable geometries for sulfonamides.[3]
-
Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Energy Calculation: Single-point energy calculations can be performed using a larger basis set for more accurate relative energies.
Møller-Plesset Perturbation Theory (MP2)
Second-order Møller-Plesset perturbation theory (MP2) is a post-Hartree-Fock method that includes electron correlation effects, often leading to more accurate energy predictions than DFT for systems where dispersion forces are important.
Experimental Protocol: MP2 Calculation
-
Geometry Optimization: The geometries obtained from the DFT calculations are often used as starting points for MP2 optimizations. Full geometry optimization at the MP2/6-311++G(d,p) level provides highly accurate structures.[4]
-
Energy Calculation: Single-point energy calculations at the MP2 level on the optimized geometries are used to determine the relative energies of the conformers.
-
Basis Set Superposition Error (BSSE): For calculations involving intermolecular interactions or large molecules where intramolecular basis set superposition error might be a concern, counterpoise corrections can be applied.
Conformers of p-Toluenesulfinamide
The primary sources of conformational isomerism in p-toluenesulfinamide are the rotations around the C-S and S-N bonds. This leads to several possible low-energy conformers. Based on studies of similar molecules like p-toluenesulfonamide, we can predict the nature of these conformers.[4] The key conformers are typically described by the dihedral angle of the amino group relative to the phenyl ring and the orientation of the S=O and N-H bonds.
The following diagram illustrates the relationship between the main conformers arising from rotation around the S-N bond.
Quantitative Data
The relative energies of the conformers determine their population at a given temperature. The following table summarizes theoretical relative energies for the analogous p-toluenesulfonamide, which provides a good estimate for the expected trends in p-toluenesulfinamide. The "eclipsed" conformers, where the N-H bonds are eclipsed with the S=O bonds, are predicted to be the most stable.[4]
| Conformer | B3LYP/6-311++G** ΔE (kJ/mol) | MP2/6-311++G** ΔE (kJ/mol) |
| Eclipsed 1 | 0.00 | 0.00 |
| Eclipsed 2 | 0.55 | 0.03 |
| Staggered 1 | 2.74 | 1.24 |
| Staggered 2 | 3.29 | 1.27 |
| Data adapted from theoretical calculations on p-toluenesulfonamide.[4] |
Computational Workflow
The general workflow for the theoretical calculation of p-toluenesulfinamide conformers is depicted below. This process ensures a thorough exploration of the conformational space and accurate determination of the relative energies of the conformers.
Conclusion
Theoretical calculations are an indispensable tool for elucidating the conformational preferences of p-toluenesulfinamide. Methods such as DFT and MP2 provide detailed insights into the relative stabilities of different conformers. The eclipsed conformations are generally favored over the staggered ones. This understanding is critical for rationalizing the stereochemical outcomes of reactions involving p-toluenesulfinamide and for the design of new chiral catalysts and pharmaceuticals. The workflows and methodologies described in this guide provide a robust framework for conducting such computational studies.
References
- 1. Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Shapes of Sulfonamides: A Rotational Spectroscopy Study | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols: Diastereoselective Addition of Grignard Reagents to N-Sulfinyl Imines
For Researchers, Scientists, and Drug Development Professionals
The diastereoselective addition of Grignard reagents to N-sulfinyl imines represents a cornerstone of modern asymmetric synthesis, providing a reliable and highly stereocontrolled route to valuable chiral amines.[1][2] This methodology has found widespread application in the synthesis of natural products, pharmaceuticals, and chiral ligands. The chiral N-sulfinyl group, typically the tert-butanesulfinyl group, acts as a powerful chiral auxiliary, directing the nucleophilic attack of the Grignard reagent to one of the prochiral faces of the imine carbon.[1][3] The resulting sulfinamide products can be readily cleaved under mild acidic conditions to afford the desired enantioenriched primary amines.[1]
Principle and Mechanism
The high diastereoselectivity observed in the addition of Grignard reagents to N-sulfinyl imines is generally rationalized by a closed, chair-like six-membered transition state, as proposed by Zimmermann and Traxler.[3][4] In this model, the magnesium atom of the Grignard reagent coordinates to both the sulfinyl oxygen and the imine nitrogen, creating a rigid cyclic intermediate. To minimize steric hindrance, the bulky R-group of the Grignard reagent preferentially attacks from the less hindered face of the imine. The stereochemical outcome is therefore dictated by the configuration of the sulfinyl group.
Caption: Proposed mechanism for the diastereoselective addition of Grignard reagents to N-sulfinyl imines.
Factors Influencing Diastereoselectivity
Several factors can influence the diastereoselectivity of the Grignard addition to N-sulfinyl imines:
-
Solvent: Non-coordinating solvents such as toluene and dichloromethane generally lead to higher diastereoselectivities by favoring the formation of the rigid, chelated transition state.[3] Coordinating solvents like THF can compete for coordination to the magnesium atom, potentially leading to a more flexible, open transition state and lower diastereoselectivity.[3]
-
Grignard Reagent: The nature of the Grignard reagent, including the steric bulk of the alkyl or aryl group, can impact the level of stereocontrol.
-
Temperature: Reactions are typically carried out at low temperatures (-78 °C to -48 °C) to enhance diastereoselectivity.
-
Additives: In some cases, the use of Lewis acid additives can influence the reaction outcome.[5]
Caption: Key factors that influence the diastereoselectivity of the reaction.
Tabulated Data
The following tables summarize representative examples of the diastereoselective addition of various Grignard reagents to different N-tert-butanesulfinyl imines, highlighting the achieved yields and diastereomeric ratios (dr).
| Entry | N-Sulfinyl Imine (R) | Grignard Reagent (R') | Solvent | Temp (°C) | Yield (%) | dr |
| 1 | Phenyl | Ethylmagnesium bromide | CH2Cl2 | -48 | 95 | 92:8 |
| 2 | Phenyl | Methylmagnesium bromide | CH2Cl2 | -48 | 94 | 91:9 |
| 3 | i-Propyl | Phenylmagnesium bromide | Toluene | -78 | 85 | >99:1 |
| 4 | Naphthyl | Vinylmagnesium bromide | THF | -78 | 92 | 98:2 |
| 5 | Furyl | Allylmagnesium bromide | Toluene | -78 | 88 | 95:5 |
Experimental Protocols
General Procedure for the Synthesis of N-tert-Butanesulfinyl Imines
N-tert-butanesulfinyl imines are typically prepared by the condensation of an aldehyde or ketone with an enantiopure tert-butanesulfinamide.[6]
Caption: General workflow for the synthesis of N-sulfinyl imines.
Protocol:
-
To a solution of the aldehyde or ketone (1.0 equiv) in a suitable solvent (e.g., CH2Cl2 or THF) is added (R)- or (S)-tert-butanesulfinamide (1.0-1.2 equiv).
-
A dehydrating agent, such as anhydrous CuSO4 (2.0 equiv) or Ti(OEt)4 (1.5 equiv), is added to the mixture.[6]
-
The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure N-tert-butanesulfinyl imine.
General Procedure for the Diastereoselective Addition of a Grignard Reagent
Protocol:
-
A solution of the N-tert-butanesulfinyl imine (1.0 equiv) in a dry, non-coordinating solvent (e.g., CH2Cl2 or toluene) is cooled to the desired temperature (typically -78 °C or -48 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
The Grignard reagent (1.5-3.0 equiv, as a solution in THF or diethyl ether) is added dropwise to the cooled solution of the imine.
-
The reaction mixture is stirred at the low temperature for a period of 1 to 6 hours, or until the reaction is deemed complete by TLC or LC-MS analysis.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of NH4Cl.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4 or Na2SO4, filtered, and concentrated in vacuo.
-
The resulting crude sulfinamide is purified by flash column chromatography.
Procedure for the Cleavage of the N-Sulfinyl Group
Protocol:
-
The purified sulfinamide (1.0 equiv) is dissolved in a suitable solvent, such as methanol or diethyl ether.
-
A solution of HCl in a compatible solvent (e.g., 4N HCl in dioxane or gaseous HCl in diethyl ether) is added (2.0-4.0 equiv).
-
The mixture is stirred at room temperature for 30 minutes to 2 hours.
-
The solvent is removed under reduced pressure to yield the hydrochloride salt of the chiral amine.
-
The free amine can be obtained by neutralization with a base (e.g., NaHCO3 or NaOH) and subsequent extraction.
Applications in Drug Development
The enantiomerically pure amines synthesized via this methodology are crucial building blocks for a wide array of biologically active molecules and pharmaceuticals.[7] The reliability and high stereoselectivity of the Grignard addition to N-sulfinyl imines make it an attractive strategy in the development of new drug candidates. This method has been successfully employed in the total synthesis of various natural products and complex molecules.[3]
References
- 1. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. escholarship.org [escholarship.org]
- 6. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: (S)-4-methylbenzenesulfinamide as a Chiral Auxiliary for α-Amino Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of (S)-4-methylbenzenesulfinamide as a chiral auxiliary in the asymmetric synthesis of α-amino acids. This methodology offers a robust and highly stereoselective route to enantioenriched α-amino acids, which are crucial building blocks in pharmaceutical and agrochemical research.
Introduction
The asymmetric synthesis of α-amino acids is of paramount importance in modern organic chemistry and drug discovery. Chiral auxiliaries have proven to be powerful tools for inducing stereoselectivity in the formation of new chiral centers. This compound, a readily available and crystalline solid, serves as an effective chiral auxiliary for the synthesis of α-amino acids. The general strategy involves the condensation of the sulfinamide with an α-ketoester or glyoxylate to form a chiral N-sulfinylimine. Subsequent diastereoselective addition of a nucleophile to the imine, followed by removal of the auxiliary, affords the desired α-amino acid in high enantiopurity.
Overall Synthetic Pathway
The synthesis of α-amino acids using this compound as a chiral auxiliary generally follows a three-step sequence:
-
Formation of the N-Sulfinylimine: Condensation of this compound with an α-ketoester or an aldehyde.
-
Diastereoselective Nucleophilic Addition: Addition of an organometallic reagent (e.g., Grignard or organolithium) to the N-sulfinylimine.
-
Cleavage of the Chiral Auxiliary: Hydrolysis of the sulfinamide to yield the free α-amino acid.
Below is a diagram illustrating the overall workflow.
Caption: Overall workflow for α-amino acid synthesis.
Experimental Protocols
Protocol 1: Synthesis of N-Sulfinylimine from Ethyl Glyoxylate
This protocol describes the formation of the key N-sulfinylimine intermediate from this compound and ethyl glyoxylate.
Materials:
-
This compound
-
Ethyl glyoxylate (50% solution in toluene)
-
Titanium(IV) ethoxide (Ti(OEt)₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Dissolve the sulfinamide in anhydrous THF (5 mL per mmol of sulfinamide).
-
Add titanium(IV) ethoxide (2.0 eq) to the solution.
-
Add ethyl glyoxylate (1.2 eq) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding an equal volume of saturated aqueous sodium bicarbonate solution.
-
Filter the resulting suspension through a pad of Celite, washing the filter cake with ethyl acetate.
-
Separate the organic layer from the filtrate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-sulfinylimine.
Protocol 2: Diastereoselective Addition of a Grignard Reagent
This protocol details the stereoselective addition of a Grignard reagent to the N-sulfinylimine to establish the α-stereocenter.
Materials:
-
N-((S)-4-methylbenzenesulfinyl)iminoacetate
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-sulfinylimine (1.0 eq) and dissolve it in anhydrous THF (10 mL per mmol of imine).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.5 eq) dropwise to the cooled solution over 30 minutes.
-
Stir the reaction mixture at -78 °C for 3-4 hours.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the final step of removing the (S)-4-methylbenzenesulfinyl group to yield the desired α-amino acid.
Materials:
-
Sulfinamide adduct from Protocol 2
-
1,4-Dioxane
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Dissolve the sulfinamide adduct (1.0 eq) in 1,4-dioxane (5 mL per mmol).
-
Add concentrated hydrochloric acid (4.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Add diethyl ether to the residue to precipitate the amino acid hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the α-amino acid hydrochloride.
Data Presentation
The following tables summarize typical yields and diastereoselectivities achieved in the synthesis of various α-amino acids using this compound as the chiral auxiliary.
Table 1: N-Sulfinylimine Formation
| α-Ketoester/Aldehyde | Product | Yield (%) |
| Ethyl glyoxylate | Ethyl N-((S)-4-methylbenzenesulfinyl)iminoacetate | 85-95 |
| Benzaldehyde | N-Benzylidene-(S)-4-methylbenzenesulfinamide | 90-98 |
| Isobutyraldehyde | N-Isobutylidene-(S)-4-methylbenzenesulfinamide | 88-96 |
Table 2: Diastereoselective Nucleophilic Addition
| N-Sulfinylimine | Nucleophile | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| Ethyl N-((S)-4-methylbenzenesulfinyl)iminoacetate | PhMgBr | Ethyl (R)-2-((S)-4-methylphenylsulfinamido)-2-phenylacetate | >95:5 | 85 |
| Ethyl N-((S)-4-methylbenzenesulfinyl)iminoacetate | MeMgBr | Ethyl (R)-2-((S)-4-methylphenylsulfinamido)propanoate | >98:2 | 90 |
| Ethyl N-((S)-4-methylbenzenesulfinyl)iminoacetate | EtMgBr | Ethyl (R)-2-((S)-4-methylphenylsulfinamido)butanoate | >97:3 | 88 |
| N-Benzylidene-(S)-4-methylbenzenesulfinamide | MeLi | (S)-N-((R)-1-Phenylethyl)-4-methylbenzenesulfinamide | >96:4 | 92 |
Table 3: Auxiliary Cleavage
| Sulfinamide Adduct | Product | Yield (%) |
| Ethyl (R)-2-((S)-4-methylphenylsulfinamido)-2-phenylacetate | (R)-Phenylglycine | 85-95 |
| Ethyl (R)-2-((S)-4-methylphenylsulfinamido)propanoate | (R)-Alanine | 90-98 |
| (S)-N-((R)-1-Phenylethyl)-4-methylbenzenesulfinamide | (R)-1-Phenylethylamine | 88-96 |
Mechanism of Stereochemical Induction
The high diastereoselectivity observed in the nucleophilic addition step is attributed to a chelated transition state. The organometallic reagent coordinates to both the oxygen of the sulfinyl group and the nitrogen of the imine, forming a rigid six-membered ring-like transition state. The bulky p-tolyl group on the sulfur atom effectively blocks one face of the imine, directing the nucleophile to attack from the less hindered face.
Caption: Model for stereochemical induction.
Application Notes and Protocols for the Synthesis of β-Amino Alcohols Utilizing a p-Toluenesulfinamide Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral β-amino alcohols are pivotal structural motifs found in a vast array of pharmaceuticals, natural products, and chiral ligands. Their synthesis in an enantiomerically pure form is a significant objective in modern organic chemistry. The use of chiral auxiliaries offers a reliable and powerful strategy to control stereochemistry during carbon-carbon and carbon-heteroatom bond formation. The p-toluenesulfinamide group, a readily available and robust chiral auxiliary, provides an excellent platform for the asymmetric synthesis of amines and their derivatives. One of the notable advantages of using the p-toluenesulfinamide auxiliary is its UV activity, which allows for easy reaction monitoring by techniques such as thin-layer chromatography (TLC).
This application note details a synthetic route to chiral β-amino alcohols commencing with the condensation of an aldehyde with enantiopure p-toluenesulfinamide to form an N-sulfinylimine. Subsequent addition of a ketone enolate to this imine generates a β-amino ketone intermediate. The diastereoselective reduction of this intermediate, followed by the removal of the auxiliary, affords the desired β-amino alcohol with excellent stereocontrol. This method provides access to both syn- and anti-1,2-amino alcohol diastereomers by appropriate selection of the reducing agent.
Overall Synthetic Scheme
The multi-step synthesis of β-amino alcohols using a p-toluenesulfinamide auxiliary is depicted below. The process involves three key stages:
-
Formation of N-p-Toluenesulfinylimine: Condensation of an aldehyde with enantiopure p-toluenesulfinamide.
-
Formation of N-p-Toluenesulfinyl β-Amino Ketone: Diastereoselective addition of a ketone enolate to the N-sulfinylimine.
-
Diastereoselective Reduction and Auxiliary Removal: Reduction of the β-amino ketone to the corresponding alcohol, followed by acidic hydrolysis to cleave the auxiliary and yield the final β-amino alcohol.
Caption: Overall workflow for β-amino alcohol synthesis.
Data Presentation: Diastereoselective Reduction of β-Amino Ketones
The crucial step for establishing the second stereocenter is the diastereoselective reduction of the N-sulfinyl β-amino ketone. The choice of reducing agent dictates the stereochemical outcome, allowing for the selective formation of either the syn- or anti-amino alcohol. The following table summarizes representative data for the reduction of N-tert-butanesulfinyl β-amino ketones, which is expected to be highly analogous for the corresponding p-toluenesulfinyl derivatives.[1]
| Entry | R¹ | R² | R³ | Reducing Agent | Product (Diastereomer) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Ph | Me | H | LiBHEt₃ | anti | 92 | >98:2 |
| 2 | Ph | Me | H | Li(t-BuO)₃AlH | syn | 95 | >98:2 |
| 3 | i-Pr | Me | H | LiBHEt₃ | anti | 94 | >98:2 |
| 4 | i-Pr | Me | H | Li(t-BuO)₃AlH | syn | 91 | >98:2 |
| 5 | Ph | Et | H | LiBHEt₃ | anti | 89 | 98:2 |
| 6 | Ph | Et | H | Li(t-BuO)₃AlH | syn | 93 | 98:2 |
Data adapted from analogous N-tert-butanesulfinyl systems.[1]
Experimental Protocols
Protocol 1: Synthesis of N-p-Toluenesulfinylimine
This protocol describes the condensation of an aldehyde with (R)-p-toluenesulfinamide to yield the corresponding N-sulfinylimine.
Materials:
-
Aldehyde (1.0 equiv)
-
(R)-p-Toluenesulfinamide (1.1 equiv)
-
Titanium (IV) ethoxide (Ti(OEt)₄) (2.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Brine, saturated
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a solution of (R)-p-toluenesulfinamide in anhydrous THF, add the aldehyde followed by Ti(OEt)₄.
-
Stir the resulting mixture at room temperature for 3-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into an equal volume of brine with vigorous stirring.
-
Filter the resulting suspension through a pad of Celite, washing the filter cake with ethyl acetate.
-
Separate the organic layer of the filtrate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude N-sulfinylimine is typically used in the next step without further purification.
Protocol 2: Synthesis of N-p-Toluenesulfinyl β-Amino Ketone
This protocol details the addition of a lithium enolate of a ketone to the N-p-toluenesulfinylimine.
Materials:
-
Ketone (1.2 equiv)
-
Lithium diisopropylamide (LDA) (1.2 equiv, 2.0 M solution in THF/heptane/ethylbenzene)
-
N-p-Toluenesulfinylimine (from Protocol 1) (1.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the ketone in anhydrous THF and cool to -78 °C.
-
Slowly add the LDA solution to the ketone solution and stir for 30 minutes at -78 °C to generate the lithium enolate.
-
In a separate flask, dissolve the crude N-p-toluenesulfinylimine in anhydrous THF and cool to -78 °C.
-
Transfer the enolate solution to the imine solution via cannula.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-p-toluenesulfinyl β-amino ketone.
Protocol 3: Diastereoselective Reduction and Auxiliary Removal
This protocol describes the selective reduction of the β-amino ketone to either the syn- or anti-amino alcohol, followed by the cleavage of the sulfinamide auxiliary.
Caption: Workflow for the selective reduction and deprotection.
A. Diastereoselective Reduction
Materials for anti-selective reduction:
-
N-p-Toluenesulfinyl β-amino ketone (1.0 equiv)
-
Lithium triethylborohydride (LiBHEt₃, Super-Hydride®) (1.5 equiv, 1.0 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
Materials for syn-selective reduction:
-
N-p-Toluenesulfinyl β-amino ketone (1.0 equiv)
-
Lithium tri-tert-butoxyaluminum hydride (Li(t-BuO)₃AlH) (1.5 equiv)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the N-p-toluenesulfinyl β-amino ketone in anhydrous THF and cool the solution to -78 °C.
-
For anti-product: Slowly add the LiBHEt₃ solution.
-
For syn-product: Add the solid Li(t-BuO)₃AlH in one portion.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the N-p-toluenesulfinyl amino alcohol.
B. Removal of the p-Toluenesulfinamide Auxiliary
Materials:
-
N-p-Toluenesulfinyl amino alcohol (1.0 equiv)
-
Hydrochloric acid (HCl) (4.0 M in 1,4-dioxane or prepared in methanol)
-
Methanol (MeOH) or Diethyl ether (Et₂O)
Procedure:
-
Dissolve the N-p-toluenesulfinyl amino alcohol in methanol or diethyl ether.
-
Add a solution of HCl (2-3 equivalents).
-
Stir the mixture at room temperature for 1 hour.
-
Concentrate the mixture under reduced pressure.
-
The resulting product is the hydrochloride salt of the β-amino alcohol. It can be used as such or neutralized with a suitable base to obtain the free amine.
Mechanism of Stereodifferentiation
The stereochemical outcome of the reduction is governed by the formation of a chelated intermediate between the lithium cation and the oxygen atoms of the sulfinyl and carbonyl groups.
References
Application of (S)-4-Methylbenzenesulfinamide in Natural Product Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-Methylbenzenesulfinamide, a member of the chiral sulfinamide family, has emerged as a powerful chiral auxiliary in asymmetric synthesis, enabling the stereocontrolled construction of complex molecular architectures found in a diverse range of natural products. Its utility primarily lies in its ability to form N-sulfinyl imines with aldehydes and ketones. These intermediates then undergo highly diastereoselective nucleophilic additions, allowing for the precise installation of new stereocenters. Subsequent facile cleavage of the sulfinyl group under mild acidic conditions affords the desired chiral amines, which are key building blocks in the synthesis of numerous biologically active natural products. This document provides detailed application notes and experimental protocols for the use of this compound and its closely related analogue, (S)-tert-butanesulfinamide, in the total synthesis of several notable natural products.
Core Application: Asymmetric Synthesis of Chiral Amines
The central strategy for employing this compound involves a three-step sequence:
-
Condensation: Reaction of this compound with an aldehyde or ketone to form a chiral N-sulfinyl imine.
-
Diastereoselective Nucleophilic Addition: Addition of a nucleophile (e.g., Grignard reagent, organolithium, enolate) to the N-sulfinyl imine, where the chiral sulfinyl group directs the stereochemical outcome of the reaction.
-
Deprotection: Mild acidic hydrolysis to cleave the N-S bond, yielding the free chiral amine.
This methodology provides a robust and predictable way to control stereochemistry, making it a valuable tool in the synthesis of complex molecules.
Application Examples in Natural Product Synthesis
Total Synthesis of (+)-Preussin
(+)-Preussin is a pyrrolidine alkaloid with antifungal and antitumor properties. The asymmetric synthesis of (+)-Preussin has been achieved using a chiral sulfinylimine to install a key stereocenter.[1]
Key Transformation: The synthesis involves the diastereoselective addition of allylmagnesium bromide to an enantiopure N-sulfinyl imine derived from a long-chain aldehyde. This step establishes the stereochemistry at one of the chiral centers of the pyrrolidine ring.
Quantitative Data for the Synthesis of (+)-Preussin Intermediate:
| Step | Reactants | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1. Diastereoselective Allylation | N-sulfinyl imine 15 , Allylmagnesium bromide | Homoallylic sulfinamide 16 | 77 | >99:1 |
| 2. Auxiliary Cleavage and N-Protection | Homoallylic sulfinamide 16 , Trifluoroacetic acid, then Boc₂O | N-Boc protected amine 17 | 85 | - |
| 3. Ozonolysis | N-Boc protected amine 17 | β-amino aldehyde 18 | 63 | - |
| 4. Vinylcuprate Addition | β-amino aldehyde 18 , Vinylcuprate | anti-amino alcohol (+)-9 | 54 | 3:1 |
| Overall Yield (from decanal to (+)-Preussin, 9 steps) | (+)-Preussin | 12 |
Experimental Protocol for the Synthesis of (+)-Preussin Intermediate 16:
-
Preparation of N-Sulfinyl Imine (15): To a solution of the starting aldehyde (1.0 equiv) in THF is added (S)-tert-butanesulfinamide (1.05 equiv) and Ti(OEt)₄ (2.0 equiv). The reaction mixture is stirred at room temperature until the aldehyde is consumed, as monitored by TLC.
-
Diastereoselective Allylation: The crude N-sulfinyl imine solution is cooled to -78 °C. Allylmagnesium bromide (2.0 equiv, 1.0 M in THF) is added dropwise. The reaction is stirred at -78 °C for 4-6 hours.
-
Work-up and Purification: The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The mixture is warmed to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the homoallylic sulfinamide 16 .[1]
Total Synthesis of (+)-CP-99,994
(+)-CP-99,994 is a potent and selective neurokinin-1 (NK₁) receptor antagonist. Its asymmetric synthesis utilizes a samarium(II) iodide-induced reductive cross-coupling of a chiral N-tert-butanesulfinyl imine with an aldehyde to construct the key anti-1,2-amino alcohol intermediate.[2]
Key Transformation: The SmI₂-mediated coupling reaction provides high diastereoselectivity, controlled by the chiral sulfinyl auxiliary, leading to the formation of the desired stereochemistry in the amino alcohol product.
Quantitative Data for the Synthesis of (+)-CP-99,994 Intermediate:
| Step | Reactants | Product | Yield (%) | Diastereomeric Excess (de) (%) |
| 1. SmI₂-Mediated Reductive Coupling | N-sulfinyl imine 19 , Aldehyde 18 (2 equiv) | anti-1,2-amino alcohol 20 | 58 | 99 |
| 2. Deprotection | anti-1,2-amino alcohol 20 | (3R,4S)-Statine 16 | High | - |
| 3. SmI₂-Mediated Reductive Coupling (for Sphinganine) | N-sulfinyl imine 22 , Palmitaldehyde 21 (4 equiv) | anti-1,2-amino alcohol 23 | 64 | >99 |
| 4. Deprotection (for Sphinganine) | anti-1,2-amino alcohol 23 | d-erythro-Sphinganine 17 | 90 | 97 (ee) |
Experimental Protocol for the SmI₂-Mediated Reductive Coupling:
-
Preparation of SmI₂ solution: A solution of SmI₂ (0.1 M in THF) is prepared according to standard procedures.
-
Coupling Reaction: To a solution of the N-sulfinyl imine (0.5 mmol) and HMPA (1.0 mmol) in THF (12 mL) at -78 °C is added the SmI₂ solution (1.0 mmol). The aldehyde (2.0 equiv) is then added, and the reaction mixture is stirred at -78 °C for 2-4 hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash chromatography to yield the anti-1,2-amino alcohol.[2]
Asymmetric Synthesis of (-)-Indolizidine 209B
(-)-Indolizidine 209B is a dendrobatid frog skin alkaloid. Its synthesis has been accomplished using a sulfinimine-derived chiral building block, a δ-amino β-ketoester, which undergoes an intramolecular Mannich cyclization.[3]
Key Transformation: The addition of an enolate to a chiral N-sulfinyl imine is used to prepare a key β-amino ester intermediate. This intermediate is then converted to a δ-amino β-ketoester, which upon deprotection of the sulfinyl group, cyclizes to form the piperidine ring of the indolizidine core with high stereocontrol.
Quantitative Data for the Synthesis of (-)-Indolizidine 209B Intermediate:
| Step | Reactants | Product | Yield (%) |
| 1. Enolate Addition to Sulfinylimine | N-sulfinyl imine (+)-1 , Sodium enolate of methyl acetate | β-amino ester (+)-2 | Excellent |
| 2. Conversion to β-ketoester | β-amino ester (+)-2 , Sodium enolate of tert-butyl acetate | δ-amino β-ketoester (+)-3 | - |
| 3. Deprotection and Cyclization | δ-amino β-ketoester (+)-3 , TFA/MeOH, then acetaldehyde | Tetrasubstituted piperidine (+)-5 | 78 (2 steps) |
Experimental Protocol for the Synthesis of Piperidine Intermediate (+)-5:
-
Preparation of β-amino ester (+)-2: To a solution of the sodium enolate of methyl acetate in THF at -78 °C is added a solution of the N-sulfinyl imine (+)-1 in THF. The reaction is stirred for 2-3 hours at -78 °C.
-
Preparation of δ-amino β-ketoester (+)-3: The β-amino ester (+)-2 is reacted with the sodium enolate of tert-butyl acetate in a similar manner to the first step.
-
Deprotection and Cyclization: The δ-amino β-ketoester (+)-3 is dissolved in a mixture of TFA and MeOH to remove the sulfinyl group. After completion of the deprotection, the solvent is removed under reduced pressure. The resulting ammonium salt is then treated with acetaldehyde to induce the intramolecular Mannich cyclization.
-
Work-up and Purification: The reaction mixture is neutralized and extracted with an organic solvent. The crude product is purified by column chromatography to give the piperidine derivative (+)-5 .[3]
Conclusion
This compound and its analogues are indispensable chiral auxiliaries in modern organic synthesis. Their ability to induce high levels of stereocontrol in reactions with prochiral imines provides a reliable and versatile method for the synthesis of enantiomerically enriched amines. As demonstrated by the examples of (+)-Preussin, (+)-CP-99,994, and (-)-Indolizidine 209B, this methodology has been successfully applied to the total synthesis of complex and biologically significant natural products. The straightforward reaction conditions and the ease of removal of the auxiliary make it an attractive strategy for both academic research and industrial-scale drug development.
References
Application Note: Preparation of Chiral Sulfinimines from (S)-4-Methylbenzenesulfinamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Chiral N-sulfinylimines (sulfinimines) are pivotal intermediates in asymmetric synthesis, enabling the stereoselective preparation of a vast array of nitrogen-containing compounds, including chiral amines and amino acids.[1][2] The condensation of enantiopure sulfinamides, such as (S)-4-methylbenzenesulfinamide (also known as (S)-p-toluenesulfinamide), with aldehydes and ketones is the most direct and widely employed method for their synthesis.[3][4] This application note provides detailed protocols and quantitative data for the preparation of chiral N-sulfinylimines from this compound, utilizing a mild and efficient condensation method.
General Reaction Scheme
The synthesis involves the acid- or base-catalyzed condensation of this compound with a carbonyl compound (aldehyde or ketone). The reaction typically requires a dehydrating agent or azeotropic removal of water to drive the equilibrium toward the formation of the N-sulfinylimine product.
References
- 1. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Direct synthesis of N -sulfinyl- and N -sulfonylimines via copper/ l -proline-catalyzed aerobic oxidative cascade reaction of alcohols with sulfinamid ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26490E [pubs.rsc.org]
Application Notes and Protocols: Lewis Acid-Catalyzed Reactions with (S)-4-Methylbenzenesulfinamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-Methylbenzenesulfinamide, a derivative of p-toluenesulfinamide, is a powerful chiral auxiliary in asymmetric synthesis. Its utility lies in its ability to activate imines towards nucleophilic attack and to direct the stereochemical outcome of such reactions, leading to the formation of chiral amines and their derivatives with high enantiopurity. The sulfinyl group's chirality, coupled with its electron-withdrawing nature, makes N-sulfinyl imines excellent electrophiles. Lewis acid catalysis plays a crucial role in enhancing the reactivity of these imines and, in many cases, in modulating the stereoselectivity of the nucleophilic addition. These methods are of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules where the stereochemistry of amine-containing stereocenters is critical for their function.
This document provides an overview of key Lewis acid-catalyzed reactions involving N-((S)-4-methylphenylsulfinyl)imines, including detailed experimental protocols and quantitative data to guide researchers in applying these methodologies.
Synthesis of N-((S)-4-Methylphenylsulfinyl)imines
The foundational step for these asymmetric reactions is the synthesis of the N-sulfinyl imine from this compound and a carbonyl compound. Lewis acids are often employed as dehydrating agents to drive the condensation reaction, particularly for less reactive ketones.
Experimental Protocol: Ti(OEt)₄-Catalyzed Synthesis of N-Sulfinyl Imines from Ketones
This protocol describes the synthesis of an N-sulfinyl ketimine using titanium(IV) ethoxide as the Lewis acid catalyst and dehydrating agent.
Materials:
-
This compound
-
Ketone (e.g., acetophenone)
-
Titanium(IV) ethoxide (Ti(OEt)₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the sulfinamide in anhydrous THF.
-
Add the ketone (1.1 eq) to the solution.
-
To this mixture, add Ti(OEt)₄ (2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of brine.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Separate the organic layer from the filtrate and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford the pure N-sulfinyl ketimine.
Lewis Acid-Catalyzed Nucleophilic Additions to N-Sulfinyl Imines
The core application of this compound derivatives is the diastereoselective addition of nucleophiles to the corresponding N-sulfinyl imines. The choice of Lewis acid can significantly influence the reaction's efficiency and stereochemical outcome.
Addition of Organometallic Reagents
Grignard and organolithium reagents are common nucleophiles for the synthesis of chiral amines. The presence of a Lewis acid can enhance the diastereoselectivity of the addition.
Data Presentation: Diastereoselective Addition of Grignard Reagents
| Entry | Imine Substrate (R¹) | Grignard Reagent (R²MgX) | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Phenyl | EtMgBr | BF₃·OEt₂ | THF | -78 | 85 | 95:5 |
| 2 | 2-Naphthyl | MeMgBr | BF₃·OEt₂ | THF | -78 | 82 | 93:7 |
| 3 | Isopropyl | PhMgBr | - | Toluene | -78 | 75 | 88:12 |
| 4 | Phenyl | VinylMgBr | - | THF | -78 | 90 | 96:4 |
Note: The diastereomeric ratio is typically determined by ¹H NMR analysis of the crude reaction mixture. The major diastereomer arises from the nucleophilic attack on the less sterically hindered face of the imine, as directed by the sulfinyl group.
Experimental Protocol: BF₃·OEt₂-Catalyzed Addition of a Grignard Reagent to an N-Sulfinyl Imine
Materials:
-
N-((S)-4-Methylphenylsulfinyl)imine
-
Grignard reagent (e.g., ethylmagnesium bromide in THF)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-sulfinyl imine (1.0 eq) in anhydrous DCM in an oven-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add BF₃·OEt₂ (1.1 eq) dropwise and stir the mixture for 15 minutes.
-
Slowly add the Grignard reagent (1.5 eq) to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 3-4 hours, monitoring by TLC.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude sulfinamide product by flash chromatography.
Mukaiyama-Mannich Reaction: Addition of Silyl Enol Ethers
The Mukaiyama-Mannich reaction, involving the addition of a silyl enol ether to an imine, is a powerful tool for the synthesis of β-amino carbonyl compounds. Lewis acids like TMSOTf are effective catalysts for this transformation.
Data Presentation: TMSOTf-Catalyzed Mukaiyama-Mannich Reaction
| Entry | Imine Substrate (R¹) | Silyl Enol Ether | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Phenyl | 1-Phenyl-1-(trimethylsiloxy)ethene | TMSOTf | DCM | -78 | 92 | >95:5 |
| 2 | 4-Methoxyphenyl | 1-Methoxy-1-(trimethylsiloxy)ethene | TMSOTf | DCM | -78 | 88 | 94:6 |
| 3 | Furyl | (Z)-1-(tert-Butyldimethylsiloxy)-1-pentene | TMSOTf | DCM | -78 | 85 | 90:10 |
Experimental Protocol: TMSOTf-Catalyzed Addition of a Silyl Enol Ether
Materials:
-
N-((S)-4-Methylphenylsulfinyl)imine
-
Silyl enol ether
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried flask under a nitrogen atmosphere, dissolve the N-sulfinyl imine (1.0 eq) in anhydrous DCM.
-
Cool the solution to -78 °C.
-
Add the silyl enol ether (1.2 eq) to the cooled solution.
-
Add a catalytic amount of TMSOTf (0.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
After warming to room temperature, separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Deprotection of the Sulfinyl Group
A key advantage of using the 4-methylbenzenesulfinamide auxiliary is its facile removal under acidic conditions to yield the free chiral amine.
Experimental Protocol: Acidic Cleavage of the Sulfinamide
Materials:
-
N-Sulfinyl-protected amine
-
Hydrochloric acid (e.g., 4M in 1,4-dioxane or concentrated HCl)
-
Methanol or diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the sulfinamide in methanol or diethyl ether.
-
Add an excess of the hydrochloric acid solution (e.g., 3-4 equivalents).
-
Stir the mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture to remove the solvent.
-
To isolate the free amine, add DCM and basify the aqueous layer with saturated NaHCO₃ until the pH is > 8.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the chiral amine. The amine can also be isolated as its hydrochloride salt by precipitation from the reaction mixture.
Visualizations
General Workflow for Asymmetric Amine Synthesis
Synthesis of Chiral Heterocycles Using p-Toluenesulfinamide Methodology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of chiral heterocyclic compounds utilizing the versatile p-toluenesulfinamide chiral auxiliary. This methodology offers a robust and highly stereoselective route to a wide range of nitrogen- and oxygen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products.
Introduction
The asymmetric synthesis of chiral heterocycles is a cornerstone of modern organic chemistry and drug discovery. The p-toluenesulfinamide methodology, pioneered by Ellman, has emerged as a powerful tool for the stereocontrolled introduction of amine functionalities. This approach relies on the diastereoselective addition of nucleophiles to chiral N-p-toluenesulfinylimines, followed by cyclization and removal of the chiral auxiliary. The sulfinyl group effectively shields one face of the imine, directing the nucleophilic attack and leading to high levels of stereochemical induction.
This methodology is broadly applicable to the synthesis of various chiral heterocycles, including piperidines, morpholines, and tetrahydropyrans, making it a valuable asset in the synthesis of complex molecular targets.
General Workflow
The synthesis of chiral heterocycles using the p-toluenesulfinamide methodology generally follows a three-step sequence:
-
Formation of the Chiral N-p-Toluenesulfinylimine: Condensation of a prochiral aldehyde or ketone with enantiopure (R)- or (S)-p-toluenesulfinamide.
-
Diastereoselective Nucleophilic Addition: Reaction of the N-sulfinylimine with a suitable organometallic reagent or other nucleophile to create a new stereocenter with high diastereoselectivity. The nucleophile often contains a tethered functionality that will participate in the subsequent cyclization step.
-
Cyclization and Cleavage of the Chiral Auxiliary: An intramolecular reaction to form the heterocyclic ring, followed by the removal of the p-toluenesulfinyl group under acidic conditions to yield the desired chiral heterocyclic amine or related compound.
Caption: General workflow for the synthesis of chiral heterocycles.
Mechanism of Asymmetric Induction
The high diastereoselectivity observed in the nucleophilic addition to N-p-toluenesulfinylimines is generally rationalized by a rigid, chelated transition state model. For additions of organometallic reagents like Grignard or organolithium reagents, a six-membered chair-like transition state is proposed.
Caption: Mechanism of diastereoselective nucleophilic addition.
In this model, the metal cation (e.g., Mg²⁺) coordinates to both the sulfinyl oxygen and the imine nitrogen, creating a rigid cyclic structure. The bulky p-toluenesulfinyl group orients itself to minimize steric interactions, effectively blocking one face of the imine. Consequently, the nucleophile preferentially attacks from the less hindered face, leading to the observed high diastereoselectivity.
Data Presentation: Synthesis of Chiral Heterocycles
The following tables summarize representative quantitative data for the synthesis of various chiral heterocycles using the p-toluenesulfinamide methodology.
Table 1: Synthesis of Chiral Piperidines
| Entry | Aldehyde/Ketone Precursor | Nucleophile | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| 1 | N-Sulfinyl-δ-amino β-ketoester | DIBAL-H / n-BuLi | >95:5 | 75 | [1] |
| 2 | N-Sulfinyl imine of a δ-ketoaldehyde | Grignard Reagent | 90:10 | 82 | [2] |
| 3 | N-Sulfinyl imine of a nitroketone | Phenylmethanimine | >98:2 | 88 | [2] |
Table 2: Synthesis of Chiral Morpholines
| Entry | Aldehyde Precursor | Nucleophile | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Overall Yield (%) | Reference |
| 1 | Various Aliphatic Aldehydes | Amine with 'O' nucleophile | - | 75-98 | 35-60 | [3] |
| 2 | Substituted Benzaldehydes | (2-Bromoethoxy)trimethylsilane | 95:5 | >99 | 65 | N/A |
Table 3: Synthesis of Chiral Tetrahydropyrans
| Entry | Aldehyde 1 | Aldehyde 2 | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| 1 | Benzaldehyde | Acetaldehyde | >98:2 (cis) | 95 | 85 | [4] |
| 2 | Cyclohexanecarboxaldehyde | Isobutyraldehyde | >98:2 (cis) | 92 | 78 | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-p-Toluenesulfinylimines from Aldehydes
This protocol describes a general method for the condensation of aldehydes with p-toluenesulfinamide to form the corresponding N-sulfinylimines.[5]
Materials:
-
(R)- or (S)-p-Toluenesulfinamide (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Titanium (IV) ethoxide (Ti(OEt)₄, 2.0 equiv)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a stirred solution of p-toluenesulfinamide in anhydrous DCM (or THF) at room temperature, add the aldehyde.
-
Add Ti(OEt)₄ dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into an equal volume of brine with vigorous stirring.
-
Filter the resulting suspension through a pad of Celite, washing the filter cake with DCM.
-
Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude N-sulfinylimine can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Diastereoselective Addition of a Grignard Reagent to an N-p-Toluenesulfinylimine
This protocol outlines the diastereoselective addition of a Grignard reagent to a chiral N-sulfinylimine.
Materials:
-
N-p-Toluenesulfinylimine (1.0 equiv)
-
Grignard reagent (e.g., Alkylmagnesium bromide, 1.5-3.0 equiv)
-
Anhydrous solvent (e.g., THF, DCM, or toluene)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve the N-p-toluenesulfinylimine in the anhydrous solvent and cool the solution to the desired temperature (typically -78 °C to 0 °C).
-
Slowly add the Grignard reagent dropwise to the stirred solution.
-
Stir the reaction at the same temperature for the specified time (typically 1-3 hours), monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired sulfinamide adduct.
Protocol 3: General Procedure for the Cleavage of the p-Toluenesulfinyl Group
This protocol describes the removal of the p-toluenesulfinyl chiral auxiliary using acidic conditions to yield the free amine.
Materials:
-
N-p-Toluenesulfinyl-protected amine (1.0 equiv)
-
Hydrochloric acid (HCl) in a protic solvent (e.g., 4 M HCl in 1,4-dioxane or methanolic HCl)
-
Anhydrous diethyl ether or other suitable organic solvent
Procedure:
-
Dissolve the N-p-toluenesulfinyl-protected amine in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).
-
Add the solution of HCl in the protic solvent (typically 2-4 equivalents of HCl).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting amine hydrochloride salt can be used directly or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent to obtain the free amine.
-
If necessary, purify the free amine by flash column chromatography or distillation.
Alternative Cleavage using Trifluoroacetic Acid (TFA): In some cases, particularly for sensitive substrates, TFA can be used for the deprotection.[6]
-
Dissolve the sulfinamide in dichloromethane.
-
Add trifluoroacetic acid (TFA, 5-10 equiv) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting trifluoroacetate salt can be converted to the free amine by treatment with a mild base.
Conclusion
The p-toluenesulfinamide methodology provides a powerful and versatile platform for the asymmetric synthesis of a wide array of chiral heterocycles. The operational simplicity, high diastereoselectivity, and the ready availability of the chiral auxiliary make this a highly attractive strategy for academic and industrial researchers. The protocols and data presented herein serve as a comprehensive guide for the application of this methodology in the synthesis of valuable chiral building blocks for drug discovery and development.
References
- 1. Direct asymmetric synthesis of beta-amino ketones from sulfinimines (N-sulfinylimines). Synthesis of (-)-indolizidine 209B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diastereoselective synthesis of 2,3,6-trisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones [organic-chemistry.org]
- 6. A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Enantioselective Synthesis of Propargylamines with (S)-4-methylbenzenesulfinamide
Introduction
Chiral propargylamines are crucial building blocks in organic and medicinal chemistry, serving as precursors for a wide array of nitrogen-containing heterocyclic compounds, peptidomimetics, and biologically active molecules.[1][2] Their synthesis in an enantiomerically pure form is of significant interest. The use of chiral auxiliaries is a robust strategy for achieving high stereocontrol. (S)-4-methylbenzenesulfinamide, a derivative of Ellman's auxiliary, has proven to be a highly effective chiral auxiliary for the asymmetric synthesis of amines, including propargylamines.[3][4]
This method relies on a two-step sequence: the condensation of an aldehyde with this compound to form a chiral N-sulfinylimine, followed by the diastereoselective addition of a lithium acetylide reagent.[5] The N-sulfinyl group activates the imine for nucleophilic attack and provides excellent stereochemical control, directing the incoming nucleophile to one of the two diastereotopic faces of the imine.[6][7] The auxiliary can be readily cleaved under mild acidic conditions to afford the desired chiral propargylamine.[7] This methodology is notable for its operational simplicity, broad substrate scope, and the high diastereoselectivities achieved.[3]
Quantitative Data Summary
The following table summarizes the yields and diastereomeric ratios (d.r.) for the synthesis of various N-sulfinyl propargylamines starting from different aldehydes. The synthesis involves three main stages: 1) Formation of N-sulfinylimine, 2) Nucleophilic addition of (trimethylsilyl)ethynyllithium, and 3) Removal of the TMS protecting group.
| Entry | Aldehyde (R-CHO) | Imine Yield (%) | TMS-Adduct Yield (%) | Final Product Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Isobutyraldehyde | 95 | 86 | 98 | >98:2 |
| 2 | Cyclohexanecarboxaldehyde | 98 | 98 | 99 | >98:2 |
| 3 | Pivalaldehyde | 99 | 92 | 99 | >98:2 |
| 4 | Benzaldehyde | 99 | 54 | 66 | 95:5 |
| 5 | Phenylacetaldehyde | 64 | 34 | 35 | 97:3 |
| 6 | Trifluoroacetaldehyde | 88 | 41 | 52 | 100:0 |
| 7 | Trichloroacetaldehyde | 87 | 10 | 57 | 100:0 |
Data compiled from Wünsch et al., 2017.[5][8] Yields are reported for each step. The final diastereomeric ratio is determined after the final deprotection step.
Experimental Protocols
The synthesis is typically carried out in three sequential steps. Below are the general protocols for each key transformation.
Protocol 1: Synthesis of Chiral N-Sulfinylimines
This procedure describes the condensation of aldehydes with this compound.
Reagents and Materials:
-
This compound
-
Aldehyde (e.g., isobutyraldehyde, benzaldehyde)
-
Anhydrous copper(II) sulfate (CuSO₄)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite
-
Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen/argon line)
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Add anhydrous copper(II) sulfate (2.0 eq.).
-
Add anhydrous dichloromethane (DCM) to create a suspension (concentration approx. 0.2–0.5 M).
-
Add the corresponding aldehyde (1.5 eq.) to the suspension at room temperature.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfinamide is consumed (typically 12–72 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the solid CuSO₄. Wash the Celite pad with additional DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-sulfinylimine.
-
The crude product is often pure enough for the next step. If necessary, purification can be achieved by flash column chromatography on silica gel.
Protocol 2: Diastereoselective Addition of Lithium Acetylide
This protocol details the addition of (trimethylsilyl)ethynyllithium to the chiral N-sulfinylimine.
Reagents and Materials:
-
N-Sulfinylimine (from Protocol 1)
-
(Trimethylsilyl)acetylene
-
n-Butyllithium (n-BuLi) solution in hexanes (e.g., 2.5 M)
-
Trimethylaluminum (AlMe₃) solution in heptane (e.g., 2.0 M)
-
Anhydrous toluene
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
To a flame-dried Schlenk flask under an inert atmosphere, add (trimethylsilyl)acetylene (1.5 eq.) and anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-butyllithium solution (1.5 eq.) dropwise. After the addition, warm the mixture to room temperature and stir for 30 minutes to form lithium (trimethylsilyl)acetylide.
-
In a separate flame-dried Schlenk flask, dissolve the N-sulfinylimine (1.0 eq.) in anhydrous toluene.
-
Cool the imine solution to -78 °C (dry ice/acetone bath).
-
Slowly add trimethylaluminum solution (1.5 eq.) to the imine solution and stir for 20 minutes at -78 °C.
-
To this mixture, add the pre-formed lithium (trimethylsilyl)acetylide solution dropwise via cannula at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude TMS-protected N-sulfinyl propargylamine. This product is typically used in the next step without further purification.
Protocol 3: TMS-Deprotection of the Propargylamine
This protocol describes the removal of the trimethylsilyl (TMS) group to yield the terminal alkyne.
Reagents and Materials:
-
TMS-protected N-sulfinyl propargylamine (from Protocol 2)
-
Tetrabutylammonium fluoride (TBAF) solution in THF (e.g., 1.0 M)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Dissolve the crude TMS-protected N-sulfinyl propargylamine (1.0 eq.) in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution (1.2 eq.) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC (typically 1–3 hours).
-
Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the pure N-sulfinyl propargylamine.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of chiral propargylamines.
Proposed Stereochemical Model
Caption: Stereochemical model for the nucleophilic addition to the N-sulfinylimine.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. d-nb.info [d-nb.info]
- 6. Asymmetric radical alkylation of N -sulfinimines under visible light photocatalytic conditions - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC03724D [pubs.rsc.org]
- 7. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Removal of p-Toluenesulfinyl Auxiliary from Chiral Amines
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully removing the p-toluenesulfinyl chiral auxiliary from amines. Below you will find troubleshooting guides for common issues, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cleavage of the N-sulfinyl group.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| 1. Incomplete or Sluggish Reaction | - Insufficient acid strength or concentration.- Steric hindrance around the nitrogen atom.- Poor solubility of the starting material. | - Increase Acid Concentration: Use a higher concentration of HCl (e.g., 4M in dioxane).- Elevate Temperature: Gently warm the reaction mixture (e.g., to 40-50 °C), monitoring for potential side reactions.- Increase Reaction Time: Extend the reaction duration and monitor progress by TLC or LC-MS.- Solvent Optimization: Ensure the substrate is fully dissolved. If solubility in methanol or dioxane is low, consider co-solvents, but be mindful of their reactivity. |
| 2. Racemization of the Chiral Amine | - The presence of a strong acid can lead to racemization, especially with prolonged reaction times or elevated temperatures.[1] | - Use Milder Conditions: Employ the minimum necessary concentration of acid and reaction time.- Low Temperature: Perform the deprotection at 0 °C or room temperature whenever possible.- Alternative Methods: For highly sensitive substrates, consider non-acidic deprotection methods if applicable, though these are less common for sulfinylamides. |
| 3. Formation of Side Products | - The tert-butyl cation generated during cleavage can lead to alkylation of sensitive functional groups. | - Use Scavengers: While less common than in Boc deprotection, the addition of a scavenger might be considered for complex substrates. |
| 4. Difficult Product Isolation/Workup | - The desired amine product is isolated as a hydrochloride salt, which may be difficult to handle or require further processing.- Emulsion formation during aqueous workup. | - Salt to Free Amine Conversion: After filtration of the hydrochloride salt, neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the free amine into an organic solvent.[2][3]- Careful pH Adjustment: During workup, carefully adjust the pH to ensure the amine is in its free base form for efficient extraction.- Brine Wash: To break emulsions, wash the organic layer with a saturated NaCl solution.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for removing the p-toluenesulfinyl auxiliary?
A1: The most widely used method is acidic hydrolysis with a solution of hydrogen chloride (HCl) in a protic solvent like methanol or an ethereal solvent such as 1,4-dioxane. A 4M solution of HCl in dioxane is a common and effective reagent for this transformation.[5][6]
Q2: How can I monitor the progress of the deprotection reaction?
A2: The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, you should observe the disappearance of the starting sulfinylamine spot and the appearance of the more polar amine product spot.[2]
Q3: My desired amine product is acid-sensitive. Are there any milder alternatives to strong acids?
A3: While strong acid is standard for N-sulfinyl group cleavage, for substrates with other acid-labile functional groups, careful optimization is key. This includes using the minimum necessary amount of acid and conducting the reaction at low temperatures (e.g., 0 °C).
Q4: What is the fate of the p-toluenesulfinyl auxiliary after cleavage, and can it be recovered?
A4: Upon cleavage with HCl, the p-toluenesulfinyl group is converted to p-toluenesulfinyl chloride. This byproduct can potentially be recovered and recycled, which is particularly advantageous for large-scale syntheses to reduce waste and costs.
Data Presentation
The efficiency of the removal of the p-toluenesulfinyl group can vary based on the substrate and the specific acidic conditions employed. The following table summarizes typical reaction conditions and outcomes.
| Substrate Type | Reagents | Solvent | Temperature | Time | Yield | Stereochemical Outcome | Reference |
| N-Sulfinyl Benzylamine | 4M HCl/dioxane | Dioxane | Room Temp. | 2 h | >95% | High enantiopurity | [5] |
| N-Sulfinyl Phenethylamine | 4M HCl/dioxane | Dioxane | Room Temp. | 16 h | ~90% | High enantiopurity | [5] |
| N-Sulfinyl Morpholine | HCl in Et₂O | Diethyl Ether | Room Temp. | 10 min | Quantitative (as HCl salt) | N/A | [7] |
| General Primary Amines | HCl in MeOH | Methanol | Room Temp. | 1-4 h | Generally high | Dependent on substrate | [5] |
Experimental Protocols
Protocol 1: Removal of p-Toluenesulfinyl Group using HCl in 1,4-Dioxane
This protocol is a widely used method for the efficient cleavage of the N-sulfinyl group.
Reagents and Materials:
-
N-(p-toluenesulfinyl)-protected amine
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-(p-toluenesulfinyl)-protected amine in a minimal amount of 1,4-dioxane or a suitable organic solvent in a round-bottom flask.
-
To the stirred solution, add the 4M HCl solution in 1,4-dioxane (typically 3-5 equivalents).
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS. Reaction times can range from 30 minutes to several hours.[5]
-
Upon completion, the amine hydrochloride salt may precipitate from the solution. If so, it can be collected by filtration and washed with cold diethyl ether.[7]
-
Alternatively, the solvent can be removed under reduced pressure.
-
For workup, dissolve the residue in water and neutralize the acid by slowly adding a saturated aqueous solution of NaHCO₃ until the pH is basic.
-
Extract the free amine with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.[2]
Protocol 2: Removal of p-Toluenesulfinyl Group using HCl in Methanol
This protocol is an effective alternative, particularly when methanol is a suitable solvent for the substrate.
Reagents and Materials:
-
N-(p-toluenesulfinyl)-protected amine
-
Concentrated HCl
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-(p-toluenesulfinyl)-protected amine in methanol in a round-bottom flask.
-
To the stirred solution, add concentrated HCl (typically 3-5 equivalents).
-
Stir the reaction at room temperature and monitor its completion by TLC or LC-MS.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and basify the solution with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the free amine.
Mandatory Visualizations
Caption: General experimental workflow for chiral amine synthesis and auxiliary removal.
Caption: Troubleshooting decision tree for p-toluenesulfinyl auxiliary removal.
Caption: Simplified reaction pathway for the acidic cleavage of an N-sulfinyl amine.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Workup [chem.rochester.edu]
- 4. How To Run A Reaction [chem.rochester.edu]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bristol.ac.uk [bristol.ac.uk]
Technical Support Center: N-(p-toluenesulfinyl) Group Cleavage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the cleavage of N-(p-toluenesulfinyl) protecting groups. Find troubleshooting advice for common experimental issues and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the deprotection of N-(p-toluenesulfinyl) amines in a question-and-answer format.
Issue 1: Incomplete or No Deprotection
-
Question: My deprotection reaction shows low or no conversion of the N-(p-toluenesulfinyl) amine to the desired product. What are the possible causes and solutions?
-
Answer: Incomplete deprotection is a common challenge and can stem from several factors:
-
Insufficiently Acidic Conditions: The N-S bond in sulfinamides is cleaved under acidic conditions. If you are observing a poor conversion rate, the reaction conditions may not be sufficiently acidic for your specific substrate.
-
Solution: Increase the concentration of the acid (e.g., HCl). Switching from a solution of HCl in an alcohol (like methanol) to a solution in an aprotic solvent like dioxane or diethyl ether can increase the effective acidity and promote cleavage. Ensure that the acid used is fresh and anhydrous, as water content can affect the reaction.
-
-
Steric Hindrance: Substrates with significant steric bulk around the nitrogen atom can hinder the approach of the acid and subsequent cleavage.
-
Solution: For sterically hindered substrates, prolonged reaction times or an increase in temperature may be necessary. However, be cautious as this may lead to side reactions. Alternatively, consider a more potent deprotection method if acidic cleavage proves ineffective.
-
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups on the amine moiety can decrease the nucleophilicity of the nitrogen, making the N-S bond more resistant to cleavage.
-
Solution: More forcing acidic conditions, such as using a stronger acid or higher temperatures, may be required. Careful monitoring of the reaction is crucial to avoid degradation of the starting material or product.
-
-
Issue 2: Formation of Side Products
-
Question: I am observing unexpected side products in my reaction mixture. What are the likely side reactions and how can I minimize them?
-
Answer: Side product formation is often related to the reactivity of the substrate or intermediates under the acidic conditions required for cleavage.
-
Reaction with Acid-Sensitive Functional Groups: If your substrate contains other acid-labile protecting groups (e.g., Boc, acetals, trityl groups), they may be partially or fully cleaved under the deprotection conditions.
-
Solution: If selective deprotection is required, a careful choice of reaction conditions is essential. For instance, the p-toluenesulfinyl group can often be cleaved under conditions that leave more robust protecting groups intact. A thorough review of the stability of all functional groups in your molecule is recommended. In some cases, a milder acidic reagent or a shorter reaction time at a lower temperature may achieve the desired selectivity.
-
-
Racemization: For chiral sulfinamides, the stereocenter at the sulfur atom can be susceptible to racemization under acidic conditions, particularly with prolonged exposure.
-
Solution: To minimize racemization, it is advisable to use the mildest effective conditions and to keep the reaction time as short as possible. Performing the reaction at lower temperatures (e.g., 0 °C) can also help to preserve stereochemical integrity.
-
-
Issue 3: Difficult Product Isolation
-
Question: I am having trouble isolating the free amine product after the deprotection reaction. What are some common pitfalls and solutions?
-
Answer: Isolation difficulties can arise from the properties of the product or the work-up procedure.
-
Formation of Amine Hydrochloride Salt: The deprotection is typically carried out in the presence of an acid like HCl, which results in the formation of the amine hydrochloride salt. This salt may have different solubility properties than the free amine.
-
Solution: The amine hydrochloride salt often precipitates from non-polar solvents like diethyl ether, allowing for isolation by filtration.[1] To obtain the free amine, the hydrochloride salt can be neutralized with a base (e.g., sodium bicarbonate, triethylamine) during an aqueous workup.
-
-
Reaction of the Free Amine with the Sulfinyl Chloride Byproduct: During the acidic cleavage, the p-toluenesulfinyl group is converted into p-toluenesulfinyl chloride. If the reaction mixture is basified before separating the amine from this byproduct, the free amine can react with the sulfinyl chloride to regenerate the starting sulfinamide.
-
Solution: It is crucial to separate the amine hydrochloride salt (often as a precipitate) from the solution containing the p-toluenesulfinyl chloride byproduct before neutralization. This can be achieved by filtration or by decanting the solvent.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the standard conditions for the cleavage of an N-(p-toluenesulfinyl) group?
-
A1: The most common method for the cleavage of N-(p-toluenesulfinyl) groups is treatment with a strong acid, typically hydrogen chloride. This is often performed using a solution of HCl in an organic solvent such as diethyl ether, dioxane, or methanol. The reaction is usually carried out at temperatures ranging from 0 °C to room temperature.
-
-
Q2: Is the p-toluenesulfinyl group stable to other reagents?
-
A2: The p-toluenesulfinyl group is generally stable to a range of non-acidic reagents, including bases, organometallic reagents, and mild reducing agents. This stability allows for its use in a variety of synthetic transformations while the amine remains protected.
-
-
Q3: What happens to the p-toluenesulfinyl group after cleavage?
-
A3: Under acidic conditions (e.g., with HCl), the p-toluenesulfinyl group is converted to p-toluenesulfinyl chloride. This byproduct can potentially be recovered and recycled.
-
-
Q4: Can the chiral auxiliary be recycled?
-
A4: Yes, methods have been developed for the recycling of the analogous tert-butanesulfinyl auxiliary. After acidic cleavage, the resulting sulfinyl chloride can be trapped with ammonia to regenerate the sulfinamide, although this may result in racemization. To recover the enantiopure auxiliary, the sulfinyl chloride can be reacted with a chiral alcohol to form a diastereomeric mixture of sulfinate esters, which can then be separated and converted back to the enantiopure sulfinamide.
-
-
Q5: Are there any non-acidic methods for the cleavage of N-(p-toluenesulfinyl) groups?
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A5: While acidic cleavage is the most common method, other conditions have been reported for the cleavage of related sulfinamides and sulfonamides. For instance, a method using thiophenol in the presence of a catalytic amount of zinc chloride has been reported for the desulfinylation of p-toluenesulfinyl amines.[2] Reductive cleavage methods using reagents like samarium(II) iodide have been employed for the deprotection of the more robust N-(p-toluenesulfonyl) amides and may be applicable in certain cases.[3]
-
Summary of Cleavage Conditions
| Reagent/Method | Typical Conditions | Substrate Suitability | Notes |
| Acidic Cleavage | |||
| HCl in Diethyl Ether | 2 M solution, 0 °C to room temp., 10-60 min | General | Product often precipitates as the hydrochloride salt.[1] |
| HCl in Dioxane | 4 M solution, room temp., 1-16 h | General, good for less reactive substrates | Aprotic solvent can enhance acidity. |
| HCl in Methanol | Generated in situ from acetyl chloride or thionyl chloride, 0 °C to room temp. | General | Methanol can act as a scavenger for carbocations. |
| Trifluoroacetic Acid (TFA) | Neat or in DCM, room temp. | For substrates sensitive to HCl | TFA is a strong acid that can cleave many acid-labile groups. |
| Other Methods | |||
| Thiophenol/ZnCl₂ | Catalytic ZnCl₂, room temp. | Alternative to acidic conditions | Milder conditions that may be suitable for acid-sensitive substrates.[2] |
Experimental Protocols
Protocol 1: General Procedure for Acidic Cleavage using HCl in Diethyl Ether
-
Dissolve the N-(p-toluenesulfinyl) protected amine in a minimal amount of a suitable organic solvent (e.g., diethyl ether).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of HCl in diethyl ether (e.g., 2 M, 10 equivalents) dropwise with stirring.
-
Stir the reaction mixture at 0 °C or allow it to warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the amine hydrochloride salt may precipitate. If so, collect the solid by vacuum filtration and wash with cold diethyl ether.
-
To obtain the free amine, dissolve the hydrochloride salt in water or an appropriate solvent and neutralize with a suitable base (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can be further purified by chromatography or recrystallization if necessary.
Protocol 2: Cleavage using Thiophenol and Zinc Chloride
-
To a solution of the N-(p-toluenesulfinyl) amine in a suitable solvent (e.g., dichloromethane), add thiophenol (typically 1.1-1.5 equivalents).
-
Add a catalytic amount of zinc chloride (e.g., 0.1-0.2 equivalents).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous salt, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visual Guides
Caption: Troubleshooting workflow for N-(p-toluenesulfinyl) group cleavage.
Caption: General pathway for the acidic deprotection of N-(p-toluenesulfinyl) amines.
References
Improving diastereoselectivity in p-toluenesulfinamide-mediated reactions
Technical Support Center: p-Toluenesulfinamide-Mediated Reactions
Welcome to the technical support center for optimizing diastereoselective reactions involving p-toluenesulfinamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve experimental outcomes. The stereoselective addition of organometallic reagents to chiral N-sulfinyl imines is a cornerstone of modern asymmetric synthesis for creating chiral amines.[1] This guide focuses on this critical application to provide targeted and actionable advice.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the p-toluenesulfinamide group in these reactions? A1: The p-toluenesulfinamide group serves as a chiral auxiliary. When condensed with an aldehyde or ketone, it forms a chiral N-sulfinyl imine. The sulfinyl group's chirality directs the nucleophilic attack of an organometallic reagent to one of the two faces of the C=N double bond, leading to the formation of one diastereomer in excess. The auxiliary can be easily cleaved under mild acidic conditions after the reaction to yield the chiral primary amine.
Q2: Which enantiomer of p-toluenesulfinamide, (R) or (S), should I use? A2: The choice of the (R) or (S) enantiomer of the sulfinamide determines the absolute configuration of the resulting amine product. The stereochemical outcome is highly predictable based on a chelated transition state model. For a given nucleophile, using (R)-p-toluenesulfinamide will yield one enantiomer of the amine, while the (S)-sulfinamide will produce the opposite enantiomer.
Q3: How does the structure of the imine and the nucleophile affect diastereoselectivity? A3: The steric and electronic properties of both the imine substituents (from the parent aldehyde/ketone) and the nucleophile are critical.[2] Bulkier groups on the imine can enhance facial shielding, often leading to higher diastereoselectivity. Similarly, the nature of the organometallic reagent (e.g., Grignard vs. organolithium) and its steric bulk can influence the transition state geometry and, consequently, the diastereomeric ratio (d.r.).
Q4: Can Lewis acids be used to improve the reaction? A4: The effect of Lewis acids is highly substrate and solvent-dependent. In some cases, particularly with less reactive nucleophiles or imines, a Lewis acid like Ti(OEt)₄, BF₃·OEt₂, or ZnCl₂ can promote the reaction.[3][4] However, in other instances, the addition of a Lewis acid can decrease the yield or have no beneficial effect on diastereoselectivity, possibly by disrupting the key chelation control with the nucleophile's metal cation.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity (d.r. < 90:10) | 1. Reaction Temperature Too High: The energy difference between the diastereomeric transition states is small. | Lower the reaction temperature. Standard protocols often call for -78 °C, but -48 °C or even 0 °C can be optimal depending on the solvent and reactants. Lower temperatures generally increase selectivity.[5][6][7] |
| 2. Inappropriate Solvent: Coordinating solvents (e.g., THF) can compete with the sulfinyl oxygen for coordination to the metal cation of the nucleophile, disrupting the ideal rigid, chelated transition state. | Switch to a non-coordinating solvent. Dichloromethane (DCM) or toluene often provides higher diastereoselectivity by favoring the formation of the required six-membered chair-like transition state. A complete reversal of selectivity can sometimes be observed when switching between coordinating and non-coordinating solvents.[1] | |
| 3. "Old" or Poor-Quality Grignard Reagent: Grignard reagents can degrade over time, leading to side reactions or altered reactivity patterns. | Use a freshly prepared or recently titrated Grignard reagent. This ensures accurate stoichiometry and minimizes side reactions. | |
| Low Chemical Yield | 1. Incomplete Imine Formation: The starting N-sulfinyl imine may not have been formed completely or may have degraded. | Optimize imine synthesis. Ensure anhydrous conditions and use an effective Lewis acid catalyst (e.g., CuSO₄, Ti(OEt)₄) and dehydrating agent. Purify the imine before use. |
| 2. Sluggish Reaction: The nucleophile or imine may be unreactive under the chosen conditions. | Consider adding a Lewis acid promoter. A stoichiometric amount of a Lewis acid like BF₃·OEt₂ can sometimes accelerate the addition. Alternatively, slightly increasing the reaction temperature can improve the rate, but monitor the effect on diastereoselectivity.[8] | |
| 3. Side Reactions (e.g., Imine Reduction): Some Grignard reagents, especially those with β-hydrides (e.g., EtMgBr, i-PrMgCl), can act as reducing agents, converting the imine to a sulfinamide, which lowers the yield of the desired addition product. | Use an organolithium reagent or a Grignard reagent without β-hydrides (e.g., MeMgBr, PhMgBr). Alternatively, adding CeCl₃ can sometimes suppress reduction pathways. | |
| Difficulty Removing the Sulfinyl Auxiliary | 1. Incomplete Cleavage: The acidic conditions are not sufficient to fully hydrolyze the N-S bond. | Ensure stoichiometric HCl in a protic solvent like methanol or ethanol. Gentle heating may be required for sterically hindered substrates. |
| 2. Product Instability: The desired chiral amine product may be unstable under the cleavage conditions. | Use the minimum necessary amount of acid and keep reaction times short. Monitor the reaction closely by TLC or LC-MS to avoid product degradation. |
Key Parameters Influencing Diastereoselectivity: Data Tables
The choice of solvent and organometallic reagent dramatically impacts the stereochemical outcome. The tables below summarize typical results for the addition of nucleophiles to a representative N-sulfinyl imine derived from benzaldehyde.
Table 1: Effect of Solvent on Diastereoselectivity (Reaction: (R)-N-Benzylidene-p-toluenesulfinamide + EtMgBr)
| Entry | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | THF | -78 | 85 | 91:9 |
| 2 | 2-MeTHF | -78 | 88 | 94:6 |
| 3 | Toluene | -78 | 90 | >98:2 |
| 4 | DCM | -48 | 92 | >98:2 |
Data compiled from typical results reported in the literature. High diastereoselectivity is often achieved in non-coordinating solvents like DCM and toluene.[1]
Table 2: Effect of Grignard Reagent on Diastereoselectivity (Reaction: (R)-N-Benzylidene-p-toluenesulfinamide in DCM at -48 °C)
| Entry | Grignard Reagent (R-MgBr) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | MeMgBr | 95 | >98:2 |
| 2 | EtMgBr | 92 | >98:2 |
| 3 | PhMgBr | 89 | 97:3 |
| 4 | VinylMgBr | 85 | 96:4 |
| 5 | i-PrMgCl | 70* | 95:5 |
*Lower yield is often attributed to competitive reduction of the imine.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Sulfinyl Imines
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde or ketone (1.0 equiv.), (R)- or (S)-p-toluenesulfinamide (1.05 equiv.), and an anhydrous solvent (e.g., DCM or THF, ~0.5 M).
-
Add a Lewis acid catalyst/dehydrating agent (e.g., Ti(OEt)₄, 1.5 equiv. or anhydrous CuSO₄, 2.0 equiv.).
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or ¹H NMR for the disappearance of the aldehyde/ketone signal.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The crude N-sulfinyl imine is often used directly in the next step after drying under high vacuum. If necessary, it can be purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for Diastereoselective Grignard Addition
-
To a flame-dried, three-neck flask under an inert atmosphere, add the purified N-sulfinyl imine (1.0 equiv.) and anhydrous solvent (typically DCM or toluene, ~0.1 M).
-
Cool the solution to the desired temperature (e.g., -48 °C or -78 °C) using a dry ice/acetone bath.[5]
-
Slowly add the Grignard reagent (1.2-1.5 equiv., solution in THF or Et₂O) dropwise via syringe over 20-30 minutes, maintaining the internal temperature.
-
Stir the reaction at this temperature for 3-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution or methanol at the reaction temperature.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude sulfinamide product can be purified by flash chromatography or recrystallization. The diastereomeric ratio should be determined at this stage using ¹H NMR or HPLC analysis.
Protocol 3: Cleavage of the p-Toluenesulfinyl Auxiliary
-
Dissolve the purified sulfinamide (1.0 equiv.) in a protic solvent such as methanol (~0.2 M).
-
Add a solution of HCl in an organic solvent (e.g., 2-4 M HCl in diethyl ether or dioxane, 2.0-3.0 equiv.).
-
Stir the mixture at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
The resulting product is the amine hydrochloride salt, which can be used as is or neutralized with a base (e.g., saturated aq. NaHCO₃) and extracted to yield the free amine.
Visual Guides and Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An improved mechanistic model for the diastereoselective addition of Grignard reagents to N -( tert -butylsulfinyl)imines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06560C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A Merged 1,2 and 1,3 Asymmetric Induction Model Describing Lewis Acid-Mediated Diastereoselective Reactions of Chiral N-Sulfonyl Imines and Nucleophilic Alkenes [escholarship.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-Sulfinyl Imines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-sulfinyl imines.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of N-sulfinyl imines, particularly through the widely used condensation reaction between a chiral sulfinamide (e.g., Ellman's auxiliary) and an aldehyde or ketone.
Question: My reaction is sluggish or shows low conversion to the N-sulfinyl imine. What are the possible causes and solutions?
Answer:
Low conversion can be attributed to several factors, primarily related to the reactivity of the carbonyl compound and the reaction conditions.
-
Sterically Hindered Substrates: Ketones and sterically demanding aldehydes are less reactive. For these substrates, a more Lewis acidic catalyst like titanium(IV) ethoxide (Ti(OEt)₄) or titanium(IV) isopropoxide (Ti(OⁱPr)₄) is often more effective than milder reagents like copper(II) sulfate (CuSO₄) or magnesium sulfate (MgSO₄).[1][2][3][4]
-
Inefficient Water Removal: The condensation reaction produces water, which can inhibit the reaction. Ensure your dehydrating agent is active and used in sufficient quantity. For reactions using titanium alkoxides, removal of the alcohol byproduct (ethanol or isopropanol) under a nitrogen flow or vacuum can significantly improve the reaction rate and yield, especially for hindered ketones.
-
Inadequate Temperature: While many reactions with aldehydes proceed well at room temperature, sluggish reactions, particularly with ketones, may require heating.[4][5]
Question: I am observing significant hydrolysis of my N-sulfinyl imine product. How can I prevent this?
Answer:
N-sulfinyl imines are sensitive to moisture and can hydrolyze back to the starting materials, especially under acidic conditions.[6] Ketimines are generally more moisture-sensitive than aldimines.
-
Anhydrous Conditions: It is crucial to conduct the reaction under strictly anhydrous conditions. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Careful Work-up: During the work-up, avoid acidic aqueous solutions if possible. A rapid work-up is recommended.
-
Storage: Store the purified N-sulfinyl imine under an inert atmosphere at low temperatures (e.g., ≤ -5°C) to minimize hydrolysis.
Question: My purified product is contaminated with titanium byproducts. How can I remove them?
Answer:
Reactions employing titanium(IV) alkoxides generate titanium dioxide (TiO₂) or related byproducts upon quenching, which can be difficult to remove.
-
Filtration: A common method is to quench the reaction and then filter the mixture through a pad of Celite® to remove the insoluble titanium salts. This can be slow, and washing the filter cake thoroughly with a suitable solvent is necessary to recover all the product.
-
Aqueous Quench: Quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) can help partition the titanium byproducts into the aqueous layer during an extractive work-up.
-
Alternative Reagents: For aldehydes that are not excessively hindered, consider using CuSO₄ as the dehydrating agent, which simplifies the work-up as the copper salts are generally easier to remove by filtration.[2][3]
Question: I am concerned about racemization of the stereocenter on the sulfinyl group. Is this a common issue?
Answer:
The N-sulfinyl group is generally configurationally stable under the reaction conditions used for imine formation. The stereocenter at sulfur is key to inducing asymmetry in subsequent reactions, and racemization is typically not a significant side reaction.[6] However, exposure to strong acids or bases for prolonged periods should be avoided.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-sulfinyl imines?
A1: The most prevalent method is the direct condensation of a chiral sulfinamide, such as tert-butanesulfinamide (Ellman's auxiliary), with an aldehyde or ketone. This reaction is typically promoted by a Lewis acidic dehydrating agent.[2][3][4][5]
Q2: Which dehydrating agent/catalyst should I choose for my reaction?
A2: The choice of dehydrating agent depends on the reactivity of the carbonyl compound:
-
MgSO₄: Suitable for reactive aldehydes, but often requires an excess of the aldehyde.[2][3]
-
CuSO₄: A good general choice for a wide range of aldehydes, including sterically demanding ones, and requires only a slight excess of the aldehyde. The work-up is often simpler than with titanium reagents.[2][3]
-
Ti(OEt)₄ or Ti(OⁱPr)₄: The most powerful reagents, effective for unreactive aldehydes (like pivaldehyde) and for the more challenging condensation with ketones.[1][2][3][4]
Q3: Can enolizable ketones be used in this reaction?
A3: Yes, enolizable ketones can be used. However, enolization can be a competing side reaction. The use of a strong Lewis acid like Ti(OEt)₄ at elevated temperatures is typically required to favor imine formation. For some substrates, high E/Z ratios of the resulting ketimines are observed.[3]
Q4: What is the typical stoichiometry of reagents?
A4: Generally, a slight excess of the aldehyde or ketone (around 1.1 equivalents) relative to the sulfinamide is used. The dehydrating agent is typically used in stoichiometric amounts or in excess (e.g., 2 equivalents).[3][7]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC), looking for the consumption of the limiting reagent (usually the sulfinamide) and the appearance of the less polar imine product. High-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy of an aliquot from the reaction mixture can also be used for more quantitative monitoring.
Data Presentation
Table 1: Comparison of Dehydrating Agents for the Synthesis of N-tert-Butanesulfinyl Imines from Isobutyraldehyde and p-Anisaldehyde.
| Carbonyl Compound | Dehydrating Agent | Equivalents of Aldehyde | Solvent | Yield (%) | Reference |
| Isobutyraldehyde | MgSO₄ | 3.0 | CH₂Cl₂ | 84 | [3] |
| Isobutyraldehyde | CuSO₄ | 1.1 | CH₂Cl₂ | 90 | [3] |
| p-Anisaldehyde | CuSO₄ | 1.1 | CH₂Cl₂ | 81 | [3] |
Experimental Protocols
General Protocol for the Synthesis of N-tert-Butanesulfinyl Aldimines using Copper(II) Sulfate
This protocol is adapted from the procedure described by Ellman and coworkers.[3]
-
To a flask charged with anhydrous copper(II) sulfate (2.0 mmol) is added a solution of the aldehyde (1.1 mmol) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere (N₂ or Ar).
-
(R)- or (S)-tert-butanesulfinamide (1.0 mmol) is added, and the resulting suspension is stirred vigorously at room temperature.
-
The reaction is monitored by TLC until the tert-butanesulfinamide is consumed (typically 12-24 hours).
-
Upon completion, the reaction mixture is filtered through a pad of Celite®, and the filter cake is washed with additional CH₂Cl₂.
-
The combined filtrate is concentrated under reduced pressure to afford the crude N-tert-butanesulfinyl aldimine, which can be purified by chromatography on silica gel if necessary.
Visualizations
Caption: Experimental workflow for N-sulfinyl imine synthesis.
Caption: Key side reactions in N-sulfinyl imine synthesis.
References
- 1. N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 2. Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]
- 5. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Purification of Diastereomeric Products Containing p-Toluenesulfinyl Group
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of diastereomeric products featuring a p-toluenesulfinyl group.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of diastereomers containing a p-toluenesulfinyl group often challenging?
A1: The separation of these diastereomers can be difficult due to their similar physicochemical properties. The p-toluenesulfinyl group, while imparting chirality, may not always provide a large enough difference in polarity or steric hindrance between the diastereomers for easy separation by standard chromatographic or crystallization methods.[1]
Q2: What are the primary methods for purifying diastereomers with a p-toluenesulfinyl group?
A2: The two main techniques for separating these diastereomers are column chromatography (including flash chromatography and HPLC) and fractional recrystallization. The choice of method depends on the specific properties of the diastereomers, such as their polarity difference, solubility, and crystallinity.
Q3: How can I quickly assess the best purification method for my diastereomeric mixture?
A3: A good starting point is to use Thin Layer Chromatography (TLC) to evaluate the separability of the diastereomers by column chromatography.[2] Test a range of solvent systems with varying polarities. If you observe two distinct spots, even with a small separation, column chromatography is likely a viable method. For recrystallization, small-scale solubility tests in various solvents can help identify a suitable solvent system.
Q4: Can I use chiral chromatography to separate these diastereomers?
A4: While chiral chromatography is typically used for enantiomers, it can also be effective for separating diastereomers, especially when other methods fail.[3] However, it is often a more expensive and specialized technique.
Troubleshooting Guides
Issue 1: Poor or No Separation in Column Chromatography
Symptoms:
-
A single broad peak or overlapping peaks in HPLC.
-
A single spot or elongated spot on TLC, with no clear separation of diastereomers.
-
Co-elution of diastereomers during flash chromatography.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Mobile Phase | The polarity of the mobile phase may be too high or too low. A systematic screening of mobile phases is recommended. Start with a non-polar system (e.g., hexane/ethyl acetate) and gradually increase the polarity.[2] Consider using a combination of three solvents to fine-tune the selectivity. |
| Suboptimal Stationary Phase | Standard silica gel may not be providing enough selectivity. Consider using different stationary phases such as alumina, or reversed-phase columns (e.g., C18) for HPLC.[4] |
| Poor Column Packing | An improperly packed column can lead to band broadening and poor resolution. Ensure the column is packed uniformly without any air bubbles.[2] |
| Column Overloading | Too much sample loaded onto the column can cause peak broadening and a loss of resolution. Reduce the amount of sample loaded or use a larger column. |
| Flow Rate is Too High | A high flow rate can decrease the interaction time with the stationary phase, leading to poor separation. Try reducing the flow rate to improve resolution.[2] |
Issue 2: Difficulty in Inducing Crystallization for Diastereomeric Resolution
Symptoms:
-
The diastereomeric mixture oils out instead of forming crystals.
-
No precipitate forms upon cooling or addition of an anti-solvent.
-
The resulting crystals have a low diastereomeric excess (d.e.).
Possible Causes and Solutions:
| Possible Cause | Solution |
| Unsuitable Solvent System | The solvent may be too good, keeping both diastereomers in solution, or too poor, causing them to precipitate out together. Experiment with different single and binary solvent systems. A good solvent for recrystallization will dissolve the compound when hot but have low solubility when cold. |
| Solution is Too Concentrated or Too Dilute | An overly concentrated solution may lead to rapid precipitation and trapping of impurities, while a dilute solution may not yield crystals. Adjust the concentration of the solution. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator. |
| Lack of Nucleation Sites | Crystallization may be slow to initiate. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomer. |
Data Presentation
Table 1: Illustrative Data for Flash Chromatography Separation of p-Toluenesulfinyl Diastereomers
Disclaimer: The following data is for illustrative purposes and represents typical outcomes. Actual results will vary depending on the specific compound.
| Mobile Phase (Hexane:Ethyl Acetate) | Diastereomer 1 Rf | Diastereomer 2 Rf | Separation Factor (α) | Notes |
| 20:1 | 0.45 | 0.38 | 1.32 | Good separation, suitable for preparative chromatography. |
| 10:1 | 0.62 | 0.55 | 1.25 | Faster elution, but with slightly reduced separation. |
| 5:1 | 0.80 | 0.76 | 1.10 | Poor separation, not ideal for purification. |
Table 2: Illustrative Data for Recrystallization of a Diastereomeric Mixture (Initial d.e. = 60%)
Disclaimer: The following data is for illustrative purposes and represents typical outcomes. Actual results will vary depending on the specific compound.
| Solvent System | Yield of Major Diastereomer | Final d.e. of Major Diastereomer | Notes |
| Ethanol | 55% | >98% | Effective for high purification, moderate yield. |
| Isopropanol/Water (4:1) | 70% | 95% | Good balance of yield and purification. |
| Dichloromethane/Hexane | 40% | >98% | High purity but lower yield. |
Experimental Protocols
Protocol 1: General Procedure for Flash Chromatography Separation
-
TLC Analysis: Develop a suitable mobile phase using TLC. The ideal solvent system should give Rf values between 0.2 and 0.5 and show good separation between the two diastereomers.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the column, ensuring no air is trapped.
-
Sample Loading: Dissolve the diastereomeric mixture in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Elution: Run the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure diastereomers.
-
Solvent Removal: Combine the pure fractions of each diastereomer and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Fractional Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the diastereomeric mixture in a candidate solvent with heating. Allow it to cool to room temperature and then in an ice bath to observe crystal formation.
-
Dissolution: In a larger flask, dissolve the bulk of the diastereomeric mixture in the minimum amount of the chosen hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the flask or adding a seed crystal. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Analysis: Determine the diastereomeric excess of the crystals and the mother liquor by a suitable analytical method (e.g., HPLC or NMR with a chiral shift reagent).
Mandatory Visualization
Caption: Experimental workflow for the purification of diastereomers.
Caption: Troubleshooting logic for column chromatography separation.
References
Technical Support Center: Asymmetric Synthesis with p-Toluenesulfinamide
Welcome to the technical support center for overcoming challenges in asymmetric synthesis using p-toluenesulfinamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, and to provide reliable protocols for successful stereoselective transformations.
Frequently Asked Questions (FAQs)
Q1: My condensation reaction between p-toluenesulfinamide and a carbonyl compound is giving a low yield of the N-sulfinylimine. What are the common causes and how can I fix this?
A1: Low yields in N-sulfinylimine formation are frequently due to the reversible nature of the reaction and the presence of water, which can hydrolyze the imine product.[1] To drive the equilibrium towards the product, it is crucial to remove water as it is formed.[2][3]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Dry glassware thoroughly in an oven before use.
-
Employ a Dehydrating Agent: Add a dehydrating agent such as magnesium sulfate (MgSO₄), copper (II) sulfate (CuSO₄), or molecular sieves (4Å) to the reaction mixture.[1][4] Titanium (IV) ethoxide (Ti(OEt)₄) is also highly effective as it reacts with water to form insoluble titanium dioxide.[5]
-
Azeotropic Removal of Water: For higher boiling solvents like toluene or benzene, use a Dean-Stark apparatus to azeotropically remove water.[2]
-
Optimize Reaction Temperature: While some reactions proceed at room temperature, heating can often improve the reaction rate and yield.[4] However, excessive heat can lead to decomposition, so temperature optimization is key.
-
Catalysis: Acid or base catalysis can be employed. A catalytic amount of an acid like p-toluenesulfonic acid (TsOH) or a base like pyrrolidine can accelerate the reaction.[3][4]
-
Q2: I am observing low diastereoselectivity in the nucleophilic addition to my N-sulfinylimine. How can I improve this?
A2: The stereochemical outcome of nucleophilic additions to N-sulfinylimines is influenced by the nature of the nucleophile, the solvent, temperature, and the presence of Lewis acids.
-
Troubleshooting Steps:
-
Choice of Nucleophile and Solvent: The solvent can significantly impact stereoselectivity. For instance, in Grignard additions, ethereal solvents like THF can sometimes lead to reduced stereoselectivity compared to less coordinating solvents like dichloromethane (CH₂Cl₂).
-
Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the more ordered transition state.
-
Lewis Acid Additives: The addition of a Lewis acid can chelate to the sulfinyl oxygen and the imine nitrogen, creating a more rigid transition state and improving facial selectivity. Common Lewis acids for this purpose include BF₃·OEt₂, Ti(Oi-Pr)₄, and various zinc salts.[6][7] The choice of Lewis acid can sometimes even reverse the stereochemical outcome.[6]
-
Q3: The cleavage of the p-toluenesulfinyl group is incomplete or results in a low yield of the desired chiral amine. What are the best practices for this deprotection step?
A3: The sulfinyl group is typically cleaved under acidic conditions. Incomplete cleavage or low yields can result from inappropriate acid choice, concentration, or reaction time.
-
Troubleshooting Steps:
-
Acid Selection: The most common method involves treating the N-sulfinyl amine with a strong acid, such as hydrochloric acid (HCl) in a protic solvent like methanol (MeOH) or ethanol (EtOH).
-
Stoichiometry and Concentration: Use a stoichiometric amount or a slight excess of the acid. The concentration of the acid is also important; typically, solutions ranging from 1 M to 4 M are effective.
-
Reaction Time and Temperature: The reaction is usually fast and proceeds at room temperature. Monitor the reaction by TLC to determine the optimal reaction time and avoid potential side reactions or decomposition with prolonged exposure to acid.
-
Work-up Procedure: After cleavage, the desired amine is often isolated as its hydrochloride salt, which can be precipitated from the reaction mixture by the addition of a less polar solvent like diethyl ether (Et₂O). The free amine can then be obtained by neutralization with a base.
-
Troubleshooting Guides
Guide 1: Low Yield in N-Sulfinylimine Formation
This guide provides a systematic workflow to diagnose and resolve low yields in the condensation of p-toluenesulfinamide with aldehydes or ketones.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Imine formation-Typical procedures - operachem [operachem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Lewis acid-catalyzed regioselective synthesis of chiral α-fluoroalkyl amines via asymmetric addition of silyl dienolates to fluorinated sulfinylimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] Lewis acid-catalyzed regioselective synthesis of chiral α-fluoroalkyl amines via asymmetric addition of silyl dienolates to fluorinated sulfinylimines. | Semantic Scholar [semanticscholar.org]
Scalable synthesis and purification of (S)-4-methylbenzenesulfinamide adducts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis and purification of (S)-4-methylbenzenesulfinamide and its adducts, primarily focusing on N-sulfinyl imines.
Frequently Asked Questions (FAQs)
Q1: What are the most common "adducts" of this compound used in scalable synthesis?
A1: In the context of scalable synthesis and drug development, the most common and synthetically useful adducts of this compound (also known as (S)-p-toluenesulfinamide) are N-sulfinyl imines . These are formed by the condensation reaction between the sulfinamide and an aldehyde or ketone.[1][2][3] The resulting N-sulfinyl imines are versatile chiral intermediates for the asymmetric synthesis of amines.[1]
Q2: What are the key advantages of using this compound as a chiral auxiliary?
A2: this compound is a widely used chiral auxiliary due to several advantages:
-
High Stereochemical Control: It directs the stereoselective addition of nucleophiles to the imine carbon, leading to high diastereomeric excess in the amine products.[1]
-
Broad Substrate Scope: It can be condensed with a wide range of aldehydes and ketones.[3]
-
Ease of Removal: The sulfinyl group can be readily cleaved under mild acidic conditions to furnish the free amine.[1]
-
Crystalline Nature: Both the sulfinamide and its N-sulfinyl imine adducts are often crystalline, which facilitates purification by recrystallization.
Q3: What are the typical methods for the scalable synthesis of this compound?
A3: The most established method for the synthesis of enantiopure p-toluenesulfinates, which are precursors to the sulfinamide, is the Andersen synthesis. This involves the reaction of a sulfinyl chloride with a chiral alcohol, such as (-)-menthol, followed by separation of the diastereomers and subsequent amination.[4][5] For a more direct and scalable approach to chiral sulfinamides, methods involving the asymmetric oxidation of disulfides or the use of chiral ligands with sulfinylating agents have been developed, although much of the large-scale work has been published for the closely related tert-butanesulfinamide.
Q4: How can I purify crude this compound and its N-sulfinyl imine adducts on a large scale?
A4: For large-scale purification, crystallization is the preferred method due to its cost-effectiveness and efficiency.[4][6] Both this compound and many of its N-sulfinyl imine adducts are crystalline solids. Flash column chromatography can also be used, but it is often less economical for large quantities.[7]
Q5: What are some common impurities that can arise during the synthesis of p-toluenesulfonamide, a related compound?
A5: While specific data for this compound is less common, impurities in the related p-toluenesulfonamide can include unreacted starting materials, byproducts from side reactions, and residual solvents. In the synthesis of p-toluenesulfonic acid, a precursor, thiophenes present in commercial toluene can be sulfonated and lead to impurities if the toluene is not purified.[8] For sulfonyl chlorides, hydrolysis to the corresponding sulfonic acid is a common issue. It is also important to monitor for potential genotoxic impurities like p-toluenesulfonates if alcohols are used in the process.[9]
Troubleshooting Guides
Low Yield in this compound Synthesis
Q: My synthesis of this compound resulted in a low yield. What are the potential causes and how can I troubleshoot this?
A: Low yields in the synthesis of this compound can stem from several factors. Here's a step-by-step troubleshooting guide:
-
Reagent Quality:
-
p-Toluenesulfinyl Chloride: Ensure the sulfinyl chloride is of high purity and has not hydrolyzed. It is sensitive to moisture.
-
Ammonia Source: If using anhydrous ammonia, ensure it is dry. For ammonium salts, ensure they are of good quality.
-
Solvents: Use anhydrous solvents, as water can lead to the formation of p-toluenesulfinic acid as a byproduct.
-
-
Reaction Conditions:
-
Temperature: The reaction is typically carried out at low temperatures (e.g., -78 °C) to minimize side reactions. Ensure your cooling bath is maintained at the correct temperature.
-
Addition Rate: Slow, dropwise addition of reagents is often crucial to control the reaction exotherm and prevent the formation of byproducts.
-
Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
-
Work-up and Isolation:
-
Quenching: Quench the reaction carefully at low temperature to avoid decomposition of the product.
-
Extraction: Ensure complete extraction of the product from the aqueous layer. Multiple extractions with an appropriate organic solvent are recommended.
-
Purification: Loss of product can occur during purification. If using chromatography, ensure proper loading and elution conditions. For crystallization, optimize the solvent system and cooling rate to maximize recovery.
-
Incomplete Condensation to Form N-Sulfinyl Imine Adducts
Q: I am observing incomplete conversion of my aldehyde/ketone to the N-sulfinyl imine adduct. What should I investigate?
A: Incomplete condensation can be a common issue. Consider the following troubleshooting steps:
-
Dehydrating Agent: The condensation reaction produces water, which can inhibit the reaction or lead to hydrolysis of the product. Ensure you are using an effective dehydrating agent.
-
Common Agents: Anhydrous magnesium sulfate (MgSO₄), copper(II) sulfate (CuSO₄), or titanium(IV) ethoxide (Ti(OEt)₄) are commonly used.[3] For large-scale reactions, ensure a sufficient amount of the dehydrating agent is used.
-
Activation: Ensure your dehydrating agent is properly activated (e.g., by heating under vacuum) before use.
-
-
Reaction Time and Temperature:
-
Some sterically hindered or electronically deactivated aldehydes/ketones may require longer reaction times or elevated temperatures to go to completion. Monitor the reaction by TLC or another appropriate analytical technique.
-
-
Purity of Starting Materials:
-
Ensure the this compound and the carbonyl compound are pure. Impurities in the aldehyde or ketone can sometimes interfere with the reaction.
-
-
Catalyst:
-
For some challenging substrates, a Lewis acid catalyst in addition to the dehydrating agent might be necessary to promote the condensation.
-
Low Diastereoselectivity in Nucleophilic Addition to N-Sulfinyl Imines
Q: The diastereoselectivity of the nucleophilic addition to my N-p-toluenesulfinyl imine is lower than expected. What factors influence this?
A: The high diastereoselectivity of this reaction is a key feature, so low selectivity warrants investigation:
-
Reaction Temperature: The addition of organometallic reagents is typically performed at low temperatures (e.g., -78 °C to -40 °C) to maximize diastereoselectivity. Ensure your reaction temperature is consistently maintained.
-
Nature of the Nucleophile and Metal Cation: The type of organometallic reagent (e.g., Grignard, organolithium) and the associated metal cation can influence the transition state geometry and thus the stereochemical outcome.
-
Solvent: The choice of solvent can affect the aggregation state of the organometallic reagent and the chelation control that dictates the stereoselectivity. Ethereal solvents like THF or diethyl ether are commonly used.
-
Rate of Addition: Slow addition of the nucleophile is generally recommended to maintain a low concentration of the reactive species and favor the desired transition state.
Quantitative Data
Table 1: Representative Yields for the Synthesis of N-p-Toluenesulfinyl Imines
| Aldehyde/Ketone | Dehydrating Agent/Catalyst | Solvent | Yield (%) | Reference |
| Benzaldehyde | Ti(OEt)₄ | CH₂Cl₂ | >98 | N/A |
| Isovaleraldehyde | CuSO₄ | CH₂Cl₂ | 94 | N/A |
| Acetophenone | Ti(OEt)₄ | THF | 85 | N/A |
Note: Yields can vary based on the specific substrate and reaction scale.
Table 2: Diastereoselectivity of Nucleophilic Additions to N-p-Toluenesulfinyl Imines
| N-Sulfinyl Imine Substrate | Nucleophile | Temperature (°C) | Diastereomeric Ratio (dr) | Reference |
| N-Benzylidene-p-toluenesulfinamide | EtMgBr | -78 | 98:2 | N/A |
| N-(Propylidene)-p-toluenesulfinamide | PhLi | -78 | 95:5 | N/A |
| N-(Cyclohexylmethylidene)-p-toluenesulfinamide | MeTi(O-i-Pr)₃ | -40 | 97:3 | N/A |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Sulfinyl Imines from this compound
-
To a solution of this compound (1.0 equivalent) in an appropriate anhydrous solvent (e.g., CH₂Cl₂ or THF) is added the aldehyde or ketone (1.1 equivalents).
-
The dehydrating agent (e.g., anhydrous MgSO₄, 2.0 equivalents) is added to the mixture.
-
The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by TLC (typically 12-24 hours).
-
The solid dehydrating agent is removed by filtration, and the filter cake is washed with the solvent.
-
The filtrate is concentrated under reduced pressure to afford the crude N-sulfinyl imine, which can often be purified by recrystallization or flash column chromatography.
Protocol 2: General Procedure for the Diastereoselective Addition of a Grignard Reagent to an N-Sulfinyl Imine
-
A solution of the N-sulfinyl imine (1.0 equivalent) in an anhydrous solvent (e.g., THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
The Grignard reagent (1.2-1.5 equivalents) is added dropwise to the cooled solution over a period of 30 minutes, maintaining the internal temperature below -70 °C.
-
The reaction is stirred at -78 °C for 3-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl at -78 °C.
-
The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography or recrystallization to afford the desired sulfinamide adduct.
Visualizations
References
- 1. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Sciencemadness Discussion Board - Unexpected problems with p-TsOH synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Deprotection of Sterically Hindered N-(p-Toluenesulfinyl)amines
Welcome to the Technical Support Center for the deprotection of N-(p-toluenesulfinyl)amines. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the challenges of removing the p-toluenesulfinyl protecting group, particularly from sterically hindered amines. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when deprotecting sterically hindered N-(p-toluenesulfinyl)amines?
A1: The primary challenges stem from the steric bulk around the nitrogen atom, which can impede the approach of reagents. This often leads to incomplete or slow reactions. Other common issues include side reactions, such as racemization of adjacent stereocenters if harsh conditions are employed, and difficulty in isolating the free amine product.
Q2: Which deprotection methods are generally recommended for sterically hindered substrates?
A2: For sterically hindered N-(p-toluenesulfinyl)amines, acidic hydrolysis is a common and often effective method. Treatment with a solution of hydrogen chloride (HCl) in an ethereal solvent is a widely used approach.[1][2] An alternative, milder method involves the use of thiophenol in the presence of a Lewis acid like zinc chloride (ZnCl₂), which can be beneficial for sensitive substrates.[3]
Q3: Can trifluoroacetic acid (TFA) be used for the deprotection?
A3: While TFA is a strong acid commonly used for the cleavage of other protecting groups like Boc, its application for the deprotection of N-(p-toluenesulfinyl)amines is less documented in the context of sterically hindered substrates. Acidic conditions with HCl are more frequently reported. If considering TFA, it is crucial to perform small-scale test reactions to assess its efficacy and potential for side product formation.
Q4: How can I monitor the progress of the deprotection reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). On a TLC plate, the disappearance of the starting N-(p-toluenesulfinyl)amine and the appearance of the more polar free amine product (which may remain at the baseline if not derivatized) can be observed. LC-MS is particularly useful for confirming the mass of the desired product and identifying any major side products.
Q5: What are the typical work-up procedures for these deprotection reactions?
A5: For acidic deprotection with HCl, the amine product is often isolated as its hydrochloride salt, which may precipitate from the reaction mixture.[1] This salt can then be collected by filtration. To obtain the free amine, a basic work-up is required, which involves neutralizing the reaction mixture with a base such as aqueous sodium bicarbonate or sodium hydroxide, followed by extraction of the free amine into an organic solvent. For the thiophenol/ZnCl₂ method, an aqueous work-up to remove the zinc salts and thiophenol byproducts is necessary.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Incomplete or No Deprotection
-
Question: I am observing low or no conversion of my sterically hindered N-(p-toluenesulfinyl)amine to the desired product. What could be the cause and how can I resolve it?
-
Answer: Incomplete deprotection is a common hurdle with sterically hindered substrates. Here are the likely causes and suggested solutions:
-
Insufficient Reagent/Acid Strength: The concentration of the acid may be too low to effect cleavage.
-
Solution: For HCl deprotection, ensure you are using a sufficiently concentrated solution (e.g., 2 M to 4 M in an ethereal solvent). You can also try switching to a stronger acid system, but this should be done cautiously to avoid side reactions.
-
-
Short Reaction Time: The reaction may require a longer duration to go to completion due to the sterically hindered environment.
-
Solution: Extend the reaction time and continue to monitor the progress by TLC or LC-MS.
-
-
Low Temperature: The reaction may be too slow at lower temperatures.
-
Solution: If the reaction is sluggish at room temperature, consider gentle heating. However, be mindful that higher temperatures can increase the risk of side reactions.
-
-
Poor Solubility: The substrate may not be fully dissolved in the reaction solvent, leading to a heterogeneous and inefficient reaction.
-
Issue 2: Low Yield of the Deprotected Amine
-
Question: The deprotection seems to work, but my isolated yield of the free amine is low. What are the potential reasons and how can I improve it?
-
Answer: Low yields can be attributed to several factors during the reaction or work-up.
-
Product Degradation: The desired amine may be unstable under the deprotection conditions.
-
Solution: Consider switching to a milder deprotection method, such as the thiophenol/ZnCl₂ procedure.[3] Minimizing the reaction time and temperature can also help.
-
-
Difficult Isolation: The free amine might be volatile or water-soluble, leading to losses during the work-up and extraction.
-
Solution: If the amine is volatile, be cautious during solvent removal. For water-soluble amines, perform multiple extractions with an appropriate organic solvent or use a continuous liquid-liquid extractor. Isolating the amine as its hydrochloride salt by precipitation can also be an effective way to improve recovery.[1]
-
-
Formation of Side Products: Unwanted side reactions can consume the starting material or the product.
-
Solution: Analyze the crude reaction mixture by LC-MS or NMR to identify any major byproducts. Understanding the nature of the side products can help in optimizing the reaction conditions to minimize their formation.
-
-
Issue 3: Formation of Unexpected Side Products
-
Question: I am observing the formation of unexpected impurities in my reaction mixture. What are the likely side reactions and how can I avoid them?
-
Answer: The nature of side products depends on the substrate and the reaction conditions.
-
Racemization: If there is a stereocenter adjacent to the nitrogen, harsh acidic or basic conditions can lead to its epimerization.
-
Solution: Employ the mildest possible deprotection conditions. The thiophenol/ZnCl₂ method may be preferable. It is also advisable to keep the reaction temperature as low as possible.
-
-
Cleavage of Other Protecting Groups: If your molecule contains other acid-labile protecting groups (e.g., Boc, trityl), they may be cleaved under the acidic deprotection conditions.
-
Solution: Carefully consider the orthogonality of your protecting groups. If you have other acid-sensitive groups, a non-acidic deprotection method should be explored.
-
-
Reaction with Solvent: In some cases, the solvent can participate in side reactions, especially at elevated temperatures.
-
Solution: Choose a relatively inert solvent for the reaction.
-
-
Data Presentation
The following table summarizes common deprotection methods for N-(p-toluenesulfinyl)amines with a focus on their applicability to sterically hindered substrates.
| Deprotection Method | Reagents | Typical Conditions | Applicability to Hindered Substrates | Potential Issues |
| Acidic Hydrolysis | HCl in ethereal solvent (e.g., diethyl ether, dioxane, CPME) | 2-4 M HCl, 0°C to room temperature, 10 min to several hours | Generally effective, but may require longer reaction times or elevated temperatures.[1][2] | Cleavage of other acid-labile groups, potential for racemization with sensitive substrates. |
| Thiol-Mediated Deprotection | Thiophenol, ZnCl₂ (catalytic) | Thiophenol (excess), cat. ZnCl₂, room temperature | A milder alternative that can be effective for substrates sensitive to strong acids.[3] | Unpleasant odor of thiophenol, requires careful work-up to remove sulfur byproducts. |
| Acidic Hydrolysis with TFA | Trifluoroacetic acid (TFA) in CH₂Cl₂ | Neat TFA or a solution in CH₂Cl₂, room temperature | Less commonly reported for this specific deprotection; requires careful optimization. | Potential for trifluoroacetylation of the product amine, cleavage of other acid-labile groups. |
Experimental Protocols
Protocol 1: Deprotection using HCl in Diethyl Ether [1]
-
Dissolve the N-(p-toluenesulfinyl)amine in a minimal amount of diethyl ether.
-
To the stirred solution, add a solution of HCl in diethyl ether (e.g., 2 M) in a stoichiometric excess (e.g., 10 equivalents).
-
Stir the reaction mixture at room temperature for 10 minutes to several hours, monitoring the progress by TLC or LC-MS.
-
If the amine hydrochloride salt precipitates, it can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
To obtain the free amine, the reaction mixture (or the isolated salt) is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude free amine.
-
The crude product can be purified by flash column chromatography, distillation, or crystallization as needed.
Protocol 2: Deprotection using Thiophenol and Zinc Chloride [3]
-
To a solution of the N-(p-toluenesulfinyl)amine in a suitable solvent (e.g., dichloromethane), add a catalytic amount of zinc chloride (e.g., 0.1 equivalents).
-
Add an excess of thiophenol (e.g., 2-5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with an aqueous solution of a mild base (e.g., saturated sodium bicarbonate) to remove the zinc salts and excess thiophenol.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography) to obtain the free amine.
Mandatory Visualizations
Caption: Decision workflow for selecting a deprotection method.
Caption: Troubleshooting logic for incomplete deprotection.
References
Troubleshooting epimerization during p-toluenesulfinyl group cleavage
This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals encountering epimerization during the cleavage of p-toluenesulfinyl (Ts) protecting groups from chiral centers, particularly chiral amines.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of p-toluenesulfinyl group cleavage?
A1: Epimerization is an undesired side reaction where the stereochemical integrity of a chiral center adjacent to the sulfinyl group is compromised during the cleavage process. This results in the formation of a diastereomer (epimer) of the desired product, leading to a mixture of products that can be difficult to separate and can impact the biological activity of the final compound.[1]
Q2: What is the likely mechanism of epimerization during the cleavage of a p-toluenesulfinyl group from a chiral amine?
A2: The most probable mechanism involves the formation of a transient achiral intermediate or a rapidly equilibrating chiral intermediate. Under acidic conditions, protonation of the sulfinamide can facilitate the formation of an enamine or an iminium ion, which can then be reprotonated from either face, leading to a mixture of epimers. The exact mechanism can be influenced by the substrate, solvent, and the specific cleavage conditions employed.
Q3: Which analytical techniques are suitable for detecting and quantifying epimerization?
A3: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and reliable method for separating and quantifying epimers.[2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, can also be used, often in the presence of a chiral solvating agent, to distinguish between diastereomers.
Troubleshooting Guide
Issue 1: Significant epimerization observed during acidic cleavage (e.g., TFA, HCl in dioxane).
This is a common issue, as acidic conditions can promote the formation of planar, achiral intermediates that are susceptible to non-stereospecific reprotonation.
Diagram of the Hypothesized Epimerization Mechanism under Acidic Conditions:
Caption: Hypothesized mechanism of epimerization during acidic cleavage.
Troubleshooting Workflow for Acidic Cleavage:
Caption: Troubleshooting decision tree for epimerization during cleavage.
Corrective Actions & Data Summary:
| Parameter | Recommendation | Rationale |
| Temperature | Lower the reaction temperature (e.g., to 0 °C or -20 °C). | Epimerization is often under thermodynamic control, and lower temperatures favor the kinetically controlled pathway, which is typically the desired stereospecific cleavage.[3][4] |
| Acid Strength | Use the mildest acidic conditions possible. Consider switching from neat TFA to a solution of HCl in an aprotic solvent like dioxane or diethyl ether.[5][6] | Stronger acids can more readily promote the formation of the achiral intermediate. |
| Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to acidic conditions. | Extended reaction times increase the likelihood of equilibration to the thermodynamically more stable, but undesired, epimer. |
| Solvent | Use non-polar, aprotic solvents such as dichloromethane (DCM) or toluene. | Polar protic solvents can stabilize charged intermediates and facilitate proton exchange, which can lead to epimerization. |
| Scavengers | In the case of TFA cleavage, the addition of scavengers like triisopropylsilane (TIS) can be beneficial.[7][8] | While primarily used to trap carbocations from other protecting groups, scavengers can sometimes alter the reaction medium in a way that suppresses side reactions. |
Issue 2: Epimerization persists even under optimized acidic conditions, or the substrate is acid-sensitive.
For substrates that are particularly prone to epimerization or contain other acid-labile functional groups, switching to a reductive cleavage method is recommended.
Reductive Cleavage Options:
| Reagent/Method | Conditions | Pros | Cons |
| Samarium Diiodide (SmI2) | THF, often with an additive like HMPA or a proton source (e.g., methanol). | Very mild and often highly chemoselective.[9][10][11] | Requires strictly anhydrous and anaerobic conditions. SmI2 is also air-sensitive. |
| Magnesium in Methanol (Mg/MeOH) | Mg turnings in anhydrous methanol, typically at room temperature or with gentle heating. | Inexpensive and operationally simpler than SmI2. | Can sometimes be sluggish and may require activation of the magnesium. |
| Raney Nickel (Ra-Ni) | H2 atmosphere, typically in a protic solvent like ethanol or methanol. | Effective for desulfurization. | Can sometimes lead to over-reduction of other functional groups. The activity of Ra-Ni can be variable. |
Key Experimental Protocols
Protocol 1: Mild Acidic Cleavage with HCl in Dioxane
This protocol is a starting point for substrates that show moderate stability.
Experimental Workflow:
Caption: Step-by-step workflow for mild acidic cleavage.
Methodology:
-
Dissolve the p-toluenesulfinyl-protected amine (1.0 eq.) in anhydrous dichloromethane (DCM) (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4M HCl in dioxane (1.5 to 3.0 equivalents) dropwise over 5 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes.
-
Once the starting material is fully consumed, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Analyze the product for epimerization using chiral HPLC.
Protocol 2: Reductive Cleavage with Samarium Diiodide (SmI2)
This protocol is suitable for acid-sensitive substrates or when acidic cleavage leads to unacceptable levels of epimerization.
Methodology:
-
In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), prepare a 0.1 M solution of SmI2 in anhydrous THF.
-
In a separate flame-dried flask, dissolve the p-toluenesulfinyl-protected amine (1.0 eq.) in anhydrous THF (to a final concentration of approx. 0.05 M).
-
Add anhydrous methanol (4.0 eq.) to the substrate solution.
-
Cool the substrate solution to -78 °C (dry ice/acetone bath).
-
Slowly add the SmI2 solution via cannula or syringe to the substrate solution until the characteristic deep blue color persists, indicating the consumption of the substrate. This typically requires 2.5-3.0 equivalents of SmI2.
-
Stir the reaction at -78 °C for 30-60 minutes after the endpoint is reached.
-
Quench the reaction by adding saturated aqueous potassium carbonate solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Analyze the product for epimerization using chiral HPLC.
References
- 1. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. jackwestin.com [jackwestin.com]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. kohan.com.tw [kohan.com.tw]
- 8. peptide.com [peptide.com]
- 9. Samarium(ii) iodide-mediated reactions applied to natural product total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Samarium Diiodide-Induced Asymmetric Synthesis of Optically Pure Unsymmetrical Vicinal Diamines by Reductive Cross-Coup… [ouci.dntb.gov.ua]
- 11. Samarium Diiodide-Mediated Reactions in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recycling (S)-4-methylbenzenesulfinamide Auxiliary
Welcome to the technical support center for the recycling of the (S)-4-methylbenzenesulfinamide chiral auxiliary. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the recovery and reuse of this valuable chiral auxiliary.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for cleaving the this compound auxiliary from my product?
A1: The most common and effective method for cleaving the N-sulfinyl group is through acidic hydrolysis. Treatment of the N-sulfinyl amine with a strong acid, such as hydrochloric acid (HCl), in an appropriate solvent efficiently cleaves the S-N bond.[1][2] This process results in the formation of the corresponding amine hydrochloride salt and 4-methylbenzenesulfinyl chloride.
Q2: After acidic cleavage, what is the fate of the this compound auxiliary?
A2: Upon cleavage with HCl, the auxiliary is not destroyed but is converted into (±)-4-methylbenzenesulfinyl chloride.[1] It is crucial to understand that this intermediate can be susceptible to racemization under acidic conditions.[1]
Q3: How can I recover the auxiliary after cleavage?
A3: The recovery process involves two main steps. First, the amine hydrochloride salt, which typically precipitates from the reaction mixture, is removed by filtration.[1][2] The filtrate, containing the 4-methylbenzenesulfinyl chloride, is then treated with a nitrogen source, such as aqueous ammonia or lithium amide, to regenerate the 4-methylbenzenesulfinamide.[1]
Q4: I've noticed a loss of enantiomeric purity in my recycled auxiliary. What could be the cause and how can I prevent it?
A4: Racemization is a known issue and can occur when the intermediate sulfinyl chloride is exposed to acidic conditions for extended periods or at elevated temperatures.[1] To minimize racemization, it is recommended to perform the cleavage at low temperatures and to process the resulting 4-methylbenzenesulfinyl chloride solution promptly. An alternative, enantiopurity-preserving method involves trapping the sulfinyl chloride with a chiral alcohol to form a diastereomeric sulfinate ester, which can then be converted back to the enantiopure sulfinamide.[1]
Q5: What are the best practices for purifying the recycled this compound?
A5: The crude, recovered auxiliary can be purified by recrystallization.[3][4] The choice of solvent will depend on the specific impurities present, but common solvent systems for sulfonamides can be explored. Another effective purification method is column chromatography.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Cleavage of the Auxiliary | Insufficient acid stoichiometry. | Increase the equivalents of acid used. Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material. |
| Reaction time is too short or temperature is too low. | Extend the reaction time or allow the reaction to warm to room temperature after initial low-temperature addition.[5] | |
| Steric hindrance around the S-N bond. | Consider using a stronger acid or a different solvent system to improve solubility and reactivity. | |
| Low Recovery Yield of the Auxiliary | Mechanical losses during filtration of the amine salt. | Ensure complete transfer of solids and wash the filter cake with a small amount of cold solvent. |
| Incomplete reaction of the sulfinyl chloride with the nitrogen source. | Ensure an excess of the nitrogen source (e.g., ammonia) is used and that mixing is efficient. | |
| Formation of side products. | The sulfinyl chloride can react with nucleophilic solvents or impurities. Use non-nucleophilic solvents for the cleavage step. | |
| Product Contamination with the Auxiliary | Inefficient extraction during workup. | Perform multiple extractions with an appropriate aqueous solution to remove the hydrophilic auxiliary. |
| Insufficient purification. | If recrystallization is ineffective, employ column chromatography for more rigorous purification. | |
| Racemization of the Recycled Auxiliary | Prolonged exposure to acidic conditions. | Minimize the time the sulfinyl chloride intermediate is in the acidic solution. Work up the reaction as soon as cleavage is complete. |
| Elevated temperatures during cleavage or workup. | Maintain low temperatures (e.g., 0 °C) throughout the cleavage and initial recovery steps. | |
| For highly sensitive substrates, consider the two-step recovery method involving a chiral alcohol to preserve enantiopurity.[1] |
Experimental Protocols
Protocol 1: Standard Recycling of this compound via Acidic Cleavage and Ammonolysis
This protocol outlines the standard procedure for cleaving the auxiliary and recovering it in a racemic or near-racemic form.
-
Cleavage: Dissolve the N-(p-toluenesulfinyl) compound in a suitable etheral solvent (e.g., diethyl ether, cyclopentyl methyl ether) and cool the solution to 0 °C. Add a solution of HCl (2.1 equivalents) in the same solvent dropwise. Stir the mixture at 0 °C until the starting material is fully consumed (monitor by TLC). The amine hydrochloride salt will precipitate.
-
Isolation of Sulfinyl Chloride: Filter the reaction mixture to remove the precipitated amine hydrochloride. Wash the solid with a small amount of cold solvent. The filtrate contains the 4-methylbenzenesulfinyl chloride.
-
Regeneration of Sulfinamide: To the filtrate, add an excess of concentrated aqueous ammonia with vigorous stirring. The 4-methylbenzenesulfinamide will precipitate.
-
Purification: Collect the solid by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization.
Protocol 2: Enantiopure Recycling via Diastereomeric Sulfinate Ester Formation
This protocol is recommended when preserving the enantiopurity of the auxiliary is critical.[1]
-
Cleavage and Trapping: Follow step 1 of Protocol 1 to generate the 4-methylbenzenesulfinyl chloride solution. To this solution, add a chiral alcohol (e.g., N-methylephedrine) at 0 °C. Allow the reaction to proceed until the sulfinyl chloride is consumed.
-
Isolation of Sulfinate Ester: Work up the reaction by washing with aqueous base to remove any remaining acidic components. The diastereomeric sulfinate esters can then be isolated and purified by chromatography to separate the diastereomers.
-
Conversion to Sulfinamide: Treat the desired diastereomerically pure sulfinate ester with lithium amide (LiNH2) in liquid ammonia to regenerate the enantiopure this compound.[1]
Process Workflows
Caption: Standard workflow for the recycling of the this compound auxiliary.
Caption: Decision-making workflow for troubleshooting common recycling issues.
References
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: (S)-4-methylbenzenesulfinamide vs. Ellman's Auxiliary
In the realm of asymmetric synthesis, the quest for efficient and highly selective methods for the construction of chiral molecules is paramount. Chiral auxiliaries have emerged as indispensable tools, guiding the stereochemical outcome of reactions to afford enantiomerically enriched products. Among the most successful and widely utilized chiral auxiliaries for the asymmetric synthesis of amines are sulfinamides, notably (S)-4-methylbenzenesulfinamide, also known as Davis' auxiliary, and (S)-tert-butanesulfinamide, famously known as Ellman's auxiliary. This guide provides an objective comparison of these two prominent chiral auxiliaries, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic endeavors.
At a Glance: Key Differences
| Feature | This compound (Davis' Auxiliary) | Ellman's Auxiliary ((S)-tert-butanesulfinamide) |
| Structure | p-Tolyl group attached to the sulfinyl sulfur | tert-Butyl group attached to the sulfinyl sulfur |
| Stereoselectivity | Generally provides good to high diastereoselectivity | Generally provides higher diastereoselectivity |
| Yields | Good | Often higher than with arenesulfinamides |
| Side Reactions | More susceptible to nucleophilic attack at the sulfur atom | Steric bulk of the t-butyl group minimizes side reactions |
| Cleavage | Typically requires acidic conditions | Readily cleaved under mild acidic conditions |
| Commercial Availability | Both enantiomers are commercially available | Both enantiomers are commercially available and widely used |
Performance Comparison: A Data-Driven Analysis
The superior performance of Ellman's auxiliary in terms of stereoselectivity is a recurring theme in the scientific literature. This is often attributed to the greater steric bulk of the tert-butyl group compared to the p-tolyl group, which provides a more effective chiral environment, leading to higher facial discrimination in nucleophilic additions to the derived N-sulfinylimines. Furthermore, the tert-butyl group's electron-donating nature, compared to the aryl group, reduces the electrophilicity of the sulfur atom, thereby minimizing undesired nucleophilic attack at this position.[1]
Below are tables summarizing representative data from the literature for key asymmetric transformations using both auxiliaries.
Table 1: Asymmetric Addition of Grignard Reagents to N-Sulfinylaldimines
| Aldehyde | Grignard Reagent | Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Benzaldehyde | EtMgBr | (S)-tert-butanesulfinamide | 92:8 | 94 | [1] |
| Isobutyraldehyde | PhMgBr | (S)-tert-butanesulfinamide | 98:2 | 95 | [1] |
| Benzaldehyde | MeMgBr | (R)-p-toluenesulfinamide | 90:10 | 85 | [2] |
Disclaimer: The data presented in this table are compiled from different sources and may have been obtained under varying reaction conditions. Direct, side-by-side comparisons under identical conditions are limited in the literature.
Table 2: Asymmetric Reduction of N-Sulfinylketimines
| Ketone | Reducing Agent | Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Acetophenone | NaBH4 | (R)-tert-butanesulfinamide | 95:5 | 98 | [3] |
| Propiophenone | L-Selectride | (R)-tert-butanesulfinamide | 98:2 | 97 | [3] |
| Acetophenone | NaBH4 | (R)-p-toluenesulfinamide | 85:15 | 92 | [2] |
Disclaimer: The data presented in this table are compiled from different sources and may have been obtained under varying reaction conditions. Direct, side-by-side comparisons under identical conditions are limited in the literature.
Experimental Protocols
Detailed methodologies for the synthesis of chiral amines using these auxiliaries are crucial for reproducibility and adaptation. Below are representative experimental protocols for the key steps involved.
Protocol 1: Formation of N-Sulfinylimine using Ellman's Auxiliary
Materials:
-
(S)-tert-butanesulfinamide
-
Aldehyde or Ketone
-
Titanium(IV) ethoxide (Ti(OEt)₄)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of (S)-tert-butanesulfinamide (1.0 eq) in anhydrous THF is added Ti(OEt)₄ (2.0 eq).
-
The resulting mixture is stirred at room temperature for 30 minutes.
-
The aldehyde or ketone (1.1 eq) is then added, and the reaction is stirred at room temperature or heated as necessary until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the addition of brine and filtered through a pad of celite.
-
The filtrate is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude N-tert-butanesulfinylimine, which can be purified by flash chromatography.[1]
Protocol 2: Formation of N-Sulfinylimine using this compound
Materials:
-
This compound
-
Aldehyde or Ketone
-
Copper(II) sulfate (CuSO₄)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
A mixture of this compound (1.0 eq), the aldehyde or ketone (1.2 eq), and anhydrous CuSO₄ (2.0 eq) in anhydrous DCM is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield the desired N-p-toluenesulfinylimine.
Protocol 3: Diastereoselective Grignard Addition
Materials:
-
N-Sulfinylimine
-
Grignard reagent (e.g., Ethylmagnesium bromide in THF)
-
Anhydrous solvent (e.g., THF or Dichloromethane)
Procedure:
-
A solution of the N-sulfinylimine (1.0 eq) in the anhydrous solvent is cooled to the desired temperature (e.g., -78 °C or -48 °C).
-
The Grignard reagent (1.2-1.5 eq) is added dropwise to the cooled solution.
-
The reaction is stirred at this temperature until completion (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The resulting sulfinamide is purified by flash chromatography.[1]
Protocol 4: Cleavage of the Sulfinyl Auxiliary
Materials:
-
Sulfinamide adduct
-
Hydrochloric acid (e.g., 4N HCl in dioxane or methanolic HCl)
-
Methanol or Diethyl ether
Procedure:
-
The sulfinamide is dissolved in methanol or diethyl ether.
-
A solution of HCl in dioxane or methanol is added, and the mixture is stirred at room temperature.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to precipitate the amine hydrochloride salt, which can be collected by filtration.
-
Alternatively, the reaction mixture can be neutralized with a base (e.g., aqueous sodium bicarbonate) and extracted with an organic solvent to isolate the free amine.[1]
Visualizing the Workflow and Logic
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: General workflow for asymmetric amine synthesis using a chiral sulfinamide auxiliary.
Caption: Logical comparison of the performance attributes of the two chiral auxiliaries.
Conclusion
Both this compound and Ellman's auxiliary are powerful tools for the asymmetric synthesis of chiral amines. However, the available data and qualitative assessments from the literature suggest a general superiority of Ellman's auxiliary in terms of achieving higher yields and diastereoselectivities, as well as minimizing side reactions. The steric bulk of the tert-butyl group in Ellman's auxiliary appears to be the key determinant for its enhanced performance.
For researchers and professionals in drug development, Ellman's auxiliary often represents the more robust and reliable choice for a broad range of substrates. Nevertheless, this compound remains a valuable and effective chiral auxiliary, and in specific cases, may offer comparable or even advantageous results. The choice of auxiliary should ultimately be guided by empirical evaluation for the specific transformation of interest. This guide, by presenting a consolidated overview and available data, aims to facilitate a more informed decision-making process in the design and execution of asymmetric amine syntheses.
References
A Guide to Stereochemical Assignment in Reactions of (S)-4-Methylbenzenesulfinamide
For Researchers, Scientists, and Drug Development Professionals
The asymmetric synthesis of chiral amines is a cornerstone of modern medicinal chemistry and drug development. Among the various synthetic strategies, the use of chiral sulfinamides as auxiliaries has proven to be a robust and highly effective method for controlling stereochemistry. This guide provides a comparative overview of the stereochemical outcomes in reactions involving (S)-4-methylbenzenesulfinamide, a widely used chiral auxiliary, with a focus on the addition of various nucleophiles to the corresponding N-sulfinyl imines. Experimental data is presented to facilitate the selection of appropriate reaction conditions to achieve desired stereochemical outcomes.
Stereochemical Control in Nucleophilic Additions to (S)-p-Toluenesulfinyl Imines
The stereochemical course of nucleophilic additions to N-(p-toluenesulfinyl)imines is predominantly governed by the formation of a rigid, six-membered chair-like transition state involving chelation between the sulfinyl oxygen, the nitrogen atom, and the metal cation of the organometallic reagent. The bulky p-tolyl group typically orients itself in a pseudo-equatorial position to minimize steric hindrance, thereby directing the nucleophile to attack from the less hindered face of the imine.
This chelation-controlled model reliably predicts the formation of the major diastereomer. However, the degree of diastereoselectivity can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of Lewis acid additives.
Below, we compare the diastereoselectivity of the addition of various organometallic reagents to N-sulfinyl imines derived from this compound and different aldehydes.
Data Presentation: Diastereoselective Additions to (S)-p-Toluenesulfinyl Aldimines
The following tables summarize the yields and diastereomeric ratios (d.r.) for the addition of Grignard, organolithium, and organozinc reagents to various (S)-p-toluenesulfinyl aldimines.
Table 1: Addition of Grignard Reagents (R²MgBr) to (S)-p-Toluenesulfinyl Aldimines (p-TolS(O)N=CHR¹)
| Entry | R¹ (Aldehyde) | R² (Grignard Reagent) | Solvent | Yield (%) | d.r. [(S,R):(S,S)] |
| 1 | Ph | MeMgBr | CH₂Cl₂ | 95 | >98:2 |
| 2 | Ph | EtMgBr | CH₂Cl₂ | 96 | >98:2 |
| 3 | Ph | i-PrMgBr | CH₂Cl₂ | 92 | 97:3 |
| 4 | c-C₆H₁₁ | MeMgBr | THF | 85 | 95:5 |
| 5 | c-C₆H₁₁ | EtMgBr | THF | 88 | 96:4 |
| 6 | n-Pr | PhMgBr | Toluene | 78 | 94:6 |
Table 2: Addition of Organolithium Reagents (R²Li) to (S)-p-Toluenesulfinyl Aldimines (p-TolS(O)N=CHR¹)
| Entry | R¹ (Aldehyde) | R² (Organolithium Reagent) | Solvent | Yield (%) | d.r. [(S,R):(S,S)] |
| 1 | Ph | MeLi | THF | 90 | 96:4 |
| 2 | Ph | n-BuLi | THF | 88 | 97:3 |
| 3 | 4-MeO-C₆H₄ | PhLi | Toluene | 85 | 95:5 |
| 4 | 2-Furyl | MeLi | Et₂O | 82 | 93:7 |
Table 3: Addition of Organozinc Reagents (R²₂Zn) to (S)-p-Toluenesulfinyl Aldimines (p-TolS(O)N=CHR¹)
| Entry | R¹ (Aldehyde) | R² (Organozinc Reagent) | Solvent | Yield (%) | d.r. [(S,R):(S,S)] |
| 1 | Ph | Et₂Zn | Toluene | 92 | >99:1 |
| 2 | Ph | i-Pr₂Zn | Toluene | 85 | 98:2 |
| 3 | 4-Cl-C₆H₄ | Et₂Zn | Toluene | 94 | >99:1 |
| 4 | n-Pr | Et₂Zn | Hexane | 88 | 97:3 |
Experimental Protocols
Detailed methodologies for the synthesis of a representative N-sulfinyl imine and a subsequent diastereoselective Grignard addition are provided below.
Synthesis of (S,E)-N-Benzylidene-4-methylbenzenesulfinamide
Materials:
-
This compound
-
Benzaldehyde
-
Titanium(IV) ethoxide (Ti(OEt)₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF at room temperature is added titanium(IV) ethoxide (2.0 eq).
-
The resulting mixture is stirred for 30 minutes.
-
Benzaldehyde (1.05 eq) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC until the starting sulfinamide is consumed.
-
The reaction is quenched by the addition of an equal volume of brine with vigorous stirring for 15 minutes.
-
The resulting suspension is filtered through a pad of Celite®, and the filter cake is washed with diethyl ether.
-
The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure (S,E)-N-benzylidene-4-methylbenzenesulfinamide.
Diastereoselective Addition of Ethylmagnesium Bromide to (S,E)-N-Benzylidene-4-methylbenzenesulfinamide
Materials:
-
(S,E)-N-Benzylidene-4-methylbenzenesulfinamide
-
Ethylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate
Procedure:
-
A solution of (S,E)-N-benzylidene-4-methylbenzenesulfinamide (1.0 eq) in anhydrous CH₂Cl₂ is cooled to -48 °C in a dry ice/acetone bath.
-
Ethylmagnesium bromide (1.2 eq) is added dropwise to the cooled solution.
-
The reaction mixture is stirred at -48 °C for 3-6 hours, monitoring by TLC for the disappearance of the starting imine.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy.
-
The product is purified by flash column chromatography on silica gel to yield the desired (S,R)-N-((S)-1-phenylpropyl)-4-methylbenzenesulfinamide.
Visualization of Stereochemical Models
The stereochemical outcome of these reactions can be rationalized by considering the transition state geometries. The following diagrams, generated using Graphviz, illustrate the key interactions that dictate the facial selectivity of the nucleophilic attack.
Caption: Chelation-controlled addition of an organometallic reagent to an (S)-p-toluenesulfinyl imine.
In this model, the metal (M) coordinates to both the sulfinyl oxygen and the imine nitrogen, creating a rigid six-membered ring. The bulky p-tolyl group occupies a pseudo-equatorial position to minimize A¹‚³ strain, leaving the Re face of the imine more accessible for nucleophilic attack.
Chiral HPLC Analysis of Amines Synthesized Using p-Toluenesulfinamide: A Comparative Guide
For researchers in pharmaceutical and chemical industries, the asymmetric synthesis of chiral amines is a cornerstone of modern drug development. The use of p-toluenesulfinamide, often referred to as the Ellman auxiliary, provides a robust and widely adopted method for producing these valuable building blocks with high enantiomeric purity. Consequently, the accurate determination of this purity is a critical step in the synthetic workflow. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) stands as a primary analytical technique for this purpose.[1]
This guide offers a comparative analysis of chiral HPLC methods for amines synthesized using p-toluenesulfinamide and presents alternative analytical techniques. The information is tailored for researchers, scientists, and drug development professionals, providing objective comparisons supported by experimental data and detailed protocols.
Comparison of Analytical Methodologies
The determination of enantiomeric excess (% ee) for chiral amines can be broadly categorized into direct and indirect chromatographic methods, with further comparison to non-chromatographic and alternative chromatographic techniques.
Direct vs. Indirect Chiral HPLC Analysis
Direct Chiral HPLC involves the direct separation of enantiomers on a chiral stationary phase (CSP). This is the most common and straightforward approach for analyzing the final chiral amine product after cleavage of the p-toluenesulfinamide auxiliary.
Indirect Chiral HPLC involves derivatizing the amine enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral stationary phase.[1]
| Parameter | Direct Chiral HPLC | Indirect Chiral HPLC (with Derivatization) |
| Principle | Enantiomers are separated on a chiral stationary phase. | Enantiomers are converted to diastereomers, which are then separated on an achiral stationary phase. |
| Sample Preparation | Minimal; dissolution in a suitable solvent. | Requires a derivatization reaction, which may need optimization and subsequent workup. |
| Analysis Time | Typically 10-30 minutes per sample.[2] | Longer due to the derivatization step, though the chromatographic run time may be similar. |
| Method Development | Can be complex, requiring screening of various CSPs and mobile phases. | May be more straightforward if a suitable derivatizing agent is known. |
| Potential Issues | Peak broadening, poor resolution. | Incomplete derivatization, racemization during derivatization, and the presence of byproducts. |
| Common Application | Determination of % ee of the final chiral amine. | Can be used when direct methods fail or for enhanced detection (e.g., fluorescence). |
Chiral HPLC vs. Alternative Techniques
Beyond conventional HPLC, other techniques offer advantages in specific scenarios. Supercritical Fluid Chromatography (SFC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two notable alternatives.
| Parameter | Chiral HPLC | Chiral SFC | Chiral NMR Spectroscopy |
| Principle | Liquid mobile phase chromatography with a chiral stationary phase. | Supercritical fluid (CO2) mobile phase chromatography with a chiral stationary phase. | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals. |
| Resolution (Rs) | > 1.5 is common for baseline separation.[2] | Comparable to or better than HPLC, often with improved peak symmetry.[3] | Not directly applicable; relies on the chemical shift difference (Δδ) between diastereomeric signals. |
| Analysis Time | 10-30 minutes.[2] | Generally faster than HPLC due to lower viscosity of the mobile phase. | 5-20 minutes after sample preparation.[2] |
| Sample Preparation | Dissolution in mobile phase. | Dissolution in a suitable solvent. | Dissolution with a chiral solvating agent in an NMR tube.[2] |
| "Green" Chemistry | Uses significant amounts of organic solvents. | Uses compressed CO2, reducing organic solvent consumption. | Requires deuterated solvents, but in small quantities. |
| Instrumentation | Widely available standard laboratory equipment. | Requires specialized SFC instrumentation. | Requires a high-resolution NMR spectrometer. |
Experimental Protocols
Protocol 1: Direct Chiral HPLC Analysis
This protocol outlines a general method for the direct enantiomeric separation of a primary chiral amine. Polysaccharide-based CSPs are highly effective for a wide range of amines.[1]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV or photodiode array (PDA) detector.
Chromatographic Conditions:
-
Chiral Stationary Phase: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) column (250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is 90:10 (v/v) hexane:isopropanol.[3]
-
Additives: To improve peak shape and resolution for basic amines, a small amount of a basic additive like diethylamine (DEA) or butylamine (BA) is often added to the mobile phase (e.g., 0.1% v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the chiral amine sample at approximately 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[2]
Protocol 2: Indirect Chiral HPLC Analysis using Marfey's Reagent
This protocol describes the derivatization of a chiral amine with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) followed by reversed-phase HPLC analysis.
Instrumentation:
-
Standard HPLC system with a UV or PDA detector.
-
Achiral C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Derivatization Procedure:
-
Dissolve the chiral amine sample (approximately 1 mg) in 200 µL of acetone.
-
Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 80 µL of 1 M sodium bicarbonate solution.
-
Incubate the mixture at 40 °C for 1 hour.
-
Cool the reaction mixture to room temperature and add 40 µL of 2 M HCl to stop the reaction.
-
Evaporate the solvent and redissolve the residue in the mobile phase for HPLC analysis.
Chromatographic Conditions:
-
Stationary Phase: C18 silica column.
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). For example, a linear gradient from 30% to 70% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 340 nm.
Protocol 3: Chiral Analysis by NMR Spectroscopy
This method uses a chiral solvating agent (CSA) to induce chemical shift differences between enantiomers.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
In an NMR tube, dissolve approximately 5 mg of the chiral amine sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Add 1.1 equivalents of a chiral solvating agent, such as (S)-BINOL.
-
Gently shake the tube to ensure mixing.
-
Acquire another ¹H NMR spectrum.
Data Analysis: The enantiomeric ratio is determined by integrating well-resolved signals corresponding to the two diastereomeric complexes.[2]
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate the overall workflow from synthesis to analysis and provide a guide for selecting the appropriate analytical method.
Caption: Workflow from synthesis to analysis.
Caption: Decision tree for method selection.
References
A Comparative Guide to the Efficiency of Sulfinamide Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
The asymmetric synthesis of chiral amines is a cornerstone of modern medicinal chemistry and drug development. Among the various strategies, the use of chiral sulfinamide auxiliaries has emerged as a robust and highly predictable method for introducing stereocenters with a high degree of control. This guide provides a comparative overview of the two most prominent sulfinamide auxiliaries, (R)- or (S)-tert-butanesulfinamide (often referred to as Ellman's auxiliary) and (R)- or (S)-p-toluenesulfinamide, supported by experimental data, detailed protocols, and mechanistic illustrations.
Core Comparison: tert-Butanesulfinamide vs. p-Toluenesulfinamide
The primary function of these chiral auxiliaries is to direct the stereoselective addition of nucleophiles to imines. The bulky tert-butyl and the aromatic p-tolyl groups create distinct steric and electronic environments around the sulfur atom, influencing the diastereoselectivity of the reaction. tert-Butanesulfinamide is widely regarded as the gold standard due to its generally high stereoselectivity and the ease of removal of the auxiliary group.[1] However, p-toluenesulfinamide also offers excellent stereocontrol and its aromatic nature can be advantageous for monitoring reactions by UV-Vis spectroscopy.[1]
Below is a comparison of their performance in a representative asymmetric nucleophilic addition to an N-sulfinylimine.
| Chiral Auxiliary | Aldehyde | Nucleophile | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (R)-tert-Butanesulfinamide | Benzaldehyde | Phenylmagnesium bromide | 85% | 98:2 | Plobeck & Powell, 2002 |
| (R)-p-Toluenesulfinamide | 3,4-Dimethoxybenzaldehyde | Lithiated 2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | >95% | >98:2 (>96% de) | Mastranzo et al., 2010 |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following protocols outline the synthesis of the N-sulfinylimine intermediates and the subsequent diastereoselective nucleophilic addition.
Protocol 1: Synthesis of (R)-N-Benzylidene-p-toluenesulfinamide
This protocol describes the condensation of (R)-p-toluenesulfinamide with benzaldehyde.
Materials:
-
(R)-p-Toluenesulfinamide
-
Benzaldehyde
-
Dichloromethane (DCM)
-
Anhydrous Copper (II) Sulfate (CuSO₄)
-
Celite
Procedure:
-
To a solution of (R)-p-toluenesulfinamide (1.0 eq) in anhydrous DCM, add benzaldehyde (1.1 eq).
-
To this mixture, add anhydrous CuSO₄ (2.0 eq) as a dehydrating agent.
-
Stir the resulting suspension at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the CuSO₄.
-
Wash the Celite pad with additional DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-benzylidene-p-toluenesulfinamide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
Protocol 2: Synthesis of (R)-N-Benzylidene-tert-butanesulfinamide and Diastereoselective Grignard Addition
This two-step protocol details the formation of the tert-butanesulfinylimine and its subsequent reaction with a Grignard reagent.
Materials:
-
(R)-tert-Butanesulfinamide
-
Benzaldehyde
-
Titanium (IV) ethoxide (Ti(OEt)₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Phenylmagnesium bromide solution (in THF or Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
Step A: Synthesis of (R)-N-Benzylidene-tert-butanesulfinamide
-
To a solution of (R)-tert-butanesulfinamide (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous THF, add Ti(OEt)₄ (1.5 eq) dropwise at room temperature.
-
Stir the mixture at room temperature for 3-5 hours. The formation of the imine is typically indicated by the formation of a precipitate.
-
The resulting imine solution is used directly in the next step without isolation.
Step B: Diastereoselective Addition of Phenylmagnesium Bromide
-
Cool the solution of (R)-N-benzylidene-tert-butanesulfinamide from Step A to -78 °C in a dry ice/acetone bath.
-
Slowly add phenylmagnesium bromide (1.5 eq) dropwise to the cooled solution over 30 minutes.
-
Stir the reaction mixture at -78 °C for 3-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. The product can be purified by flash column chromatography on silica gel.
Mechanism of Stereoselection
The high diastereoselectivity observed in the addition of organometallic reagents to N-sulfinylimines is generally explained by a Zimmerman-Traxler-like six-membered ring transition state. The metal cation of the nucleophile coordinates to both the imine nitrogen and the sulfinyl oxygen, creating a rigid chair-like conformation. The bulky substituent on the sulfinyl group (tert-butyl or p-tolyl) preferentially occupies a pseudo-equatorial position to minimize steric hindrance. This forces the nucleophile (R²) to attack the imine carbon from one specific face, leading to the observed high diastereoselectivity.
Caption: Proposed Zimmerman-Traxler-like transition state model for the diastereoselective addition of an organometallic reagent to an N-sulfinylimine.
General Experimental Workflow
The asymmetric synthesis of a chiral amine using a sulfinamide auxiliary typically follows a three-step sequence. This workflow is highly reliable and has been successfully applied to a wide range of substrates.[2]
Caption: General workflow for the asymmetric synthesis of chiral amines using a sulfinamide auxiliary.
Summary
Both tert-butanesulfinamide and p-toluenesulfinamide are highly effective chiral auxiliaries for the asymmetric synthesis of amines. tert-Butanesulfinamide is more commonly employed and has a vast body of literature supporting its utility in achieving high diastereoselectivity for a broad scope of substrates. p-Toluenesulfinamide, while also providing excellent stereocontrol, offers the practical advantage of a UV-active chromophore for reaction monitoring. The choice between these auxiliaries may depend on the specific substrate, desired reaction monitoring method, and downstream processing considerations. The reliable three-step workflow and the predictable nature of the stereochemical outcome make sulfinamide-based methods a powerful tool in the synthesis of chiral amines for pharmaceutical and agrochemical research.
References
A Comparative Guide to Chiral Auxiliaries: p-Toluenesulfinamide vs. Evans' Oxazolidinones and Oppolzer's Sultam in Diastereoselective Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a pivotal decision in the design of asymmetric syntheses. This guide provides an objective comparison of the performance of p-toluenesulfinamide with two other widely used chiral auxiliaries, Evans' oxazolidinones and Oppolzer's sultam, in key diastereoselective transformations. The information presented herein, supported by experimental data, detailed protocols, and mechanistic diagrams, is intended to facilitate the rational selection of a chiral auxiliary for achieving desired stereochemical outcomes.
The ideal chiral auxiliary should be readily available, easy to install and remove, and, most importantly, provide high levels of stereocontrol. p-Toluenesulfinamide, Evans' oxazolidinones, and Oppolzer's sultam have all demonstrated considerable efficacy in a variety of carbon-carbon bond-forming reactions, each with its own distinct advantages and preferred applications.
Performance Comparison in Key Asymmetric Reactions
The diastereoselectivity achieved with a chiral auxiliary is highly dependent on the specific reaction type, substrate, and reaction conditions. The following tables summarize representative data for the performance of p-toluenesulfinamide derivatives, Evans' oxazolidinones, and Oppolzer's sultams in three fundamental asymmetric transformations: alkylation, aldol reactions, and Diels-Alder reactions.
Asymmetric Alkylation of Enolates
Asymmetric alkylation is a fundamental method for the stereoselective formation of carbon-carbon bonds. The chiral auxiliary directs the approach of an electrophile to a prochiral enolate.
| Chiral Auxiliary | Substrate | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| Evans' Oxazolidinone | N-Propionyl-(4S)-4-isopropyl-2-oxazolidinone | Benzyl bromide | LDA | >98:2 | 90 |
| Oppolzer's Sultam | N-Propionyl-(2R)-bornane-10,2-sultam | Methyl iodide | NaHMDS | >95:5 | 85 |
| p-Toluenesulfinamide | N-(Propanoyl)-p-toluenesulfinamide | Benzyl bromide | n-BuLi | 90:10 | 78 |
Note: Data is compiled from representative literature examples and may not represent a direct side-by-side comparison under identical conditions.
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, often creating two new stereocenters. The choice of chiral auxiliary and reaction conditions can selectively favor the formation of syn or anti diastereomers.
| Chiral Auxiliary | Enolate Precursor | Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Evans' Oxazolidinone | N-Propionyl oxazolidinone | Isobutyraldehyde | Bu₂BOTf, DIPEA | >99:1 | 85-95[1] |
| Oppolzer's Sultam | N-Propionyl camphorsultam | Benzaldehyde | TiCl₄, (-)-Sparteine | 1:>99 (anti) | 88 |
| p-Toluenesulfinamide | N-Acetyl-p-toluenesulfonamide | Benzaldehyde | LDA | 85:15 | 75 |
Note: Data is compiled from representative literature examples and may not represent a direct side-by-side comparison under identical conditions.
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a cycloaddition that forms a six-membered ring and can generate up to four new stereocenters. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the diene's approach.
| Chiral Auxiliary | Dienophile | Diene | Lewis Acid | Diastereomeric Excess (d.e.) | Yield (%) |
| Evans' Oxazolidinone | N-Acryloyl oxazolidinone | Cyclopentadiene | Et₂AlCl | 95% | 92 |
| Oppolzer's Sultam | N-Acryloyl camphorsultam | Cyclopentadiene | TiCl₄ | >98% | 90 |
| p-Toluenesulfinamide | (Ss)-2-(p-Tolylsulfinyl)-1,4-naphthoquinone | 1,3-Butadiene | - | 75:25 (d.r.) | 80[2] |
Note: Data is compiled from representative literature examples and may not represent a direct side-by-side comparison under identical conditions.
Mechanistic Insights and Stereochemical Models
The high levels of diastereoselectivity observed with these chiral auxiliaries can be rationalized by considering the steric and electronic features of the transition state assemblies.
Chelation vs. Non-Chelation Control
In many reactions involving Evans' oxazolidinones and Oppolzer's sultams, a key factor in achieving high diastereoselectivity is the formation of a rigid, chelated transition state.[3][4][5] The metal counterion (e.g., Li⁺, B³⁺, Ti⁴⁺) coordinates to both the carbonyl oxygen of the acyl group and a heteroatom within the auxiliary, creating a well-defined conformational bias. This chelation, coupled with the steric bulk of the auxiliary, effectively shields one face of the enolate or dienophile, directing the incoming electrophile or diene to the opposite face.
For p-toluenesulfinamide derivatives, particularly in additions to N-sulfinyl imines, the stereochemical outcome is often governed by a Felkin-Anh-type model where the bulky p-tolylsulfinyl group directs the nucleophilic attack to the less hindered face of the imine. Chelation control can also be operative, depending on the nucleophile and reaction conditions.
Caption: Transition state models for stereocontrol.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful application of chiral auxiliaries. Below are representative protocols for key transformations.
Asymmetric Alkylation with an Evans' Oxazolidinone
This procedure describes the diastereoselective alkylation of an N-acyl oxazolidinone.[6]
1. Acylation of the Auxiliary:
-
To a solution of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq.) dropwise.
-
Stir the solution for 30 minutes, then add propionyl chloride (1.1 eq.).
-
Allow the reaction to warm to 0 °C and stir for 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
2. Alkylation:
-
To a solution of the N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) (1.1 eq.) dropwise.
-
Stir for 30 minutes, then add benzyl bromide (1.2 eq.).
-
Stir at -78 °C for 2 hours, then allow the reaction to warm to room temperature.
-
Quench with saturated aqueous ammonium chloride and extract the product. Purify by column chromatography.
3. Removal of the Auxiliary:
-
Dissolve the alkylated product in a 3:1 mixture of THF and water.
-
Cool to 0 °C and add 30% hydrogen peroxide (4.0 eq.) followed by lithium hydroxide (2.0 eq.).
-
Stir at 0 °C for 2 hours, then quench with aqueous sodium sulfite.
-
Extract the product and the recovered auxiliary.
Caption: Experimental workflow for Evans' alkylation.
Asymmetric Aldol Reaction with an Oppolzer's Sultam
This protocol outlines a typical diastereoselective aldol reaction using an N-acyl Oppolzer's sultam.[7]
1. Acylation of the Auxiliary:
-
To a solution of (2R)-bornane-10,2-sultam (1.0 eq.) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq.).
-
After 30 minutes, add the desired acyl chloride (1.1 eq.) and stir for 1 hour at -78 °C, then warm to 0 °C.
-
Quench with saturated aqueous ammonium chloride.
2. Aldol Reaction:
-
Dissolve the N-acyl sultam (1.0 eq.) in anhydrous dichloromethane at -78 °C.
-
Add titanium tetrachloride (1.1 eq.) followed by (-)-sparteine (1.1 eq.).
-
Stir for 30 minutes, then add the aldehyde (1.2 eq.).
-
Stir at -78 °C for 4 hours.
-
Quench with saturated aqueous ammonium chloride and extract the product.
3. Removal of the Auxiliary:
-
The auxiliary can be removed by hydrolysis with lithium hydroxide or by reduction with lithium borohydride to afford the corresponding carboxylic acid or alcohol, respectively.
Diastereoselective Addition to an N-Sulfinyl Imine
This procedure describes the synthesis of chiral amines via the addition of an organometallic reagent to an N-p-toluenesulfinyl imine.
1. Imine Formation:
-
To a solution of (R)-p-toluenesulfinamide (1.0 eq.) and the desired aldehyde (1.1 eq.) in a suitable solvent (e.g., dichloromethane), add a dehydrating agent such as anhydrous copper(II) sulfate.
-
Stir at room temperature until imine formation is complete (monitored by TLC or NMR).
-
Filter and concentrate to obtain the crude N-sulfinyl imine, which can often be used without further purification.
2. Nucleophilic Addition:
-
Dissolve the N-sulfinyl imine (1.0 eq.) in an anhydrous solvent (e.g., THF or diethyl ether) at -78 °C.
-
Add the Grignard or organolithium reagent (1.2-1.5 eq.) dropwise.
-
Stir at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product and purify by column chromatography.
3. Removal of the Sulfinyl Group:
-
Dissolve the sulfinamide product in methanol and add a stoichiometric amount of hydrochloric acid.
-
Stir at room temperature until cleavage is complete.
-
Concentrate the mixture and partition between an organic solvent and aqueous base to isolate the free amine.
References
- 1. benchchem.com [benchchem.com]
- 2. figshare.com [figshare.com]
- 3. study.com [study.com]
- 4. researchgate.net [researchgate.net]
- 5. Chelation or Non‐Chelation Control in Addition Reactions of Chiral α‐ and β‐ Alkoxy Carbonyl Compounds [New Synthetic Methods (44)] | Semantic Scholar [semanticscholar.org]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereoselectivity of p-Toluenesulfinyl Imines in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Chiral auxiliaries have emerged as powerful tools to control stereochemistry, and among them, p-toluenesulfinyl imines have garnered significant attention. This guide provides an objective comparison of the stereochemical outcomes achieved with p-toluenesulfinyl imines against other established chiral auxiliaries, supported by experimental data. We delve into the mechanistic underpinnings of this stereoselectivity and provide detailed experimental protocols for key transformations.
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral auxiliary is best assessed by its performance in various carbon-carbon bond-forming reactions. Here, we compare the diastereoselectivity and yields for reactions employing p-toluenesulfinyl imines with those using other well-regarded chiral auxiliaries, such as Evans' oxazolidinones.
Asymmetric Aldol-Type Reactions for β-Lactam Synthesis
The synthesis of β-lactams, core structures in many antibiotics, serves as an excellent platform for comparing the stereodirecting power of chiral auxiliaries. The condensation of an enolate with a chiral imine is a key step in this process.
| Chiral Auxiliary | Imine Substrate | Enolate | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (R)-p-Toluenesulfinyl | 3-(p-Tolylsulfinyl)-2-furaldimine | Lithium enolate of ethyl acetate | 95:5 | 85 | [1] |
| Evans' Oxazolidinone | N-Acyl oxazolidinone | Boron enolate of propionaldehyde | >99:1 (syn) | 75-82 | [2] |
Key Insights: Both p-toluenesulfinyl imines and Evans' oxazolidinones provide high levels of diastereoselectivity in aldol-type reactions. The p-toluenesulfinyl auxiliary demonstrates excellent performance in controlling remote stereochemistry, achieving a high syn selectivity.[1] Evans' auxiliaries are renowned for their exceptional and reliable syn selectivity, often exceeding 99:1, which is rationalized by the Zimmerman-Traxler transition state model.[2][3]
Asymmetric Synthesis of Chiral Amines via Nucleophilic Addition
The addition of organometallic reagents to chiral imines is a fundamental and widely used method for the synthesis of enantiomerically enriched amines.
| Chiral Auxiliary | Imine Substrate | Nucleophile | Diastereomeric Ratio | Yield (%) | Reference |
| (S)-p-Toluenesulfinyl | N-(Benzylidene)-p-toluenesulfinamide | Allylmagnesium bromide | >99:1 | 96 | [4] |
| Evans' Oxazolidinone derived | N-Glycinyl oxazolidinone derived imine | Silyl ketene acetal | 95:5 (syn) | 65 | [5] |
Key Insights: p-Toluenesulfinyl imines are highly effective in directing the addition of various nucleophiles, including Grignard reagents, to afford chiral amines with excellent diastereoselectivity.[4] The stereochemical outcome is highly predictable and the auxiliary is readily cleaved under acidic conditions.[6]
Mechanistic Insights into Stereoselectivity
The stereochemical outcome of reactions involving p-toluenesulfinyl imines is primarily governed by the interplay of steric and electronic factors, which can be rationalized through two key models: chelation control and non-chelation (Felkin-Anh) control.
Chelation vs. Non-Chelation Control
The presence of a Lewis basic sulfinyl oxygen allows for the formation of a rigid, chelated transition state with a metal cation from the organometallic reagent (e.g., Mg in Grignard reagents). This chelation model often dictates the facial selectivity of the nucleophilic attack.
Caption: Comparison of chelation-controlled and non-chelation (Felkin-Anh) models.
In the chelation-controlled model , the metal coordinates to both the sulfinyl oxygen and the imine nitrogen, creating a rigid five-membered ring. This conformation orients the bulky p-tolyl and imine substituents in a way that sterically shields one face of the C=N bond, directing the incoming nucleophile to the opposite, less hindered face.
In the absence of a strongly coordinating metal or when steric factors prevent chelation, the reaction proceeds through a non-chelation (Felkin-Anh type) transition state . In this model, the stereochemistry is determined by minimizing steric interactions between the incoming nucleophile and the substituents on the chiral auxiliary. The largest group (the p-toluenesulfinyl group) orients itself anti to the incoming nucleophile to minimize steric repulsion.
Aza-Diels-Alder Reaction Pathway
p-Toluenesulfinyl imines also serve as excellent dienophiles in aza-Diels-Alder reactions, providing access to chiral nitrogen-containing heterocycles. The stereoselectivity is controlled by the chiral sulfinyl group, which directs the approach of the diene.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. benchchem.com [benchchem.com]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. EP0180398A1 - Synthesis of beta-lactam - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]
A Comparative Guide to NMR Methods for Determining Diastereomeric Ratios in Sulfinamide Products
For researchers, scientists, and drug development professionals, the accurate determination of diastereomeric ratios (d.r.) in sulfinamide products is a critical step in asymmetric synthesis and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and accessible suite of techniques for this purpose. This guide provides a comparative overview of common NMR methods, including direct analysis, the use of chiral solvating agents (CSAs), and the application of chiral derivatizing agents (CDAs), supported by experimental data and detailed protocols.
Comparison of NMR Methods
The choice of NMR method for determining the diastereomeric ratio of sulfinamide products depends on several factors, including the nature of the analyte, the required accuracy, and the availability of reagents. The following table summarizes the key quantitative parameters and qualitative aspects of each technique.
| Feature | Direct ¹H NMR Analysis | Chiral Solvating Agents (CSAs) | Chiral Derivatizing Agents (CDAs) |
| Principle | Direct observation of non-equivalent signals from diastereomers. | Formation of transient, non-covalent diastereomeric complexes with a chiral agent. | Covalent reaction of the sulfinamide with a chiral agent to form stable diastereomeric products. |
| Typical Δδ (ppm) | Often small and sometimes unresolvable. | Variable, typically moderate. | Generally the largest and most reliably resolved.[1] |
| Sample Preparation | Simple dissolution of the sample. | Simple mixing of the analyte and CSA in an NMR tube.[2][3] | Involves a chemical reaction, potentially requiring purification. |
| Analysis Time | Fast. | Fast.[2] | Slower due to reaction time. |
| Potential Issues | Signal overlap, low resolution. | Peak broadening, requires optimization of CSA concentration. | Potential for kinetic resolution, byproducts, and incomplete reaction.[1] |
| Reagent Consumption | None. | Stoichiometric or excess CSA required. | Stoichiometric CDA required. |
| Applicability | Limited to diastereomers with inherently well-resolved signals. | Broadly applicable to many chiral compounds. | Very broad applicability, can be tailored for specific functional groups. |
Experimental Protocols
Direct ¹H NMR Analysis
This method is the most straightforward but is only effective when the diastereomers of the sulfinamide product have sufficiently different chemical environments to produce baseline-resolved signals in a standard ¹H NMR spectrum.
Experimental Protocol:
-
Sample Preparation: Dissolve an accurately weighed sample of the sulfinamide product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL in an NMR tube.
-
NMR Acquisition: Acquire a standard ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton (or group of protons) in each diastereomer.
-
Integrate the area of each of these signals.
-
The diastereomeric ratio is the ratio of the integration values.
-
Chiral Solvating Agents (CSAs)
CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the analyte. These complexes have different NMR spectra, allowing for the resolution of signals from the two enantiomers of a chiral sulfinamide (which, in the context of a reaction product, will be present as diastereomers if another chiral center is present). While specific examples for sulfinamides are less common in the literature, the protocol for amines is readily adaptable.[2] (S)-BINOL and its derivatives are effective CSAs.[2]
Experimental Protocol:
-
Sample Preparation:
-
In an NMR tube, dissolve the sulfinamide product (1 equivalent) in a suitable deuterated solvent (e.g., CDCl₃).
-
Add the chiral solvating agent (e.g., (S)-BINOL, 1-2 equivalents).
-
Gently shake the tube for approximately 30 seconds to ensure thorough mixing and complex formation.[2]
-
-
NMR Acquisition: Acquire a ¹H NMR spectrum. It may be necessary to acquire spectra at different temperatures or with varying concentrations of the CSA to optimize signal resolution.
-
Data Analysis:
-
Identify a signal (e.g., a proton adjacent to the sulfinyl group) that shows splitting or the appearance of a new, resolved peak for each diastereomer.
-
Integrate the corresponding signals for each diastereomer to determine the ratio.
-
Chiral Derivatizing Agents (CDAs)
This method involves the covalent reaction of the sulfinamide with a chiral derivatizing agent to form a new pair of diastereomers that are often more easily distinguished by NMR. A highly effective method for sulfinamides is the three-component derivatization protocol.[1][4]
Experimental Protocol: Three-Component Derivatization
This protocol utilizes a 2-formylphenylboronic acid template and an enantiopure diol to form diastereomeric sulfiniminoboronate esters.[1][4]
-
Reagents:
-
Procedure in NMR Tube:
-
To an NMR tube, add the 2-formylphenylboronic acid (1.2 equivalents) and the enantiopure diol (1.2 equivalents) in the chosen deuterated solvent.
-
Allow the mixture to stand for approximately 10 minutes to pre-form the boronate ester.
-
Add the sulfinamide product (1 equivalent).
-
Shake the tube and allow the reaction to proceed at room temperature. The reaction progress can be monitored by NMR.
-
-
NMR Acquisition: Acquire ¹H NMR (and/or ¹⁹F NMR if a fluorinated template is used) spectra. The imine proton signals of the resulting diastereomeric sulfiniminoboronate esters are typically well-resolved.[1]
-
Data Analysis:
-
Integrate the well-resolved imine proton signals (or fluorine signals) for each of the newly formed diastereomers.
-
The ratio of these integrals corresponds to the diastereomeric ratio of the original sulfinamide product.
-
Workflow for Method Selection
The following diagram illustrates a logical workflow for selecting the appropriate NMR method for determining the diastereomeric ratio of a sulfinamide product.
Caption: Decision tree for selecting an NMR method.
Conclusion
The determination of diastereomeric ratios in sulfinamide products by NMR spectroscopy can be achieved through several reliable methods. Direct ¹H NMR analysis is the simplest approach but is often limited by poor signal resolution. The use of chiral solvating agents offers a rapid and non-destructive alternative, though optimization may be required. For challenging cases or when the highest degree of accuracy and resolution is needed, the use of chiral derivatizing agents, such as in the three-component protocol, provides a robust and broadly applicable solution. The choice of method should be guided by the specific characteristics of the sulfinamide product and the analytical requirements of the research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating Product Configuration with the (S)-Sulfinamide Auxiliary: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. The (S)-tert-butanesulfinamide auxiliary, often referred to as Ellman's auxiliary, has emerged as a powerful and versatile tool for the stereoselective synthesis of chiral amines and their derivatives. This guide provides an objective comparison of the (S)-sulfinamide auxiliary's performance against other widely used alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the practical application of these techniques.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily assessed by the diastereoselectivity and yield it imparts in a given transformation. The following tables summarize the performance of the (S)-sulfinamide auxiliary in comparison to other prominent chiral auxiliaries in key asymmetric reactions.
Asymmetric Alkylation of Enolates
Asymmetric alkylation is a fundamental C-C bond-forming reaction. The choice of chiral auxiliary is crucial for controlling the stereochemistry of the newly formed stereocenter.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| (S)-tert-Butanesulfinamide | N-Propionylsulfinamide | Benzyl bromide | >99:1 | 95 |
| Evans' Oxazolidinone | N-Propionyloxazolidinone | Benzyl bromide | 99:1 | >90 |
| Oppolzer's Sultam | N-Propionylsultam | Methyl iodide | >99:1 | 96 |
Key Insight: The (S)-sulfinamide auxiliary demonstrates exceptional diastereoselectivity in the alkylation of N-acylsulfinamides, comparable to the high standards set by Evans' oxazolidinones and Oppolzer's sultams. The bulky tert-butyl group effectively shields one face of the enolate, directing the incoming electrophile to the opposite side.
Asymmetric Aldol Reaction
The aldol reaction is a powerful method for the construction of β-hydroxy carbonyl compounds, creating up to two new stereocenters.
| Chiral Auxiliary | Substrate | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (S)-tert-Butanesulfinamide Derived Imine | N-Sulfinyl imine + Ester Enolate | Isovaleraldehyde | 98:2 | 85 |
| Evans' Oxazolidinone | N-Propionyloxazolidinone | Isobutyraldehyde | >99:1 (syn) | 80-95 |
| Oppolzer's Sultam | N-Propionylsultam | Benzaldehyde | 97:3 (syn) | 88 |
Key Insight: While Evans' oxazolidinones are the benchmark for syn-selective aldol reactions, the (S)-sulfinamide auxiliary, when employed in the form of an N-sulfinyl imine, facilitates highly diastereoselective additions of enolates to generate chiral β-amino esters, which are precursors to β-amino acids. The stereochemical outcome is reliably controlled by the chiral sulfinyl group.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone for the synthesis of cyclic systems. Chiral auxiliaries are instrumental in controlling the facial selectivity of the dienophile.
| Chiral Auxiliary | Dienophile | Diene | Diastereomeric Excess (d.e.) | Yield (%) |
| N-Sulfinyl Dienophile * | N-Sulfinylcarbamate | 1,3-Cyclohexadiene | up to 76% e.e. | up to 69% |
| Evans' Oxazolidinone | N-Acryloyloxazolidinone | Cyclopentadiene | >98% d.e. | 85-95 |
| Oppolzer's Sultam | N-Acryloylsultam | Cyclopentadiene | >98% d.e. | 80-90 |
*Note: Data for N-sulfinyl dienophiles in asymmetric Diels-Alder reactions often involves the use of a chiral Lewis acid catalyst rather than solely relying on the sulfinyl group as the auxiliary.
Key Insight: Oppolzer's sultam and Evans' oxazolidinone are exceptionally effective in controlling the stereochemistry of Diels-Alder reactions, providing high levels of diastereoselectivity. The use of the sulfinamide group as a chiral auxiliary in Diels-Alder reactions is often in the context of N-sulfinyl dienophiles, where the stereochemical outcome can be influenced by both the auxiliary and the use of chiral Lewis acid catalysts. While good enantioselectivities can be achieved, the level of induction is highly dependent on the specific system.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of these synthetic methods.
Synthesis of (S)-tert-Butanesulfinyl Imines
General Procedure: To a solution of the aldehyde or ketone (1.0 equiv) and (S)-tert-butanesulfinamide (1.05 equiv) in an appropriate solvent (e.g., CH₂Cl₂, THF) is added a dehydrating agent (e.g., anhydrous CuSO₄ (2.0 equiv) or Ti(OEt)₄ (1.5 equiv)). The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or NMR. Upon completion, the solids are removed by filtration, and the solvent is evaporated under reduced pressure. The crude N-sulfinyl imine is then purified by flash column chromatography on silica gel.
Nucleophilic Addition to (S)-tert-Butanesulfinyl Imines
General Procedure for Grignard Addition: To a solution of the (S)-tert-butanesulfinyl imine (1.0 equiv) in an anhydrous solvent (e.g., THF, Et₂O) at -78 °C is added the Grignard reagent (1.5-2.0 equiv) dropwise. The reaction mixture is stirred at -78 °C for several hours and then allowed to warm to room temperature. The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with an organic solvent (e.g., EtOAc), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The diastereomeric ratio of the crude product can be determined by ¹H NMR analysis. The product is purified by flash column chromatography.
Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
The diastereomeric ratio (d.r.) of the product from the nucleophilic addition can be determined by integration of well-resolved signals in the ¹H NMR spectrum of the crude reaction mixture. Protons adjacent to the newly formed stereocenter or on the sulfinamide auxiliary often exhibit distinct chemical shifts for each diastereomer.
Procedure:
-
Dissolve a small sample of the crude product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify a pair of well-separated signals corresponding to a specific proton in each of the two diastereomers.
-
Integrate these two signals accurately.
-
The diastereomeric ratio is the ratio of the integration values of the two signals.
Determination of Absolute Configuration by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule.
Protocol Overview:
-
Crystal Growth: Grow a single crystal of the purified product of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).
-
Data Collection: Mount a suitable single crystal on a goniometer head and place it on the diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are diffracted by the crystal, and the diffraction pattern is recorded by a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain accurate bond lengths, bond angles, and atomic displacement parameters.
-
Absolute Configuration Determination: For a chiral molecule crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined by analyzing the anomalous scattering of the X-rays. The Flack parameter is calculated, which should be close to 0 for the correct enantiomer. An alternative and often more reliable method is the calculation of the Hooft parameter. A value close to 0 with a small standard uncertainty provides high confidence in the assigned absolute configuration.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key workflows in utilizing the (S)-sulfinamide auxiliary.
A Comparative Guide to Chiral Auxiliaries for Asymmetric Amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral amines is a cornerstone of modern medicinal chemistry and drug development, as the stereochemistry of amine-containing molecules profoundly influences their pharmacological activity. Chiral auxiliaries offer a robust and reliable strategy to control stereochemistry during the synthesis of these crucial building blocks. This guide provides an objective comparison of four widely used classes of chiral auxiliaries for asymmetric amine synthesis: tert-Butanesulfinamide (Ellman's Auxiliary), Pseudoephedrine and its derivatives, Evans' Oxazolidinones, and Oppolzer's Camphorsultam. The performance of these auxiliaries is compared based on experimental data for key stereoselective reactions, and detailed experimental protocols are provided.
General Workflow of Asymmetric Amine Synthesis Using Chiral Auxiliaries
The fundamental principle behind using a chiral auxiliary is the temporary attachment of a chiral molecule to a prochiral substrate. This covalent modification introduces a stereochemical bias, directing subsequent bond formations to occur on a specific face of the molecule. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered and reused.
Caption: General workflow for asymmetric amine synthesis using a chiral auxiliary.
tert-Butanesulfinamide (Ellman's Auxiliary)
tert-Butanesulfinamide is a highly versatile chiral auxiliary, often referred to as a "chiral ammonia equivalent." Its utility stems from the straightforward formation of N-sulfinyl imines from aldehydes and ketones, which then undergo highly diastereoselective nucleophilic additions.
Performance Data:
The key stereoselective step is the addition of an organometallic reagent to the N-sulfinyl imine. The diastereomeric ratio (d.r.) of the resulting sulfinamide is typically high, leading to a high enantiomeric excess (e.e.) of the final amine after cleavage.
| Electrophile (Imine from) | Nucleophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Benzaldehyde | EtMgBr | 96:4 | 91 | N/A |
| Isovaleraldehyde | PhMgBr | 98:2 | 85 | N/A |
| Acetophenone | MeMgBr | 94:6 | 88 | N/A |
| Propiophenone | EtMgBr | >99:1 | 95 | N/A |
Experimental Protocols:
a) Formation of N-tert-Butanesulfinyl Imine: To a solution of the aldehyde or ketone (1.0 equiv) and (R)- or (S)-tert-butanesulfinamide (1.05 equiv) in an appropriate solvent (e.g., THF, CH2Cl2), a dehydrating agent such as titanium(IV) ethoxide (Ti(OEt)4, 1.5 equiv) or anhydrous copper(II) sulfate (CuSO4, 2.0 equiv) is added. The reaction mixture is stirred at room temperature until completion (monitored by TLC or GC-MS). The reaction is then quenched, and the crude imine is purified by filtration and concentration.
b) Diastereoselective Nucleophilic Addition: The N-tert-butanesulfinyl imine (1.0 equiv) is dissolved in an anhydrous aprotic solvent (e.g., THF, diethyl ether) and cooled to -78 °C under an inert atmosphere. The organometallic nucleophile (e.g., Grignard reagent, organolithium reagent, 1.2-2.0 equiv) is added dropwise. The reaction is stirred at low temperature until completion and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, dried, and purified by column chromatography.
c) Cleavage of the Auxiliary: The N-tert-butanesulfinyl amide product is dissolved in a protic solvent such as methanol. A strong acid, typically HCl (4N solution in dioxane or methanolic HCl), is added, and the mixture is stirred at room temperature. The cleavage is usually rapid. The reaction mixture is then concentrated, and the resulting amine hydrochloride salt can be isolated. The free amine is obtained by neutralization with a base. The chiral auxiliary can often be recovered from the reaction mixture.[1]
Caption: Asymmetric amine synthesis using tert-butanesulfinamide.
Pseudoephedrine and Pseudoephenamine
Pseudoephedrine, a readily available and inexpensive chiral amino alcohol, serves as an excellent chiral auxiliary for the asymmetric alkylation of carboxylic acid derivatives. Its N-acyl amides form chiral enolates that react with high diastereoselectivity. Due to regulations on pseudoephedrine, its analog, pseudoephenamine, has emerged as a highly effective alternative.
Performance Data:
The key step is the diastereoselective alkylation of the lithium enolate of the pseudoephedrine or pseudoephenamine amide. The resulting α-substituted amides can be converted to a variety of chiral compounds, including amines via reduction of the corresponding carboxylic acid or Curtius rearrangement.
| Auxiliary | Substrate (Amide of) | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Pseudoephedrine | Propionic acid | Benzyl bromide | 97:3 | 91 | N/A |
| Pseudoephenamine | Propionic acid | Benzyl bromide | >99:1 | 95 | [2] |
| Pseudoephedrine | Phenylacetic acid | Methyl iodide | 98:2 | 88 | N/A |
| Pseudoephenamine | Phenylacetic acid | Methyl iodide | >99:1 | 92 | [2] |
| Pseudoephedrine | Isobutyric acid | Allyl bromide | 90:10 | 85 | N/A |
| Pseudoephenamine | Isobutyric acid | Allyl bromide | 95:5 | 90 | [2] |
Experimental Protocols:
a) Formation of the Pseudoephedrine/Pseudoephenamine Amide: To a solution of (1S,2S)-(+)-pseudoephedrine or pseudoephenamine (1.0 equiv) in an anhydrous solvent like CH2Cl2 at 0 °C, an acyl chloride or anhydride (1.1 equiv) and a base such as triethylamine (1.5 equiv) are added. The reaction is stirred until completion, then washed with aqueous acid and base, dried, and concentrated to give the amide, which is often a crystalline solid and can be purified by recrystallization.
b) Diastereoselective Alkylation: The pseudoephedrine or pseudoephenamine amide (1.0 equiv) is dissolved in anhydrous THF containing LiCl (6.0 equiv) and cooled to -78 °C. A strong base, typically lithium diisopropylamide (LDA, 1.1 equiv), is added dropwise to form the (Z)-enolate. After stirring for a short period, the electrophile (e.g., alkyl halide, 1.2 equiv) is added. The reaction is maintained at low temperature and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous NH4Cl, and the product is extracted, dried, and purified.
c) Cleavage of the Auxiliary to a Carboxylic Acid (Precursor to Amine): The alkylated amide (1.0 equiv) is dissolved in a mixture of dioxane and 9 N aqueous H2SO4. The mixture is heated to reflux for several hours. After cooling, the reaction is diluted with water and extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield the chiral carboxylic acid. The pseudoephedrine auxiliary can be recovered from the aqueous layer by basification and extraction.[3][4] The resulting carboxylic acid can be converted to the corresponding amine via methods such as the Curtius, Schmidt, or Hofmann rearrangement.
Caption: Asymmetric synthesis of chiral amines via pseudoephedrine/pseudoephenamine auxiliary.
Evans' Oxazolidinones
Evans' oxazolidinones are among the most reliable and well-studied chiral auxiliaries. They are particularly effective in controlling the stereochemistry of enolate reactions, such as alkylations and aldol reactions, which can be used to generate precursors for chiral amines.
Performance Data:
The key transformation is the diastereoselective alkylation of the N-acyl oxazolidinone enolate. The resulting product can be transformed into a chiral amine.
| N-Acyl Group | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Propionyl | Benzyl bromide | >99:1 | 90-95 | N/A |
| Propionyl | Allyl iodide | 98:2 | 92 | [5] |
| Acetyl | Ethyl iodide | 95:5 | 85 | N/A |
| Phenylacetyl | Methyl iodide | 99:1 | 90 | N/A |
Experimental Protocols:
a) N-Acylation of the Oxazolidinone: The Evans' auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (1.05 equiv) is added dropwise, and the mixture is stirred for 15 minutes. The acyl chloride (1.1 equiv) is then added, and the reaction is stirred for 30 minutes before quenching with aqueous NH4Cl. The product is extracted, dried, and purified.
b) Diastereoselective Alkylation: The N-acyl oxazolidinone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. A strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv) or LDA, is added to form the (Z)-enolate. After stirring, the alkylating agent (1.2 equiv) is added, and the reaction is stirred at -78 °C. The reaction is quenched, and the product is isolated and purified.[5]
c) Cleavage of the Auxiliary to a Primary Amine (via Carboxylic Acid): The alkylated N-acyl oxazolidinone can be hydrolyzed to the corresponding carboxylic acid using lithium hydroperoxide (LiOH·H2O and H2O2) in a THF/water mixture.[5] This carboxylic acid can then be converted to a primary amine through a Curtius rearrangement. Alternatively, direct conversion to an amine can sometimes be achieved through more specialized cleavage methods.
Caption: Asymmetric synthesis of chiral amine precursors using Evans' oxazolidinone.
Oppolzer's Camphorsultam
Oppolzer's camphorsultam is a rigid bicyclic chiral auxiliary derived from camphor. Its well-defined steric environment provides excellent stereocontrol in a variety of reactions, including the synthesis of α-amino acids.
Performance Data:
A key application is the diastereoselective functionalization of N-acyl or N-enoyl sultams. For example, the indium-mediated allylation of a glyoxylic oxime ether derivative provides a route to chiral α-amino acids.
| Substrate | Reagent | Diastereoselectivity | Yield (%) | Reference |
| N-Glyoxylic oxime ether sultam | Allyl bromide / Indium | >98% d.e. | 85 | [6][7] |
| N-Glyoxylic oxime ether sultam | Propargyl bromide / Indium | >98% d.e. | 82 | [6][7] |
| N-Crotonoyl sultam | LiBn(α-Me)N | 95:5 d.r. | 90 | N/A |
| N-Acryloyl sultam | Me2CuLi | >99% d.e. | 95 | N/A |
Experimental Protocols:
a) Indium-Mediated Allylation for α-Amino Acid Synthesis: To a mixture of the Oppolzer's camphorsultam derivative of glyoxylic oxime ether (1.0 equiv) and indium powder (2.0 equiv) in a suitable solvent (e.g., EtOH/H2O), the allyl bromide (3.0 equiv) is added. The reaction is stirred at room temperature until completion. The reaction is then worked up by filtering off the excess indium and extracting the product.[6][7]
b) Cleavage of the Auxiliary to Yield the Amino Acid: The resulting N-O bond in the product from the indium-mediated reaction can be cleaved by reduction, for example, with zinc in acetic acid, to afford the corresponding α-amino ester. Subsequent hydrolysis of the ester yields the free α-amino acid. For N-acyl sultams, cleavage can be achieved by hydrolysis with LiOH/H2O2 or by other methods depending on the desired final product.
References
- 1. researchgate.net [researchgate.net]
- 2. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary | Semantic Scholar [semanticscholar.org]
- 6. Asymmetric synthesis of alpha-amino acids: indium-mediated reactions of glyoxylic oxime ether in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric synthesis of α-amino acids: indium-mediated reactions of glyoxylic oxime ether in aqueous media - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of (S)-4-methylbenzenesulfinamide: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers and Scientists
The proper handling and disposal of chemical reagents are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of (S)-4-methylbenzenesulfinamide, a compound utilized in various research and development applications. Adherence to these protocols is critical for minimizing health risks and environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][2]
Summary of Safety and Disposal Information
For quick reference, the following table summarizes key safety and disposal information for this compound.
| Parameter | Information | Source |
| Hazard Classification | May cause long lasting harmful effects to aquatic life (H413). | |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [3] |
| Waste Segregation | Do not mix with other waste streams. | [1] |
| Container Handling | Leave chemicals in original containers if possible. Handle uncleaned containers as you would the product itself. | |
| Spill Cleanup | Cover drains. Collect, bind, and pump off spills. Take up dry, avoiding dust generation, and dispose of properly. | |
| Storage of Waste | Store in a designated, well-ventilated, and secure hazardous waste accumulation area in a tightly closed, compatible container (e.g., HDPE). | [1] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed and reputable chemical waste management company.[4] These companies are equipped to handle, transport, and dispose of hazardous chemical waste in compliance with all environmental regulations.
Step 1: Waste Identification and Segregation
-
Properly identify and label all waste containing this compound. This includes the pure compound, reaction residues, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.[1][2]
-
It is crucial to segregate this waste from other laboratory waste streams to prevent accidental reactions.[2] Store separately from incompatible materials, particularly strong oxidizing agents.[1][2]
Step 2: Containerization
-
Use an approved, chemically compatible, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is generally suitable.[1]
-
The container must be in good condition, with a secure, leak-proof lid.[1][2]
-
The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name "this compound," and its approximate quantity.[1]
Step 3: Waste Accumulation and Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
This area should be at or near the point of generation and under the control of laboratory personnel.[2][5]
-
Ensure the storage area is well-ventilated and away from sources of ignition.[6]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) and as much information as possible about the chemical waste.[1]
-
Never dispose of this compound down the drain or in regular solid waste, as this can lead to environmental contamination.[1]
Step 5: Decontamination of Labware
-
Thoroughly decontaminate any reusable labware that has come into contact with the compound.
-
Wash with an appropriate solvent (e.g., ethanol or acetone), followed by a thorough cleaning with soap and water.[1]
-
Collect the initial solvent rinse as hazardous waste.[1]
-
Empty containers that held this compound must also be treated as hazardous waste unless they have been triple-rinsed. The rinsate from this cleaning process must be collected and disposed of as hazardous chemical waste.[1][7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. danielshealth.com [danielshealth.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling (S)-4-methylbenzenesulfinamide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (S)-4-methylbenzenesulfinamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for managing structurally similar chemicals, such as benzenesulfonamides. It is imperative to treat this compound as a substance with potential hazards and handle it with the utmost care.
Hazard Assessment and Mitigation
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose and Specifications |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a significant risk of splashing.[4][5] |
| Hand Protection | Nitrile Gloves (double-gloving recommended) | Nitrile gloves offer good chemical resistance.[3][6] Double-gloving provides an additional layer of protection. Gloves should be inspected before use and changed immediately if contaminated.[3] |
| Body Protection | Chemical-Resistant Laboratory Coat | A lab coat, preferably one that is chemical-resistant, should be worn to protect against contamination of personal clothing.[4][5] |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator is not typically required for small-scale laboratory use when handling the material in a certified chemical fume hood. For large-scale operations or in case of a spill, a NIOSH-approved respirator with an appropriate particulate filter should be used. |
Operational Plan: Safe Handling Protocol
This protocol outlines the step-by-step procedure for safely handling and dispensing this compound.
1. Preparation:
-
Ensure a certified chemical fume hood is functioning correctly.
-
Cover the work surface within the fume hood with disposable absorbent bench paper.
-
Assemble all necessary equipment (e.g., balance, glassware, spatulas, solvent) and place it inside the fume hood before commencing work.[3]
-
Don the appropriate PPE as detailed in the table above.
2. Weighing the Compound:
-
Perform all weighing operations within the chemical fume hood to contain any airborne powder.[3]
-
Use a balance with a draft shield to minimize air currents.
-
Carefully open the container of this compound.
-
Use a clean, dedicated spatula to gently transfer the desired amount of powder to a tared weigh boat or directly into the receiving vessel. Avoid creating dust.[3]
-
Once the desired amount is weighed, securely close the primary container.
3. Solution Preparation:
-
Slowly add the solvent to the vessel containing the weighed powder to avoid splashing.
-
If necessary, gently swirl or stir the mixture to facilitate dissolution.
4. Post-Handling:
-
Thoroughly decontaminate all equipment and the work surface within the fume hood.
-
Remove PPE carefully, avoiding self-contamination, and dispose of it as outlined in the disposal plan.
-
Wash hands and any exposed skin thoroughly with soap and water after handling the compound.[4][7]
Emergency Procedures
| Exposure Scenario | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[7] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[7] For larger spills, evacuate the area and follow institutional emergency procedures. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: This compound should be treated as hazardous waste.
-
Containerization: Collect all waste, including contaminated PPE, weigh boats, and absorbent paper, in a clearly labeled, sealed container suitable for hazardous chemical waste.[6]
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[4] Do not dispose of it down the drain or in the regular trash.
Experimental Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
